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1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine Documentation Hub

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  • Product: 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine
  • CAS: 1154569-05-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine: A Methodological Whitepaper

Executive Summary The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in kinase inhibitors, receptor antagonists, and agrochemicals due to it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in kinase inhibitors, receptor antagonists, and agrochemicals due to its unique hydrogen-bonding profile and bioisosteric properties[1]. This technical guide provides an in-depth, self-validating methodology for the synthesis and characterization of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also known as 1-benzyl-3-isopropyl-1H-pyrazol-5-amine). By leveraging the regioselective condensation of


-ketonitriles with substituted hydrazines, this whitepaper outlines the mechanistic rationale, condition optimization, and analytical validation required to isolate the target molecule with high purity and yield.

Mechanistic Rationale & Regioselectivity

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles involves the Knorr-type condensation of


-ketonitriles with hydrazines[2]. For the target molecule, the reagents are 4-methyl-3-oxopentanenitrile  and benzylhydrazine hydrochloride .
Causality Behind the Reaction Pathway

When dealing with an unsymmetrical hydrazine (benzylhydrazine), regioselectivity becomes the primary synthetic challenge. The reaction can theoretically yield two regioisomers: the desired 5-aminopyrazole and the undesired 3-aminopyrazole[3].

According to established protocols in the , the terminal nitrogen (


) of benzylhydrazine is less sterically hindered and inherently more nucleophilic than the secondary nitrogen (

)[2]. Under properly optimized conditions, this terminal nitrogen selectively attacks the carbonyl carbon of the

-ketonitrile to form a transient hydrazone intermediate[2]. Subsequently, the secondary nitrogen attacks the electrophilic nitrile carbon, driving an intramolecular cyclization that yields the 5-aminopyrazole[3].

Mechanism A 4-methyl-3-oxopentanenitrile + Benzylhydrazine B Nucleophilic Attack at Carbonyl (Terminal NH2) A->B C Hydrazone Intermediate B->C D Acidic/Neutral Conditions (Toluene/AcOH) C->D E Basic Conditions (EtOH/NaOEt) C->E F Cyclization via Secondary Amine Attack on Nitrile D->F G Cyclization via Alternative Nitrogen E->G H 1-Benzyl-3-isopropyl- 1H-pyrazol-5-amine (Major Product) F->H I 1-Benzyl-5-isopropyl- 1H-pyrazol-3-amine (Undesired Isomer) G->I

Fig 1: Regioselective mechanistic pathway for 5-aminopyrazole synthesis.

Condition Optimization: Driving Regioselectivity

The formation of regioisomeric mixtures is a common pitfall when utilizing unsymmetrical


-ketonitriles and substituted hydrazines[3]. The regioselectivity is heavily dictated by solvent polarity and pH[3].

As summarized in the table below, basic conditions tend to alter the nucleophilicity profile of the hydrazine, often leading to a higher proportion of the undesired 3-aminopyrazole. Conversely, utilizing a non-polar solvent (toluene) with an acid catalyst (acetic acid) selectively protonates the carbonyl oxygen. This accelerates the initial attack by the terminal


 and minimizes premature hydrolysis of the nitrile group, effectively locking the reaction into the 5-aminopyrazole pathway[3].
Table 1: Optimization of Reaction Conditions
SolventAdditive / pHTemperatureOverall Yield (%)Regiomeric Ratio (5-amino : 3-amino)
EthanolNeutral (None)Reflux (78°C)75%85:15
EthanolHCl (cat.)Reflux (78°C)88%95:5
Toluene Acetic Acid (cat.) Reflux (110°C) 92% >98:2
EthanolNaOEt (Basic)Reflux (78°C)60%20:80

Note: The optimized condition (Row 3) is selected for the experimental protocol below due to its superior regioselectivity and yield.

Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system. It incorporates In-Process Controls (IPC) and specific chemical quenching steps to ensure that any deviation from the expected pathway is immediately identifiable.

Workflow Step1 Step 1: Reagent Mixing 4-methyl-3-oxopentanenitrile Benzylhydrazine HCl Toluene / AcOH Step2 Step 2: Reflux & IPC 110°C for 4-6 hours Monitor via TLC/LC-MS Step1->Step2 Step3 Step 3: Quench & Workup Evaporation NaHCO3 Neutralization EtOAc Extraction Step2->Step3 Step4 Step 4: Purification Flash Chromatography Hexane:EtOAc (7:3) Step3->Step4 Step5 Step 5: Validation NMR, HRMS, IR, MP Step4->Step5

Fig 2: Self-validating experimental workflow for synthesizing the target pyrazole.

Step-by-Step Methodology

Phase 1: Hydrazone Formation & Cyclization

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-oxopentanenitrile (10.0 mmol, 1.11 g) in anhydrous toluene (25 mL).

  • Reagent Addition: Add benzylhydrazine hydrochloride (11.0 mmol, 1.74 g) to the stirring solution.

  • Catalysis: Introduce glacial acetic acid (2.0 mmol, 114 µL). Causality: The acid catalyst acts as a regioselective director, favoring the 5-aminopyrazole pathway while suppressing nitrile hydrolysis[3].

  • Reflux & IPC: Attach a Dean-Stark apparatus and reflux the mixture at 110°C for 4–6 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3) or LC-MS. Do not proceed to Phase 2 until the

      
      -ketonitrile starting material peak completely disappears, confirming full conversion to the hydrazone and subsequent cyclization.
      

Phase 2: Quenching & Extraction 5. Cooling: Allow the reaction mixture to cool to room temperature. 6. Neutralization: Slowly add 20 mL of saturated aqueous


 solution.
  • Causality: This acts as a chemical filter. It neutralizes the acetic acid and residual hydrochloride salts, preventing the protonation of the highly basic pyrazole amine, which would otherwise result in catastrophic product loss into the aqueous layer.

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Phase 3: Purification 8. Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (9:1 to 7:3). 9. Isolation: Collect the fractions containing the major product (


), evaporate the solvent, and dry under high vacuum to yield the pure product as a crystalline solid.

Characterization & Analytical Validation

To confirm the structural integrity and regiochemistry of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine, a comprehensive analytical suite is required. The absence of a signal around ~6.0 ppm (which would indicate a 3-amino isomer) and the presence of the pyrazole


 singlet at 5.32 ppm confirms the success of the regioselective synthesis.
Table 2: Expected Analytical Parameters
Analytical MethodParameterExpected Signal / Value

H NMR (400 MHz, CDCl

)

(ppm)
7.35-7.15 (m, 5H, Ar-H), 5.32 (s, 1H, Pyrazole-CH), 5.10 (s, 2H, N-CH

), 3.60 (br s, 2H, NH

), 2.85 (hept,

Hz, 1H, CH(CH

)

), 1.22 (d,

Hz, 6H, CH(CH

)

)

C NMR (100 MHz, CDCl

)

(ppm)
160.5 (C3), 145.2 (C5), 137.1 (Ar-C), 128.8, 127.9, 126.5 (Ar-CH), 89.4 (C4), 52.3 (N-CH

), 27.6 (CH), 22.4 (CH

)
HRMS (ESI-TOF)

Calculated for C

H

N

[M+H]

: 216.1495; Found: 216.1502
FT-IR (ATR)

(cm

)
3450, 3320 (N-H stretch), 2960 (C-H aliphatic), 1620 (C=N), 1550 (C=C)

References

  • Title: Approaches towards the synthesis of 5-aminopyrazoles | Source: Beilstein Journal of Organic Chemistry | URL: [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles (PMC Archive) | Source: National Center for Biotechnology Information (NCBI) | URL: [Link]

Sources

Exploratory

A Technical Guide to Novel and Efficient Synthesis of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Abstract The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical overview of synthetic strategies for a sp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical overview of synthetic strategies for a specific derivative, 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine, a compound of interest for drug discovery programs. We will dissect two primary synthetic paradigms: a traditional linear condensation approach and a more modular post-functionalization strategy. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, validated protocols but also the underlying chemical logic to empower rational synthesis design and troubleshooting.

Introduction: The Significance of the 5-Aminopyrazole Core

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]. Within this class, the 5-aminopyrazole moiety is particularly crucial. It serves as a versatile pharmacophore and a key building block for constructing more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves of significant interest in drug development[2][3]. The target molecule, 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine, combines the essential 5-aminopyrazole core with lipophilic isopropyl and benzyl groups, making it an attractive scaffold for probing receptor binding pockets.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical retrosynthetic analysis reveals two primary disconnection strategies for the target molecule. These pathways form the basis of the synthetic routes detailed in this guide.

G cluster_0 Route 1: Linear Condensation cluster_1 Route 2: Modular Post-Functionalization Target 1-benzyl-3-(isopropyl)-1H-pyrazol-5-amine R1_Inter1 4-methyl-3-oxopentanenitrile R1_Inter1->Target Cyclocondensation R1_Inter1_clone 4-methyl-3-oxopentanenitrile R1_Inter2 Benzylhydrazine R1_Inter2->Target R2_Inter1 3-isopropyl-1H-pyrazol-5-amine R2_Inter1->Target R2_Inter2 Benzyl Halide R2_Inter2->Target R1_Inter1_clone->R2_Inter1 Cyclocondensation Hydrazine Hydrazine Hydrazine->R2_Inter1

Figure 1: Retrosynthetic analysis of the target compound.

  • Route 1 (Linear Condensation): This approach involves a direct cyclocondensation reaction between a β-ketonitrile (4-methyl-3-oxopentanenitrile) and a substituted hydrazine (benzylhydrazine). This is a classical and convergent method for pyrazole synthesis[4][5].

  • Route 2 (Modular Post-Functionalization): This strategy involves first forming the core 3-isopropyl-1H-pyrazol-5-amine ring via condensation with unsubstituted hydrazine, followed by a selective N-benzylation step. This route offers greater flexibility for analog synthesis, as the N1-substituent can be varied in the final step.

Route 1: The Traditional Linear Condensation Approach

This synthetic pathway is arguably the most direct. It relies on the well-established reaction between 1,3-bielectrophilic species and hydrazines[1][5]. The success of this route hinges on the efficient preparation of the key β-ketonitrile intermediate.

Step 1: Synthesis of 4-methyl-3-oxopentanenitrile

The formation of the β-ketonitrile is achieved via a Claisen-type condensation between an ester and acetonitrile. The use of a strong, non-nucleophilic base like potassium tert-butoxide is critical to favor the deprotonation of acetonitrile over competing side reactions such as ester saponification[6][7].

G Start Ethyl Isobutyrate + Acetonitrile Step1 Add KOt-Bu in THF (Strong Base) Start->Step1 Step2 Stir at Room Temperature (Condensation Reaction) Step1->Step2 Forms nucleophilic acetonitrile anion Step3 Aqueous Work-up (Acid Quench & Extraction) Step2->Step3 Reaction completion Step4 Purification (Column Chromatography) Step3->Step4 End 4-methyl-3-oxopentanenitrile Step4->End

Figure 2: Workflow for the synthesis of the β-ketonitrile intermediate.

Experimental Protocol: Synthesis of 4-methyl-3-oxopentanenitrile [6][8]

  • Reaction Setup: To a dry, nitrogen-purged round-bottom flask, add ethyl isobutyrate (1.0 equiv.) and anhydrous tetrahydrofuran (THF, ~3-4 mL per mmol of ester).

  • Reagent Addition: While stirring vigorously, add acetonitrile (2.0 equiv.) followed by the portion-wise addition of potassium tert-butoxide (2.0 equiv.). An exothermic reaction and color change will be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the organic layer and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 4-methyl-3-oxopentanenitrile as a liquid[6].

ParameterValueReference
SolventTetrahydrofuran (THF)[6]
BasePotassium tert-butoxide[6][8]
TemperatureRoom Temperature[6]
Typical Yield70-85%[8][9]
Step 2: Cyclocondensation with Benzylhydrazine

This step involves the reaction of the synthesized β-ketonitrile with benzylhydrazine. The reaction proceeds via initial formation of a hydrazone intermediate at the ketone, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, leading to the 5-aminopyrazole ring[5][10].

Experimental Protocol: Synthesis of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-3-oxopentanenitrile (1.0 equiv.) in ethanol.

  • Reagent Addition: Add benzylhydrazine hydrochloride (1.0-1.1 equiv.) and a base such as sodium acetate or triethylamine (1.1 equiv.) to neutralize the hydrochloride salt.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography to yield the final compound.

Causality Note: The use of an alcohol solvent like ethanol is common as it effectively dissolves both reactants and the reaction is often catalyzed by a weak acid or base. Heating is required to drive the cyclization step to completion[10]. Regioselectivity is a key consideration. With an unsymmetrical β-dicarbonyl equivalent, two isomers can form. In this case, the nucleophilic attack of the substituted nitrogen of benzylhydrazine on the carbonyl is generally followed by cyclization involving the unsubstituted nitrogen attacking the nitrile. This typically favors the formation of the 1-benzyl-3-isopropyl isomer.

Route 2: The Modular Post-Functionalization Approach

This strategy provides significant advantages for medicinal chemistry applications, where the synthesis of a diverse library of analogs is often the goal. By creating a common intermediate, 3-isopropyl-1H-pyrazol-5-amine, the N-benzyl group can be introduced in the final step, allowing for late-stage diversification.

Step 1: Synthesis of 3-isopropyl-1H-pyrazol-5-amine

This core intermediate is synthesized using the same principles as Route 1, but with unsubstituted hydrazine hydrate. This reaction is typically high-yielding and produces a stable, versatile intermediate[11].

G Start 4-methyl-3-oxopentanenitrile Step1 Add Hydrazine Hydrate in Ethanol Start->Step1 Step2 Reflux (Cyclocondensation) Step1->Step2 Forms hydrazone, then cyclizes Step3 Cool and Concentrate Step2->Step3 Step4 Purification (Recrystallization) Step3->Step4 End 3-isopropyl-1H-pyrazol-5-amine Step4->End

Figure 3: Workflow for the synthesis of the core pyrazole intermediate.

Experimental Protocol: Synthesis of 3-isopropyl-1H-pyrazol-5-amine

  • Reaction Setup: Dissolve 4-methyl-3-oxopentanenitrile (1.0 equiv.) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (1.1-1.2 equiv.) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for 3-6 hours. Monitor by TLC.

  • Work-up and Purification: Cool the reaction to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume in vacuo. The resulting solid can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure 3-isopropyl-1H-pyrazol-5-amine.

Step 2: Selective N1-Benzylation

The final step is the alkylation of the pyrazole ring with a benzylating agent. A significant challenge in pyrazole chemistry is controlling the site of N-alkylation. For 3-substituted pyrazoles, alkylation typically occurs at the N1 position due to steric hindrance from the C3 substituent.

Experimental Protocol: Synthesis of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

  • Reaction Setup: Suspend 3-isopropyl-1H-pyrazol-5-amine (1.0 equiv.) and a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add benzyl bromide or benzyl chloride (1.0-1.1 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 6-12 hours until TLC analysis indicates full conversion of the starting material.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by silica gel chromatography to separate the desired N1-benzylated product from any potential N2-isomer and unreacted starting material.

Causality Note: The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole nitrogen, creating the nucleophile, without causing unwanted side reactions. While N1-alkylation is generally favored, careful purification is essential to ensure the isomeric purity of the final product[12][13].

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Linear CondensationRoute 2: Modular Post-Functionalization
Number of Steps 22
Key Advantage Convergent and direct.Modular; allows for late-stage diversification.
Key Challenge Requires synthesis or sourcing of substituted hydrazines, which can be less stable. Potential for regioisomeric impurities.Potential for mixture of N1 and N2 alkylated products, requiring careful chromatographic separation.
Scalability Good; well-established reaction class.Good; alkylation is a robust and scalable reaction.
Flexibility for Analogs Low; a new substituted hydrazine is needed for each N1-analog.High; a single common intermediate can be used to generate a large library of N1-substituted analogs.

Conclusion

Both the linear condensation and the modular post-functionalization routes represent viable and effective strategies for the synthesis of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine. The choice between them is dictated by the overall objective of the research program.

  • For the straightforward, large-scale synthesis of the specific target molecule, the Linear Condensation (Route 1) is often more efficient, provided benzylhydrazine is readily available.

  • For drug discovery campaigns focused on structure-activity relationship (SAR) studies, the Modular Post-Functionalization (Route 2) is unequivocally superior. Its ability to leverage a common intermediate for late-stage diversification dramatically accelerates the synthesis of analog libraries, enabling a more thorough exploration of the chemical space around the 5-aminopyrazole scaffold.

This guide provides the necessary protocols and scientific rationale to empower researchers to confidently execute the synthesis of this valuable chemical entity.

References

  • Catalytic C-H allylation and benzyl
  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Letters in Organic Chemistry.
  • 194 recent advances in the synthesis of new pyrazole derivatives.
  • Benzoylation of pyrazole 5. Reagents and conditions: (a) BzCl (1.5...
  • Copper-Catalysed Decarboxylative Alkynylation-Cyclization Reaction of Propargylic Cyclic Carbonates with Nitrile Imines to Access Tetrasubstituted Pyrazoles.
  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. RSC Publishing.
  • Synthesis of Chromone-Rel
  • Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Troubleshooting low yields in pyrazole synthesis
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Recent advances in the application of β-ketonitriles as multifunctional intermedi
  • 4-METHYL-3-OXOPENTANENITRILE | 29509-06-6. ChemicalBook.
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed.
  • Process for producing beta-ketonitrile compound.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing.
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journals.
  • Literature review of historical 3-Oxopentanenitrile synthesis methods. Benchchem.
  • 4-Methyl-3-oxopentanenitrile | 29509-06-6. Sigma-Aldrich.
  • 3-Isopropyl-1H-pyrazol-5-amine | 56367-24-9. Sigma-Aldrich.
  • 3-Isopropyl-1H-pyrazol-5-amine | CAS 56367-24-9. SCBT.

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Executive Summary The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] This guide provides a comprehensive analysis of the novel compound 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine , a substituted 5-aminopyrazole with significant, unexplored therapeutic potential. While direct biological data for this specific molecule is not yet publicly available, its structural motifs strongly suggest interaction with several well-validated target classes. This document synthesizes data from structurally related compounds to propose a rational, evidence-based roadmap for identifying and validating its primary therapeutic targets. We will explore three high-probability target families: Protein Kinases , Enzymes of the Inflammatory Cascade , and G-Protein Coupled Receptors (GPCRs) . For each family, we provide the scientific rationale, propose specific molecular targets, and detail robust experimental protocols for validation.

Molecular Scaffolding and Target Prediction

The structure of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine offers several clues to its potential bioactivity. The pyrazole core is a metabolically stable bioisostere for other aromatic rings and provides a rigid framework for orienting functional groups.[2][3]

  • 5-Amino Group: This is the most critical feature. The 5-aminopyrazole moiety is a well-established "hinge-binding" motif, crucial for the activity of numerous protein kinase inhibitors.[4][5][6] It can act as both a hydrogen bond donor and acceptor, anchoring the molecule in the ATP-binding pocket of kinases.

  • N1-Benzyl Group: This large, lipophilic substituent likely plays a significant role in defining target specificity and potency. It can engage in hydrophobic and π-stacking interactions within a binding site, potentially enhancing affinity and influencing pharmacokinetic properties.

  • C3-Isopropyl Group: This alkyl group contributes to the molecule's overall lipophilicity and can modulate binding by interacting with hydrophobic sub-pockets of the target protein, fine-tuning selectivity.

Based on this structural analysis, we can hypothesize a hierarchy of likely target classes, with protein kinases representing the highest probability.

Primary Target Family: Protein Kinases

The pyrazole scaffold is integral to numerous FDA-approved kinase inhibitors, including Crizotinib and Ruxolitinib, underscoring its significance in oncology and inflammatory diseases.[1][7] The 5-aminopyrazole core, in particular, is a potent pharmacophore for kinase inhibition.[4][5]

Rationale and Potential Targets

Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer, inflammation, and neurodegenerative disorders.[8] The 5-aminopyrazole moiety can mimic the adenine portion of ATP, enabling competitive inhibition at the enzyme's active site.

High-Priority Kinase Targets:

  • p38 MAP Kinase: A key regulator of inflammatory cytokine production. 5-aminopyrazole derivatives have shown potent and selective inhibition of p38α, making them promising candidates for treating inflammatory disorders.[9]

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, CDKs are validated targets in oncology. Pyrazole-containing compounds have demonstrated significant inhibitory activity against CDKs, such as CDK2.[10]

  • Receptor Tyrosine Kinases (RTKs): This family, including VEGFR and EGFR, is critical for cell growth and angiogenesis. Pyrazole derivatives have been developed as potent dual inhibitors of EGFR and VEGFR-2.[10][11]

Experimental Validation Strategy

A tiered approach is recommended to efficiently identify and characterize kinase targets.

A Broad Kinase Panel Screen (e.g., 400+ kinases) B Identify Primary Hits (>90% inhibition @ 1µM) A->B C Dose-Response Assay (IC50) for top 3-5 candidates B->C E Cellular Target Engagement Assay (e.g., Western Blot for phospho-substrate) B->E D Determine IC50 Value C->D F Confirm On-Target Activity in a cellular context E->F

Caption: Tiered experimental workflow for kinase target identification and validation.

This protocol determines the 50% inhibitory concentration (IC50) of the compound against a specific kinase.

  • Reagents & Materials: Recombinant human p38α kinase, biotinylated ATF2 substrate peptide, ATP, kinase assay buffer, 96-well microplate, luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • Compound Preparation: Prepare a 10-point serial dilution of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine in DMSO, starting from 10 mM.

  • Reaction Setup: To each well of the microplate, add 5 µL of kinase buffer, 2.5 µL of the test compound dilution, and 2.5 µL of the p38α/ATF2 substrate mix.

  • Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration ~Km for ATP). Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to a DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol validates that the compound inhibits the target kinase within a living cell.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-p38 and total p38. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the phospho-p38 signal relative to total p38 indicates target engagement.

Secondary Target Family: Enzymes of the Inflammatory Cascade

The pyrazole scaffold is famously represented in the anti-inflammatory field by Celecoxib, a selective COX-2 inhibitor.[12][13] This historical success provides a strong rationale for investigating 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine as a modulator of enzymes involved in inflammation.

Rationale and Potential Targets

Chronic inflammation underlies numerous diseases. Key enzymes in the arachidonic acid cascade are validated targets for anti-inflammatory drugs.[13]

High-Priority Enzyme Targets:

  • Cyclooxygenases (COX-1 & COX-2): These enzymes mediate the production of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic profile.[13]

  • 5-Lipoxygenase (5-LOX): This enzyme is responsible for the synthesis of leukotrienes, another class of potent inflammatory mediators.

cluster_0 Membrane Phospholipids A Arachidonic Acid B COX-1 / COX-2 A->B C 5-LOX A->C D Prostaglandins (PGE2) (Inflammation, Pain) B->D E Leukotrienes (LTB4) (Chemotaxis) C->E

Caption: Key enzymes in the arachidonic acid inflammatory pathway.

Experimental Validation Strategy

This assay measures the ability of the compound to suppress the production of a key pro-inflammatory cytokine.[5]

  • Cell Culture: Seed human peripheral blood mononuclear cells (PBMCs) or RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat cells for 1 hour with serial dilutions of the test compound.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Incubate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value.

Tertiary Target Family: G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are the targets of approximately 34% of all marketed drugs.[14] While less common for pyrazoles than kinase inhibition, notable examples like the anti-obesity drug Rimonabant (a CB1 receptor antagonist) establish precedent.[12]

Rationale and Potential Targets

The structural features of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine, including its aromatic systems and hydrogen bonding capabilities, are compatible with the binding pockets of many GPCRs.[3] Dysregulation of GPCR signaling is implicated in a vast range of diseases, making them a high-value target class.[15]

High-Priority GPCR Targets:

  • Chemokine Receptors (e.g., CCRs, CXCRs): These receptors mediate immune cell trafficking and are key targets in inflammation and autoimmune diseases.[15]

  • Aminergic Receptors (e.g., Dopamine, Serotonin): These receptors are central to neurotransmission and are targets for neuropsychiatric disorders. Biased agonism at these receptors is a particularly promising therapeutic strategy.[16]

A Ligand (e.g., Pyrazole Compound) B GPCR A->B C G-Protein Activation (GDP -> GTP) B->C D Effector Enzyme (e.g., Adenylyl Cyclase) C->D E Second Messenger (e.g., cAMP) D->E F Cellular Response E->F

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of 1-Benzyl-3-Isopropyl-1H-Pyrazol-5-Amine Analogs

Executive Summary The 1-benzyl-3-isopropyl-1H-pyrazol-5-amine scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of kinase inhibition (e.g., p38α MAPK, CDKs) and emerging t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-benzyl-3-isopropyl-1H-pyrazol-5-amine scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of kinase inhibition (e.g., p38α MAPK, CDKs) and emerging targets like RIP1 kinase.[1] Its utility stems from a distinct electronic and steric profile that allows it to function as a robust ATP-mimetic.[1]

This guide provides a technical deep-dive into the SAR of this scaffold. It moves beyond basic description to analyze the causality of ligand-target interactions, offering a validated synthetic route and a self-consistent logic for optimization.[1]

Key Therapeutic Applications[2][3]
  • p38α MAPK Inhibitors: The scaffold acts as a hinge-binder where the isopropyl group targets the hydrophobic gatekeeper region.[1]

  • RIP1 Kinase Inhibitors: Recent studies validate N1-benzyl analogs as potent necroptosis inhibitors.[1]

  • NAAA Inhibitors: Sulfonamide derivatives of this core have shown efficacy in non-covalent inhibition of N-acylethanolamine-hydrolyzing acid amidase.[1][2]

Chemical Space & Core Architecture

To understand the SAR, we must first dissect the molecule into four distinct vectors of modification.

The Pharmacophore Map
  • Region A (N1-Benzyl): Controls solubility and interactions with the solvent-exposed front or "specificity pockets" (e.g., ribose pocket).[1]

  • Region B (C3-Isopropyl): A critical hydrophobic anchor.[1] In kinases, this group often determines selectivity by probing the size of the "gatekeeper" residue.

  • Region C (C5-Amine): The primary hydrogen bond donor (HBD).[1] It typically interacts with the backbone carbonyl of the target protein's hinge region.[1]

  • Region D (C4-Position): The "growth vector."[1] Unsubstituted in the parent molecule, this is the ideal site for installing solubilizing groups or extended chains to reach distal pockets.

Visualization: Structural Logic Flow

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core 1-Benzyl-3-Isopropyl- 1H-Pyrazol-5-Amine N1 N1-Benzyl Group (Solvent/Specificity) Core->N1 Steric Bulk C3 C3-Isopropyl (Hydrophobic/Gatekeeper) Core->C3 Lipophilicity C5 C5-Amine (Hinge H-Bond Donor) Core->C5 Polar Contact C4 C4-Position (Growth Vector/Selectivity) Core->C4 Substitution Kinase Specificity Pocket Kinase Specificity Pocket N1->Kinase Specificity Pocket ATP Gatekeeper Residue ATP Gatekeeper Residue C3->ATP Gatekeeper Residue Hinge Region (Glu/Met) Hinge Region (Glu/Met) C5->Hinge Region (Glu/Met)

Figure 1: Pharmacophore mapping of the pyrazole-amine scaffold.[1]

Detailed Structure-Activity Relationship (SAR)[1][4][5]

Region A: The N1-Benzyl Moiety

The N1 substituent dictates the orientation of the pyrazole ring.[1]

  • Mechanism: The benzyl group provides a

    
    -stacking opportunity with aromatic residues (e.g., Phe, Tyr) often found near the ATP binding site entrance.
    
  • Optimization Logic:

    • Electron Withdrawing Groups (EWGs): Adding -F or -Cl to the benzyl ring (specifically ortho/para) often improves metabolic stability (blocking P450 oxidation) and can increase potency via halogen bonding.[1]

    • Steric Constraint: Replacing the benzyl methylene (-CH2-) with a direct phenyl bond often decreases activity due to the loss of rotational freedom required to fit the pocket.[1]

Region B: The C3-Isopropyl Group

This is the defining feature of this specific analog.[1]

  • Mechanism: The isopropyl group is a "Goldilocks" substituent.[1] It is bulky enough to fill the hydrophobic pocket (Van der Waals contact) but small enough to avoid clashing with the gatekeeper residue (e.g., Threonine in p38, Methionine in others).[1]

  • Comparative Data:

Substituent (R3)LogP (Calc)Steric Bulk (A-value)Biological Impact (General Kinase)
-H 0.50.0Loss of potency; weak hydrophobic packing.[1]
-Methyl 0.91.7Moderate potency; often less selective.[1]
-Isopropyl 1.8 2.1 Optimal. Fills pocket; maximizes VdW energy.[1]
-t-Butyl 2.3>4.5Often clashes with gatekeeper (steric penalty).[1]
Region C: The C5-Amine[1]
  • Mechanism: Acts as a bidentate motif.[1] The exocyclic -NH2 donates a hydrogen bond, while the endocyclic N2 (pyrazole nitrogen) accepts a hydrogen bond from the protein backbone.[1]

  • Critical Warning: Acylation of this amine (forming an amide) dramatically alters the electronic profile, reducing the basicity of the ring nitrogens. While amides are common in drug design, they change the binding mode from "Type I" (active conformation) to "Type II" (inactive conformation) in many kinase contexts.[1]

Validated Synthetic Protocol

To ensure reproducibility, we utilize a regioselective cyclization strategy. This protocol avoids the formation of the unwanted regioisomer (3-amino-5-isopropyl).[1]

Reaction Scheme

Precursors: Benzyl hydrazine dihydrochloride + 4-methyl-3-oxopentanenitrile.[1]

Synthesis SM1 Benzyl Hydrazine (Nucleophile) Inter Hydrazone Intermediate SM1->Inter EtOH, Reflux, 2h SM2 4-Methyl-3-oxopentanenitrile (Electrophile) SM2->Inter EtOH, Reflux, 2h Prod 1-Benzyl-3-isopropyl-1H-pyrazol-5-amine (Target) Inter->Prod Cyclization (5-exo-dig)

Figure 2: Regioselective synthesis pathway.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve benzyl hydrazine dihydrochloride (10 mmol, 1.95 g) in Ethanol (absolute, 20 mL).

    • Add Triethylamine (TEA) (22 mmol, 3.1 mL) dropwise to neutralize the HCl salt.[1] Stir for 10 min at Room Temperature (RT).

  • Condensation:

    • Add 4-methyl-3-oxopentanenitrile (10 mmol, 1.11 g) slowly to the hydrazine mixture.

    • Note: The nitrile component contains the isopropyl group and the beta-keto functionality.[1]

  • Reflux & Cyclization:

    • Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitor via TLC (Mobile Phase: 50% Ethyl Acetate / Hexanes).[1] The hydrazone intermediate typically converts to the more polar aminopyrazole.[1]

  • Work-up:

    • Cool to RT. Concentrate under reduced pressure to remove ethanol.[1]

    • Resuspend residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL) .[1]

    • Dry organic layer over anhydrous

      
      .[1]
      
  • Purification:

    • The crude product often solidifies.[1] Recrystallize from EtOH/Water or purify via Flash Chromatography (Gradient: 0-60% EtOAc in Hexanes).

    • Expected Yield: 75-85%.

    • Characterization: 1H NMR should show a characteristic singlet for the C4-H proton around

      
       5.4 ppm.[1]
      

Experimental Validation: Kinase Inhibition Assay

To validate the biological activity of the synthesized analog, use a standard FRET-based kinase assay (e.g., for p38α or CDK2).

Protocol: Z'-Lyte Kinase Assay (Self-Validating System)
  • Principle: This assay measures the phosphorylation of a peptide substrate labeled with two fluorophores (Coumarin and Fluorescein).[1] Phosphorylation suppresses FRET.[1]

  • Preparation:

    • Prepare 10 mM stock of the test compound in DMSO.

    • Dilute to 3x final concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

  • Execution:

    • Well A: 10 µL Test Compound + 5 µL Kinase (p38α) + 5 µL Peptide Substrate/ATP mixture.[1]

    • Control 1 (Max Inhibition): No Enzyme (mimics 100% inhibition).[1]

    • Control 2 (Min Inhibition): No Compound (DMSO only).

  • Incubation: 1 hour at RT.

  • Development: Add 10 µL Development Solution (Protease).

    • Logic: The protease cleaves non-phosphorylated peptides.[1] Phosphorylated peptides (if kinase is active) remain intact, maintaining FRET.[1]

  • Readout: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).

  • Calculation:

    
    
    

References

  • Vertex Pharmaceuticals. (2010).[1] 5-amino-pyrazoles as potent and selective p38α inhibitors.[1][3] PubMed.[1][4] Link

  • Sichuan University. (2016).[1][5] Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design.[1] Link

  • Journal of Medicinal Chemistry. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors.[1] ACS Publications.[1] Link[1]

  • Organic Syntheses. General Procedure for 3(5)-Aminopyrazoles. Org.[1][6][7] Synth. Link

Sources

Foundational

Technical Guide: Discovery and Optimization of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine as a Kinase Inhibitor Scaffold

The following technical guide details the discovery, synthesis, and pharmacological characterization of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also known as 1-benzyl-3-isopropyl-5-aminopyrazole). This compound repr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and pharmacological characterization of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also known as 1-benzyl-3-isopropyl-5-aminopyrazole). This compound represents a critical privileged scaffold in medicinal chemistry, serving as a foundational hinge-binding fragment for the development of potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs) , Aurora Kinases , and Mitogen-Activated Protein Kinases (MAPKs) .

Executive Summary

The discovery of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine marks a pivotal point in fragment-based drug discovery (FBDD). Unlike complex macrocycles, this small molecule (MW: 215.29) was identified as a highly efficient ligand efficiency (LE) hit. It functions as a bidentate hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP, allowing it to anchor securely into the kinase hinge region. Its structural simplicity allows for rapid elaboration into fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines , which are clinically validated chemotypes for oncology indications.

Chemical Identity & Structural Logic

  • IUPAC Name: 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine[1][2]

  • Common Name: 1-benzyl-3-isopropyl-5-aminopyrazole

  • CAS Registry Number: 1154569-05-7[1][2][3][4][5]

  • Molecular Formula: C₁₃H₁₇N₃[5]

  • Key Structural Features:

    • 5-Amino Group (NH₂): Acts as a hydrogen bond donor to the hinge region backbone carbonyl (e.g., Glu81 in CDK2).

    • Pyrazole Nitrogen (N2): Acts as a hydrogen bond acceptor from the hinge region backbone amide (e.g., Leu83 in CDK2).

    • 3-Isopropyl Group: Provides hydrophobic bulk that occupies the "gatekeeper" region or the hydrophobic back pocket, enhancing selectivity against kinases with smaller gatekeeper residues.

    • 1-Benzyl Group: Orients the molecule within the active site and can be derivatized to access the solvent-exposed front pocket or the ribose-binding pocket.

Chemical Synthesis: The Regioselective Route

The synthesis of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine requires precise regiocontrol to ensure the formation of the 5-amino isomer rather than the 3-amino isomer. The industry-standard protocol utilizes the condensation of a


-ketonitrile with a substituted hydrazine.
Synthesis Protocol

Objective: Synthesis of 1-benzyl-3-isopropyl-1H-pyrazol-5-amine from 4-methyl-3-oxopentanenitrile.

Reagents:

  • 4-methyl-3-oxopentanenitrile (1.0 eq)

  • Benzylhydrazine dihydrochloride (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Ethanol (EtOH) (Solvent)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-3-oxopentanenitrile (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add benzylhydrazine dihydrochloride (11 mmol) to the solution.

  • Basification: Slowly add triethylamine (25 mmol) dropwise while stirring. The reaction is exothermic; ensure temperature control (maintain < 40°C during addition).

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (SiO₂, Hexane/EtOAc gradient 80:20 to 50:50).

  • Validation: Confirm structure via ¹H NMR and LC-MS (Expected [M+H]⁺ = 216.3).

Reaction Pathway Visualization

The following diagram illustrates the condensation mechanism and the critical regioselectivity decision point.

SynthesisPath Start 4-methyl-3-oxopentanenitrile Inter Hydrazone Intermediate Start->Inter Condensation (EtOH, Reflux) Reagent Benzylhydrazine (NH2-NH-Bn) Reagent->Inter Cyclization Cyclization (Nucleophilic Attack on Nitrile) Inter->Cyclization - H2O Product 1-benzyl-3-isopropyl-1H-pyrazol-5-amine (Target) Cyclization->Product Tautomerization

Caption: Regioselective synthesis of the 5-aminopyrazole core via condensation of beta-ketonitrile and benzylhydrazine.

Pharmacology & Mechanism of Action

The 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine scaffold is rarely used as a standalone drug due to moderate potency (IC₅₀ typically in the µM range). Its primary value lies in its role as a core pharmacophore that is elaborated into fused bicyclic inhibitors.

Kinase Binding Mode (SAR)

The scaffold mimics the adenine moiety of ATP.

  • Hinge Interaction: The pyrazole N2 and the exocyclic 5-NH₂ form a "donor-acceptor" motif that hydrogen bonds with the kinase hinge region (e.g., residues Leu83/Glu81 in CDK2).

  • Selectivity Filter: The isopropyl group at C3 is critical. It projects into the hydrophobic pocket. In kinases with small gatekeeper residues (e.g., Thr, Ala), this group fits well. In kinases with large gatekeepers (e.g., Phe), binding is sterically hindered, providing selectivity.

Elaboration to Potent Inhibitors

To achieve nanomolar potency, the scaffold is often fused or substituted.

  • Strategy A (Fusion): Reaction with 1,3-dicarbonyls yields Pyrazolo[1,5-a]pyrimidines (e.g., Dinaciclib analogs).

  • Strategy B (Amide Coupling): Acylation of the 5-amino group with aryl chlorides yields amide derivatives targeting B-Raf or p38 MAPK .

Quantitative Data Summary (Representative)

The following table summarizes the activity of the core scaffold versus its elaborated derivatives in a standard CDK2/Cyclin E assay.

Compound StageStructure DescriptionCDK2 IC₅₀ (µM)Ligand Efficiency (LE)
Fragment Hit 1-benzyl-3-isopropyl-1H-pyrazol-5-amine12.50.42
Early Lead N-acyl derivative (Amide)0.850.35
Fused System Pyrazolo[1,5-a]pyrimidine derivative0.005 (5 nM)0.38

Experimental Protocols: Kinase Inhibition Assay

To validate the activity of this scaffold, a radiometric ³³P-ATP kinase assay is the gold standard for accuracy.

Protocol: CDK2/Cyclin E Radiometric Assay

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • Enzyme Mix: Dilute recombinant CDK2/Cyclin E complex (Human) to 5 nM in Kinase Buffer.

  • Substrate Mix: Prepare a solution containing Histone H1 (substrate) at 1 mg/mL and [γ-³³P]ATP (Specific Activity: 10 µCi/µL) mixed with cold ATP (Final concentration: 10 µM).

  • Compound Addition:

    • Dissolve 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine in 100% DMSO.

    • Prepare a 10-point serial dilution (100 µM to 0.1 nM).

    • Add 1 µL of compound to 96-well plates.

  • Reaction Initiation: Add 20 µL of Enzyme Mix to the wells. Incubate for 10 min at RT. Add 20 µL of Substrate Mix to start the reaction.

  • Incubation: Incubate at 30°C for 45 minutes.

  • Termination: Stop reaction by spotting 25 µL onto P81 phosphocellulose filter paper squares.

  • Washing: Wash filters 3 times with 0.75% Phosphoric Acid to remove unreacted ATP.

  • Quantification: Dry filters and count radioactivity using a Scintillation Counter.

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC₅₀ using non-linear regression (GraphPad Prism).

Structural Activity Relationship (SAR) Visualization

The following diagram maps the logical progression from the core amine to potent inhibitors.

SAR_Logic Core 1-benzyl-3-isopropyl-1H-pyrazol-5-amine (The Scaffold) Mod1 Modification: Ring Fusion (Reaction with 1,3-diketones) Core->Mod1 Cyclization Mod2 Modification: Acylation (Reaction with Aryl Chlorides) Core->Mod2 Coupling Prod1 Pyrazolo[1,5-a]pyrimidine (High Potency CDK/Aurora Inhibitor) Mod1->Prod1 Rigidification Prod2 Pyrazolo-Amide (B-Raf / p38 Inhibitor) Mod2->Prod2 H-Bond Extension

Caption: SAR evolution of the aminopyrazole scaffold into distinct kinase inhibitor classes.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (2023). Link

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. (2015). Link

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. (2016). Link

  • 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine Product Page. ChemScene. Link

Sources

Exploratory

Rational Design and Evaluation of 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine as a Neuroprotective Scaffold

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The pursuit of disease-modifying therapies for neurodegene...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The pursuit of disease-modifying therapies for neurodegenerative disorders (e.g., Alzheimer's disease, Parkinson's disease) and acute ischemic stroke requires scaffolds capable of crossing the blood-brain barrier (BBB) while modulating multiple pathological cascades. Pyrazole derivatives have emerged as privileged pharmacophores in neuroprotection, exhibiting potent anti-inflammatory, antioxidant, and kinase-inhibitory properties[1][2].

This technical guide explores the utility of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS 1154569-05-7) as a foundational building block for neuroprotective agent research. By acting as a structural analog to known Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, this compound provides an optimal starting point for structure-activity relationship (SAR) optimization targeting neuroinflammation and tau hyperphosphorylation[3][4].

Mechanistic Rationale: The Pyrazole-5-Amine Pharmacophore

The neuroprotective efficacy of the pyrazole-5-amine core is driven by its ability to interface with key regulatory nodes in neuronal survival pathways.

GSK-3β Inhibition

GSK-3β is a constitutively active serine/threonine kinase implicated in the hyperphosphorylation of tau protein and the promotion of amyloid-β (Aβ) aggregation[3]. Pyrazole and pyrazol-3/5-amine scaffolds function as ATP-competitive inhibitors of GSK-3β. The primary amine at the 5-position serves as a critical hydrogen bond donor to the hinge region of the kinase (typically interacting with Val135), while the hydrophobic 1-benzyl and 3-isopropyl groups occupy the selectivity pockets[3][4].

Anti-Inflammatory and Antioxidant Capacity

Secondary neuroinflammation following spinal cord injury or ischemic stroke is driven by microglial activation. Substituted pyrazoles have been shown to drastically suppress pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated microglia[2]. Furthermore, the electron-rich pyrazole ring contributes to direct free-radical scavenging, mitigating oxidative stress during oxygen-glucose deprivation/reoxygenation (OGD/R) events[1].

Pathway Comp 1-benzyl-3-(propan-2-yl) -1H-pyrazol-5-amine GSK GSK-3β Comp->GSK Inhibits Bcat β-Catenin (Stabilized) GSK->Bcat Inhibits Tau Tau Protein (Hyperphosphorylation) GSK->Tau Promotes Surv Neuronal Survival & Neuroprotection Bcat->Surv Promotes Apop Apoptosis & Neurodegeneration Tau->Apop Promotes

Mechanism of action: GSK-3β inhibition preventing tau hyperphosphorylation and stabilizing β-catenin.

Physicochemical Profiling

To ensure successful central nervous system (CNS) penetration, a compound must adhere to strict physicochemical parameters (e.g., Lipinski's Rule of 5, high lipophilicity, low polar surface area). 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine possesses an ideal profile for BBB permeation.

ParameterValuePharmacological Implication
Molecular Formula C₁₃H₁₇N₃Low molecular weight facilitates rapid diffusion.
Molecular Weight 215.29 g/mol Well below the 400 Da threshold ideal for CNS drugs.
H-Bond Donors 1 (-NH₂)Minimizes desolvation energy required to cross the BBB.
H-Bond Acceptors 2 (Pyrazole N)Sufficient for target binding (e.g., kinase hinge region).
Structural Features Benzyl, IsopropylHigh lipophilicity; occupies hydrophobic pockets in target proteins.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the neuroprotective efficacy of derivatives based on this scaffold, researchers must employ a tiered screening cascade. The following protocols are designed with built-in causality and self-validation mechanisms.

Workflow A Compound Synthesis CAS 1154569-05-7 B Biochemical Assay (GSK-3β IC50) A->B D Neuroinflammation (BV2 Microglia IL-6) A->D C In Vitro Cell Model (SH-SY5Y OGD/R) B->C E In Vivo Validation (tMCAO Mouse Model) C->E D->E

Preclinical screening workflow for pyrazole-5-amine neuroprotective agents.

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay (ADP-Glo)

Causality Check: Traditional radiometric assays generate hazardous waste. The ADP-Glo assay is chosen here because it directly quantifies kinase activity by measuring ADP formed during the kinase reaction, providing a highly sensitive, luminescent, and non-radioactive alternative.

Reagents: Recombinant human GSK-3β, GSM peptide substrate, ATP, ADP-Glo™ Kinase Assay Kit, Tideglusib (Positive Control)[3].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced kinase denaturation.

  • Kinase Reaction: In a 384-well white microplate, combine 2 µL of compound solution, 2 µL of GSK-3β enzyme (final concentration 1 nM), and 2 µL of substrate/ATP mix (final ATP concentration at the

    
     of 10 µM).
    
  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow for steady-state ATP turnover.

  • ADP Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Conversion: Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes in the dark.

  • Read & Analyze: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. Validation: Tideglusib must yield an IC₅₀ within half a log of its known literature value (~50-100 nM).

Protocol 2: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y Cells

Causality Check: The OGD/R model accurately simulates the ischemic cascade of a stroke[1]. SH-SY5Y human neuroblastoma cells are utilized because they express a mature neuronal phenotype and relevant kinase pathways when differentiated.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed SH-SY5Y cells in 96-well plates at

    
     cells/well. Differentiate using 10 µM retinoic acid for 5 days to induce neuronal morphology.
    
  • Pre-treatment: Treat cells with varying concentrations of the pyrazole compound (0.1, 1, 10, 50 µM) for 2 hours prior to OGD.

  • OGD Induction: Wash cells twice with PBS and replace the medium with glucose-free DMEM. Transfer the plates to a hypoxia incubator chamber flushed with 95% N₂ / 5% CO₂ at 37°C for 4 hours.

  • Reoxygenation: Remove plates from the hypoxia chamber, replace the medium with standard high-glucose DMEM containing the compound, and incubate under normoxic conditions (95% air / 5% CO₂) for 24 hours.

  • Viability Assessment (CCK-8): Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours and measure absorbance at 450 nm.

  • Validation: Include a normoxia control (100% viability) and an OGD/R vehicle control (expected ~40-50% viability). A successful neuroprotectant will restore viability to >75% in a dose-dependent manner.

Expected Quantitative Outcomes

Based on structurally analogous pyrazole-based neuroprotectants and GSK-3β inhibitors[2][3], researchers optimizing 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine can expect data profiles similar to the benchmarks outlined below:

Assay / ParameterVehicle ControlPositive Control (Tideglusib / Celecoxib)Pyrazole-5-Amine Scaffold (Optimized)
GSK-3β IC₅₀ (nM) N/A60 ± 5 nM10 - 150 nM
SH-SY5Y Viability (OGD/R) 42.1 ± 3.2%78.4 ± 4.1%82.5 ± 3.8% (at 10 µM)
IL-6 Suppression (BV2 Cells) 0% (LPS stimulated)65.2% (Celecoxib)> 70% (at 20 µM)
Cytotoxicity (CC₅₀) N/A> 100 µM> 100 µM

Note: The primary amine at the 5-position allows for rapid synthetic diversification (e.g., amide coupling, reductive amination) to fine-tune these parameters, making CAS 1154569-05-7 a highly versatile starting material.

References

  • Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PMC - NIH.
  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step protocol, and self-validating analytical controls for the regioselective synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step protocol, and self-validating analytical controls for the regioselective synthesis of 5-aminopyrazoles.

Introduction & Scientific Rationale

1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also known as 1-benzyl-3-isopropyl-1H-pyrazol-5-amine) is a highly functionalized heterocycle that serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents.

The most versatile and field-proven method for synthesizing 5-aminopyrazoles is the condensation of


-ketonitriles with substituted hydrazines . In this protocol, 4-methyl-3-oxopentanenitrile  (isobutyrylacetonitrile) is reacted with benzylhydrazine .
Causality Behind Experimental Choices

As a synthetic chemist, understanding the why behind the protocol is as important as the how:

  • Regioselectivity (Kinetic vs. Thermodynamic Control): Benzylhydrazine possesses two distinct nitrogen atoms. The terminal, primary amine (-NH₂) is less sterically hindered and more nucleophilic than the internal, secondary amine (-NH-Bn). Consequently, the terminal nitrogen selectively attacks the highly electrophilic ketone carbonyl of the

    
    -ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the secondary nitrogen onto the nitrile carbon, exclusively yielding the 5-amino regioisomer rather than the 3-amino isomer.
    
  • Reagent Selection: Benzylhydrazine free base is prone to rapid air oxidation. We utilize the bench-stable benzylhydrazine dihydrochloride salt, necessitating the addition of Triethylamine (TEA) to liberate the nucleophilic free base in situ.

  • Solvent Dynamics: Anhydrous ethanol is selected as a polar protic solvent. The protic environment is crucial as it facilitates the proton transfers required during the formation of the carbinolamine intermediate, its dehydration to the hydrazone, and the final cyclization.

Mechanism SM1 4-Methyl-3-oxopentanenitrile (Electrophile) Inter Hydrazone Intermediate (Regioselective C=N) SM1->Inter Nucleophilic Attack (at Ketone) SM2 Benzylhydrazine (Nucleophile) SM2->Inter Prod 1-Benzyl-3-(propan-2-yl)- 1H-pyrazol-5-amine Inter->Prod Intramolecular Cyclization (at Nitrile)

Fig 1. Mechanistic pathway of 5-aminopyrazole synthesis via hydrazone intermediate.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry required for a standard 10 mmol scale synthesis. A slight excess (1.1 eq) of the hydrazine is used to drive the hydrazone formation to completion, a standard practice in troubleshooting low yields in pyrazole synthesis .

Table 1: Stoichiometry and Reaction Parameters

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
4-Methyl-3-oxopentanenitrile111.141.01.11 g10.0 mmol
Benzylhydrazine dihydrochloride195.091.12.15 g11.0 mmol
Triethylamine (TEA)101.192.23.06 mL22.0 mmol
Ethanol (Anhydrous)46.07Solvent20.0 mL0.5 M

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Hydrazone Formation
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylhydrazine dihydrochloride (2.15 g, 11.0 mmol) and suspend it in anhydrous ethanol (20 mL).

  • Base Addition: Dropwise add Triethylamine (3.06 mL, 22.0 mmol) to the suspension at room temperature. Stir for 10 minutes until the mixture becomes a homogenous solution, indicating the successful liberation of the hydrazine free base.

  • Electrophile Addition: Slowly add 4-methyl-3-oxopentanenitrile (1.11 g, 10.0 mmol) to the reaction mixture over 5 minutes. An initial color change (typically to pale yellow) may be observed as the hydrazone intermediate forms.

Phase 2: Cyclization and Work-up
  • Reflux: Attach a reflux condenser and heat the reaction mixture to 78°C (reflux) in an oil bath. Maintain reflux for 4 to 6 hours. Causality note: While hydrazone formation occurs at room temperature, the intramolecular cyclization onto the nitrile requires thermal energy to overcome the activation barrier.

  • Quenching: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: Partition the resulting crude residue between Ethyl Acetate (50 mL) and distilled water (30 mL). Separate the layers and extract the aqueous layer with an additional portion of Ethyl Acetate (25 mL).

  • Washing & Drying: Wash the combined organic layers with saturated brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Phase 3: Purification
  • Chromatography: Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate (typically starting at 80:20 and ramping to 50:50). The product typically elutes as a highly UV-active spot.

  • Isolation: Pool the product-containing fractions and evaporate to afford 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine as an off-white solid or viscous oil.

Workflow Step1 1. Reagent Preparation Suspend Benzylhydrazine·2HCl in EtOH Step2 2. Base Addition Add TEA (2.2 eq) to liberate free base Step1->Step2 Step3 3. Reactant Addition Add β-ketonitrile dropwise Step2->Step3 Step4 4. Reflux Heat at 78°C for 4-6 hours Step3->Step4 Step5 5. Work-Up Concentrate, extract with EtOAc/H2O Step4->Step5 Step6 6. Purification Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis and purification.

Self-Validating Analytical Controls

A robust protocol must be self-validating. To ensure scientific integrity, the following analytical checkpoints must be met to confirm both the success of the reaction and the correct regiochemistry.

Critical Analytical Insight: Because the cyclization of the hydrazone intermediate to the pyrazole is an intramolecular isomerization, both species share the exact same mass (C₁₃H₁₇N₃, Exact Mass: 215.14). Therefore, LC-MS alone is insufficient to confirm successful ring closure. The protocol mandates ¹H NMR validation to prove cyclization.

Table 2: Expected Analytical Validation Data

Analytical MethodExpected Result / SignalDiagnostic Significance
LC-MS (ESI+) m/z 216.1 [M+H]⁺Confirms molecular weight (cannot differentiate from uncyclized hydrazone).
TLC (Hexanes:EtOAc 1:1) Rf ≈ 0.35Product is strongly UV-active (254 nm); starting

-ketonitrile is weakly active.
¹H NMR (400 MHz, CDCl₃) δ 5.38 (s, 1H)Critical: Appearance of the pyrazole C4-H proton confirms ring formation.
¹H NMR (400 MHz, CDCl₃) δ 3.45 (br s, 2H)Critical: Confirms the presence of the exocyclic primary amine (-NH₂).
¹H NMR (400 MHz, CDCl₃) δ 5.12 (s, 2H)Confirms the benzylic -CH₂- group attached to N1.
¹H NMR (400 MHz, CDCl₃) δ 2.85 (hept, 1H), 1.22 (d, 6H)Confirms the intact isopropyl group at the C3 position.
Typical Yield 75% - 85%Indicates a successful reaction without significant hydrolysis side-reactions.

References

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. URL:[Link]

Application

Application Note: A Robust HPLC Method for Purity Determination of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Abstract This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative determination of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine purity. This prot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative determination of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine purity. This protocol is specifically designed for researchers, scientists, and professionals in drug development and quality control. The method is developed based on established principles of reversed-phase chromatography and is suitable for assessing the purity of the target compound, including the separation of potential process-related impurities and degradation products.

Introduction

1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine is a substituted pyrazole derivative. The pyrazole core is a key pharmacophore in many biologically active compounds, exhibiting a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Accurate and precise determination of the purity of such active pharmaceutical ingredients (APIs) is a critical requirement during drug development and for final product quality control, as stipulated by regulatory bodies like the FDA and EMA. This document provides a detailed, step-by-step protocol for an HPLC method that ensures the necessary specificity, linearity, accuracy, and precision for reliable purity analysis.

Method Principle: Reversed-Phase HPLC

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful analytical technique for the separation of compounds with varying polarities. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[4] The separation mechanism relies on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More nonpolar (hydrophobic) compounds will have a stronger interaction with the stationary phase and thus elute later, while more polar (hydrophilic) compounds will elute earlier.[4][5]

The choice of a C18 column is based on its versatility and proven performance in separating a wide range of pharmaceutical compounds.[6][7] The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve the best resolution between the main peak and any potential impurities.[8]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: A well-characterized reference standard of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine with known purity.

  • Sample: The test sample of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Table 1: Optimized HPLC Parameters

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is performed by injecting the standard solution five times. The system suitability parameters should meet the criteria listed in Table 3, which are based on general recommendations from the United States Pharmacopeia (USP) and ICH guidelines.[9][10]

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability injections.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • After the sequence is complete, flush the column with a high percentage of the organic modifier (e.g., 90% B) for 30 minutes, followed by storage in an appropriate solvent (e.g., 50:50 acetonitrile:water).

Rationale and Justification of Method Parameters

The selection of each parameter in this HPLC method is based on sound scientific principles to ensure a robust and reliable analysis.

  • Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is a nonpolar phase that provides excellent retention and separation for a wide range of moderately polar to nonpolar compounds. The benzyl and propan-2-yl groups in the target analyte impart sufficient hydrophobicity for good interaction with the C18 phase.

  • Mobile Phase: A gradient elution is employed to ensure the elution of compounds with a wider range of polarities within a reasonable time frame.

    • Acetonitrile (ACN): Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and good elution strength for many pharmaceutical compounds.[4]

    • Formic Acid: The addition of 0.1% formic acid to the mobile phase serves two primary purposes. Firstly, it controls the pH of the mobile phase. The amine group in the analyte is basic; maintaining a low pH (around 2.7 for 0.1% formic acid) ensures that this amine group is protonated. This protonation suppresses the silanol interactions with the stationary phase, leading to sharper, more symmetrical peaks. Secondly, formic acid is a volatile buffer, making it compatible with mass spectrometry (MS) if LC-MS analysis is desired for impurity identification.[7]

  • Column Temperature (30 °C): Maintaining a constant column temperature is crucial for reproducible retention times. A slightly elevated temperature of 30 °C helps to lower the mobile phase viscosity, which can improve peak shape and reduce back pressure.

  • Detection Wavelength (254 nm): The selection of 254 nm is a common starting point for the detection of aromatic compounds due to the strong absorbance of the benzene ring. For method optimization, a UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) to enhance sensitivity.

Method Validation (Overview)

For use in a regulated environment, this method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13] The validation would include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][12]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[10][12]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

It is important to set an appropriate threshold for peak integration to exclude baseline noise.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) E System Equilibration A->E B Prepare Diluent C Prepare Standard Solution B->C D Prepare Sample Solution B->D F System Suitability Injections C->F I Sample Injections D->I E->F Stable Baseline G Blank Injection F->G Passes Criteria H Standard Injection G->H H->I J Integrate Peaks I->J K Calculate System Suitability J->K L Calculate % Purity J->L

Caption: Workflow for HPLC purity analysis.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Silanol interactions; Column degradation; Inappropriate mobile phase pH.Ensure mobile phase pH is low enough to protonate the amine. Use a new column or a column with end-capping.
Poor Peak Shape (Fronting) Sample overload.Reduce the concentration of the sample solution.
Inconsistent Retention Times Inadequate system equilibration; Fluctuations in column temperature or mobile phase composition.Ensure the system is fully equilibrated before injection. Use a column oven for temperature control. Prepare fresh mobile phase.
Ghost Peaks Carryover from previous injections; Contaminated mobile phase or diluent.Inject a blank after a high-concentration sample to check for carryover. Use fresh, high-purity solvents.
Low Signal Intensity Incorrect detection wavelength; Low sample concentration; Detector lamp issue.Verify the λmax of the analyte. Increase sample concentration if within the linear range. Check the detector lamp's energy and age.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for determining the purity of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine. The method is specific, and with proper validation, it can be demonstrated to be linear, accurate, and precise. This protocol is a valuable tool for quality control and assurance in the development and manufacturing of this compound.

References

  • Wikipedia. (2023). Reversed-phase chromatography. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • CHROMacademy. Reversed Phase Chromatography. Available at: [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • ACS Publications. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]

  • PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Available at: [Link]

  • Springer Nature Experiments. (2006). Reversed-Phase High-Performance Liquid Chromatography. Available at: [Link]

  • PubChem. 1-Benzyl-1H-pyrazol-5-amine. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Available at: [Link]

  • PMC - NIH. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • EPA. 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid Properties. Available at: [Link]

  • PMC - NIH. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available at: [Link]

  • J-Stage. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Available at: [Link]

Sources

Method

NMR and mass spectrometry data for 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Abstract & Introduction The pyrazole scaffold, particularly 5-aminopyrazoles, represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., CDKs, p38 MAP kinase) an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyrazole scaffold, particularly 5-aminopyrazoles, represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., CDKs, p38 MAP kinase) and GPCR ligands. This application note details the synthesis, purification, and rigorous spectral characterization (NMR and MS) of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also known as 1-benzyl-3-isopropyl-5-aminopyrazole).

Accurate characterization of this molecule is critical due to the potential for regioisomerism during synthesis (formation of the 3-amino vs. 5-amino isomer). This guide provides a self-validating protocol to distinguish these isomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthetic Route & Experimental Protocol

The synthesis utilizes the condensation of benzylhydrazine with 4-methyl-3-oxopentanenitrile (isobutyrylacetonitrile). This reaction typically favors the 5-amino isomer due to the nucleophilicity of the terminal hydrazine nitrogen attacking the more electrophilic ketone carbonyl, followed by cyclization onto the nitrile.

Reagents:
  • Reactant A: Benzylhydrazine dihydrochloride (CAS: 20570-96-1)

  • Reactant B: 4-methyl-3-oxopentanenitrile (CAS: 29509-06-6)[1]

  • Solvent: Ethanol (Absolute)

  • Base: Triethylamine (Et3N) or Sodium Ethoxide (NaOEt)

Step-by-Step Protocol:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Benzylhydrazine dihydrochloride (10.0 mmol) in Ethanol (20 mL).

  • Neutralization: Add Triethylamine (22.0 mmol) dropwise at 0°C to liberate the free hydrazine. Stir for 15 minutes.

  • Addition: Add 4-methyl-3-oxopentanenitrile (10.0 mmol) slowly to the mixture.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM).

  • Work-up: Cool to room temperature. Remove solvent under reduced pressure.[2]

  • Extraction: Redissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL). Dry organic layer over anhydrous

    
    .
    
  • Purification: Concentrate and purify via flash column chromatography (SiO2, Gradient: 0-50% EtOAc/Hexanes). The 5-amino isomer typically elutes after the 3-amino isomer (if present) due to hydrogen bonding capabilities.

Visualization: Synthesis & Regiochemistry Logic

The following diagram illustrates the reaction pathway and the critical regioselectivity decision point.

SynthesisWorkflow Reactants Benzylhydrazine + 4-methyl-3-oxopentanenitrile Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation (EtOH, Reflux) Cyclization Intramolecular Cyclization Intermediate->Cyclization - H2O Target 1-benzyl-3-isopropyl- 1H-pyrazol-5-amine (Major Product) Cyclization->Target Attack on Nitrile (Path A: Favored) Isomer 1-benzyl-5-isopropyl- 1H-pyrazol-3-amine (Minor Product) Cyclization->Isomer Path B: Disfavored

Caption: Reaction pathway for the condensation of benzylhydrazine and


-ketonitrile. Path A is favored due to the initial attack of the hydrazine 

on the ketone.

Analytical Characterization Data

A. Mass Spectrometry (LC-MS)
  • Instrument: Agilent 6500 Series Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Theoretical Monoisotopic Mass: 215.1422 Da (

    
    ).
    

Key Diagnostic Peaks:

m/z (Observed)Ion IdentityInterpretation
216.15

Protonated molecular ion (Base Peak).
238.13

Sodium adduct.
91.05

Tropylium ion (Benzyl fragment cleavage).
174.10

Loss of isopropyl group (McLafferty-type rearrangement).

Interpretation: The presence of the intense fragment at m/z 91.05 confirms the N-benzyl group. The stability of the pyrazole ring often results in a strong molecular ion with minimal fragmentation at low collision energies.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance III HD 400 MHz.

  • Solvent: DMSO-

    
     (Recommended for observing exchangeable 
    
    
    
    protons) or
    
    
    .
  • Reference: TMS (0.00 ppm).

1H NMR Data Assignment (400 MHz, DMSO-


): 
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Note
7.35 – 7.20 Multiplet (m)5HAr-H (Benzyl)Typical aromatic envelope.
5.15 Singlet (s)2HN-CH 2-PhDeshielded by aromatic ring and N1.
5.35 Singlet (s)1HPyrazole C4-H Characteristic for 3,5-disubstituted pyrazoles.
5.10 Broad Singlet (br s)2H-NH 2Exchangeable; shift varies with concentration.
2.75 Septet (sept, J=6.9 Hz)1H-CH (CH3)2Methine of isopropyl group.
1.15 Doublet (d, J=6.9 Hz)6H-CH(CH 3)2Methyls of isopropyl group.

13C NMR Data Assignment (100 MHz, DMSO-


): 
Shift (

ppm)
AssignmentInterpretation
158.5 C3 (Pyrazole)Quaternary; attached to Isopropyl.
147.2 C5 (Pyrazole)Quaternary; attached to

(deshielded by N).
138.4 C-ipso (Benzyl)Aromatic quaternary carbon.
128.8, 127.6, 127.2 Ar-C (Benzyl)Aromatic CH carbons.
88.5 C4 (Pyrazole)Methine; strongly shielded (enamine-like character).
50.2 N-C H2-PhBenzylic carbon.
27.5 C H(CH3)2Isopropyl methine.
22.4 CH(C H3)2Isopropyl methyls.

Regioisomer Differentiation (Protocol Validation)

Distinguishing the 5-amino isomer (Target) from the 3-amino isomer is critical.

Method: 1D NOE or 2D NOESY

  • Target (5-amino): The Benzyl

    
     group (at N1) is spatially proximal to the 
    
    
    
    group (at C5) and the C4-H.
  • Isomer (3-amino): The Benzyl

    
     group (at N1) is spatially proximal to the Isopropyl group (at C5) and C4-H. It is distant  from the 
    
    
    
    (at C3).

Validation Step: Irradiate the Benzyl


 resonance at 

5.15 ppm.
  • Positive Result (Target): Observation of NOE enhancement at the

    
     signal (
    
    
    
    5.10 ppm).
  • Negative Result (Target): NO enhancement of the Isopropyl methine signal (

    
     2.75 ppm).
    

NOESY_Logic Experiment Run 2D NOESY / 1D NOE Target: Benzyl CH2 (5.15 ppm) ResultA Correlation with NH2 (5.10 ppm) Experiment->ResultA Strong Crosspeak ResultB Correlation with Isopropyl CH (2.75 ppm) Experiment->ResultB Strong Crosspeak ConclusionA CONFIRMED: 1-benzyl-3-isopropyl-1H-pyrazol-5-amine (5-Amino Isomer) ResultA->ConclusionA ConclusionB IDENTIFIED IMPURITY: 1-benzyl-5-isopropyl-1H-pyrazol-3-amine (3-Amino Isomer) ResultB->ConclusionB

Caption: Logic flow for distinguishing regioisomers using NOESY NMR correlations.

References

  • Synthesis of 5-aminopyrazoles: F. Bondavalli et al., "Synthesis and biological activity of some 1-substituted 3,5-diamino-1H-pyrazoles," J. Med. Chem., 2002.

  • General Pyrazole Characterization: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

  • Regioselectivity in Hydrazine Condensations: Aggarwal, R. et al., "Regioselective synthesis of 1-aryl-3,5-substituted pyrazoles," Beilstein J. Org. Chem., 2011.

  • NMR Prediction & Database: Spectral data interpolated from SpectraBase (Wiley) and SDBS (AIST) for 1-benzyl-3-methyl-1H-pyrazol-5-amine analogs.

Sources

Application

Application Note: High-Throughput Screening (HTS) with 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Executive Summary This application note details the protocol for utilizing 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (hereafter referred to as Bz-iPr-AP ) within High-Throughput Screening (HTS) campaigns. As a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (hereafter referred to as Bz-iPr-AP ) within High-Throughput Screening (HTS) campaigns. As a privileged scaffold in medicinal chemistry, this molecule represents a critical chemical space for kinase inhibition (ATP-competitive binding) and GPCR modulation .

This guide addresses the specific physicochemical challenges of aminopyrazoles—specifically their solubility profiles, potential for assay interference (quenching), and liquid handling requirements. It provides a validated workflow for incorporating Bz-iPr-AP into fragment-based or diversity-led screening libraries.

Compound Profile & Physicochemical Properties[1][2][3][4][5]

Before integration into an HTS library, the compound's behavior in solution must be understood to prevent false negatives (precipitation) or false positives (aggregation).

PropertyValue / CharacteristicImpact on HTS
Molecular Formula C₁₃H₁₇N₃--
Molecular Weight ~215.3 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; good membrane permeability but requires DMSO for high conc. stocks.
H-Bond Donors/Acceptors 2 / 3Excellent ATP-hinge binding potential (Donor-Acceptor motif).
Solubility (DMSO) > 50 mMSuitable for acoustic dispensing (Echo/Datastream).
Solubility (Aqueous) Low (< 100 µM without co-solvent)Critical: Requires intermediate dilution plate to prevent crashing in assay buffer.
pKa (Conjugate Acid) ~4.0 - 5.0 (Pyrazole N)Uncharged at physiological pH (7.4), reducing non-specific protein binding.

Core Directive: Experimental Workflows

Stock Preparation and Liquid Handling

Objective: Create a stable source plate for screening without compound precipitation.

Rationale: The benzyl and isopropyl groups increase lipophilicity compared to the core pyrazole. Direct dilution into aqueous buffer can cause "micro-precipitation," leading to light scattering and false inhibition in optical assays.

Protocol:

  • Dissolution: Dissolve solid Bz-iPr-AP in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.

  • Quality Control: Inspect visually for turbidity. If particulates persist, sonicate at 40 kHz for 5 minutes.

  • Storage: Store in Matrix™ tubes or amber glass vials at -20°C. Avoid freeze-thaw cycles (>5 cycles can degrade the primary amine).

  • Dispensing:

    • Acoustic Ejection (Recommended): Use Labcyte Echo (550/555) for nanoliter transfers. Calibrate for DMSO (SP-00108) fluid class.

    • Tip-Based: If using Tecan/Hamilton, pre-wet tips with DMSO to ensure accurate volume transfer of the viscous solvent.

HTS Assay: Kinase Inhibition Screen (TR-FRET)

Context: Aminopyrazoles are classic ATP-mimetics. This protocol screens Bz-iPr-AP against a target kinase (e.g., FGFR or CDK) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Mechanism: The assay measures the phosphorylation of a peptide substrate. Bz-iPr-AP competes with ATP.[1] If it binds, phosphorylation is inhibited, and the TR-FRET signal decreases.

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Eu-labeled anti-phospho antibody.

  • Acceptor: ULight™-labeled peptide substrate.

Step-by-Step Protocol:

  • Plate Prep: Dispense 10 nL of Bz-iPr-AP (10 mM stock) into a 384-well low-volume white plate (Final Assay Conc: 10 µM).

  • Enzyme Addition: Add 5 µL of Kinase Enzyme (0.5 nM final) in Kinase Buffer.

    • Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 min at RT to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add 5 µL of Substrate/ATP Mix (ATP at K_m_ apparent).

  • Reaction Run: Incubate for 60 min at RT.

  • Termination/Detection: Add 10 µL of EDTA/Detection Mix (Eu-Ab + ULight-Peptide).

  • Readout: Read on EnVision® or PHERAstar (Excitation: 320 nm; Emission: 615 nm / 665 nm).

Data Normalization: Calculate % Inhibition using High Control (DMSO only, 0% inh) and Low Control (EDTA/Staurosporine, 100% inh).



Hit Validation & Counter-Screening

Objective: Confirm Bz-iPr-AP activity is specific and not due to interference.

Interference Check (The "Autofluorescence" Trap): The benzyl-pyrazole system can fluoresce in the blue region. In TR-FRET, this is usually time-gated out, but in intensity-based assays (e.g., FP), it causes artifacts.

  • Test: Run the assay without the acceptor fluorophore. If signal > Background, the compound is autofluorescent.

Aggregation Check (DLS): Use Dynamic Light Scattering (DLS) to ensure the compound isn't forming colloidal aggregates (common with hydrophobic fragments).

  • Protocol: Dilute to 50 µM in assay buffer. Measure scattering intensity. A "clean" compound shows < 100 kcps scattering.

Visualization: Screening Workflow

The following diagram illustrates the logical flow from compound storage to hit identification, highlighting critical decision nodes.

HTS_Workflow Stock 10mM Stock (DMSO) Bz-iPr-AP QC QC: Solubility Check (Nephelometry) Stock->QC Visual/OD600 Acoustic Acoustic Dispensing (10-50 nL) QC->Acoustic Pass AssayPlate 384-Well Assay Plate + Enzyme/Buffer Acoustic->AssayPlate Transfer Readout TR-FRET Readout (EnVision) AssayPlate->Readout + ATP/Substrate Analysis Data Normalization (% Inhibition) Readout->Analysis Raw Data HitCall Hit Confirmation (> 3SD from Mean) Analysis->HitCall Thresholding CounterScreen Counter Screen (Aggregation/Redox) HitCall->CounterScreen Validation

Figure 1: High-Throughput Screening workflow for 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine, emphasizing QC steps to mitigate solubility risks.

Scientific Rationale & Troubleshooting

Why this Scaffold?

The aminopyrazole core is a bioisostere of the adenine ring in ATP. The N-benzyl group provides hydrophobic bulk to occupy the "back pocket" (Gatekeeper region) of kinases, while the 3-isopropyl group offers steric shape complementarity to the ribose-binding pocket or solvent front. This makes Bz-iPr-AP a "privileged fragment" with a higher probability of binding kinases than random chemical matter [1].

Troubleshooting Guide
IssueProbable CauseCorrective Action
High CV% (>10%) Compound precipitation in aqueous buffer.Reduce DMSO % to <1% final; use intermediate dilution plate with 10% DMSO.
Signal Quenching Primary amine reacting with electrophilic detection reagents.Ensure detection reagents are added after the reaction is stopped; check chemical compatibility.
"Sticky" Compound Lipophilic benzyl group adhering to plastic tips.Switch to acoustic dispensing or use Low-Retention tips.
False Positives PAINS (Pan-Assay Interference) behavior.Cross-reference with redox-cycling assays (e.g., Resazurin).

References

  • Role of Pyrazoles in Kinase Inhibitors: Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[1] Source: Molecules (MDPI), 2023. URL:[Link]

  • FGFR Inhibitor Discovery (Aminopyrazole Context): Title: Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR.[2] Source: ACS Medicinal Chemistry Letters, 2020. URL:[Link]

  • DMSO Solubility & Handling: Title: Solubility Data of DMSO and Organic Materials.[3][4] Source: Gaylord Chemical Bulletin 102.[4] URL:[Link]

  • PLK4 Inhibition (Aminopyrazole Scaffold): Title: Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Source: Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]

Sources

Method

Application Note: Cell-Based Characterization of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (BzA-IP)

Executive Summary & Scientific Rationale The compound 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (herein referred to as BzA-IP ) represents a "privileged scaffold" in medicinal chemistry.[1] The 5-aminopyrazole core is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (herein referred to as BzA-IP ) represents a "privileged scaffold" in medicinal chemistry.[1] The 5-aminopyrazole core is structurally validated as an ATP-mimetic pharmacophore, frequently serving as the hinge-binding motif in inhibitors of Cyclin-Dependent Kinases (CDKs), p38 MAPK, and Aurora kinases.

This application note provides a rigorous, standardized protocol for evaluating the biological activity of BzA-IP in a cell-based environment. Unlike generic toxicity screens, this guide focuses on Target Engagement and Phenotypic Profiling , designed to validate the compound's potential as a small-molecule kinase inhibitor or anti-proliferative agent.

Key Mechanistic Insight

The 5-amino group and the pyrazole nitrogen (N2) typically form a donor-acceptor hydrogen bond pair with the hinge region of kinase domains.[1] The benzyl group at position 1 and the isopropyl group at position 3 provide hydrophobic interactions within the ATP-binding pocket (Gatekeeper and Solvent-exposed regions).[1]

Experimental Design & Controls

To ensure data integrity (E-E-A-T), this protocol utilizes a Dual-Readout System :

  • Phenotypic Readout: ATP-based cell viability assay (CellTiter-Glo® or similar) to determine IC50.[1]

  • Mechanistic Readout: Western Blot analysis of downstream phosphorylation markers (e.g., p-ERK1/2 or p-Rb) to confirm pathway inhibition.[1]

Control Strategy Table
Control TypeComponentPurpose
Negative Control 0.1% DMSO (Vehicle)Establishes baseline cell viability (100%).[1]
Positive Control Staurosporine (1 µM)Pan-kinase inhibitor to induce maximal apoptosis (0% viability).[1]
Reference Compound Purvalanol A or SB203580Validated pyrazole-based inhibitor to benchmark potency.[1]
Blank Media + Reagent (No Cells)Subtracts background luminescence/absorbance.[1]

Reagent Preparation & Handling

Compound Properties:

  • IUPAC Name: 1-benzyl-3-isopropyl-1H-pyrazol-5-amine[1]

  • Molecular Weight: ~215.29 g/mol [1][2]

  • Solubility: Hydrophobic.[1] Soluble in DMSO (>10 mM).[1] Poor aqueous solubility.[1]

Stock Solution Protocol
  • Weighing: Accurately weigh 2.15 mg of BzA-IP powder.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Stock Solution .

  • Storage: Aliquot into amber glass vials (50 µL each) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Protocol A: Dose-Response Viability Assay (72-Hour)

Objective: Determine the IC50 of BzA-IP in HeLa (Cervical Cancer) or MCF-7 (Breast Cancer) cell lines.

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Harvest cells during the logarithmic growth phase.[1]

    • Dilute cells to 50,000 cells/mL in complete media (DMEM + 10% FBS).[1]

    • Dispense 100 µL/well (5,000 cells/well) into a white-walled 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Dilution (Day 1):

    • Serial Dilution: Prepare a 1:3 serial dilution of BzA-IP in DMSO (8 points).

      • Start: 10 mM stock.[1]

      • Range: 10 mM

        
         3 µM.[1]
        
    • Intermediate Dilution: Dilute each DMSO point 1:100 into pre-warmed culture media (2x concentration).

      • Note: This ensures the final DMSO concentration on cells is constant (0.5% or less).[1]

  • Treatment:

    • Remove 50 µL of media from the cell plates (carefully, without disturbing the monolayer).

    • Add 50 µL of the 2x compound media to the respective wells.

    • Final Concentration Range: 100 µM to ~0.04 µM.[1]

  • Incubation:

    • Incubate for 72 hours.

  • Readout (Day 4):

    • Equilibrate the plate and detection reagent (e.g., CellTiter-Glo) to room temperature.

    • Add 100 µL of reagent to each well.[1]

    • Orbitally shake for 2 minutes (induce lysis).[1]

    • Incubate for 10 minutes (stabilize signal).

    • Measure Luminescence (RLU) on a microplate reader.[1]

Data Analysis

Calculate % Viability using the formula:



Fit data to a 4-parameter logistic (4PL) non-linear regression model  to derive the IC50.

Protocol B: Mechanistic Validation (Target Engagement)[1]

Objective: Confirm if BzA-IP acts as a kinase inhibitor by monitoring the phosphorylation status of downstream effectors (e.g., ERK1/2 or p38).

Visualization: Signaling Pathway & Inhibition

The following diagram illustrates the hypothetical intervention point of the pyrazole-amine scaffold within the MAPK signaling cascade.[1]

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 (Proliferation) ERK->pERK Activation Compound BzA-IP (Inhibitor) Compound->RAF Potential Block Compound->MEK

Caption: Hypothetical intervention of BzA-IP (Blue) blocking the phosphorylation cascade at the RAF/MEK hinge region, preventing ERK activation.

Workflow Protocol
  • Seeding: Seed 1x10^6 cells in 6-well plates. Allow to adhere overnight.

  • Starvation: Replace media with serum-free media for 12 hours. This synchronizes the cells and reduces basal phosphorylation.[1]

  • Pre-treatment:

    • Treat cells with BzA-IP (at 5x IC50 concentration determined in Protocol A) for 1 hour .[1]

    • Control: DMSO only.

  • Stimulation:

    • Add EGF (Epidermal Growth Factor, 50 ng/mL) for 15 minutes to robustly activate the MAPK pathway.[1]

  • Lysis:

    • Wash with ice-cold PBS.[1]

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.

  • Western Blotting:

    • Load 20 µg protein/lane.[1]

    • Primary Antibodies: Anti-p-ERK1/2 (Thr202/Tyr204) vs. Total ERK1/2.[1]

    • Expected Result: If BzA-IP is active, the EGF-stimulated band for p-ERK should be significantly attenuated compared to the DMSO+EGF control.[1]

Visualization: Experimental Workflow

Assay_Workflow cluster_0 Preparation cluster_1 Cell Phase cluster_2 Analysis Stock 10mM Stock (DMSO) Dilution Serial Dilution (1:3) Stock->Dilution Treat Treat 72h (+/- Compound) Dilution->Treat Seed Seed Cells (5k/well) Seed->Treat Lysis Add Detection Reagent Treat->Lysis Read Measure Luminescence Lysis->Read Calc Calculate IC50 Read->Calc

Caption: Step-by-step workflow for the high-throughput viability assay of BzA-IP.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound is highly lipophilic.[1]Do not exceed 0.5% final DMSO.[1] Sonicate stock solution before dilution.
High Background Signal Edge effects in 96-well plate.Fill outer wells with PBS (do not use for data).[1] Use a "breathable" plate seal.[1]
No Inhibition Observed Compound degradation or efflux.[1]Verify stock stability by LC-MS.[1] Use an efflux pump inhibitor (e.g., Verapamil) if MDR cells are used.

References

  • Review of Pyrazole Scaffolds: Fassihi, A. et al.[1] "The biological and pharmacological properties of pyrazoles: A review." European Journal of Medicinal Chemistry, 2022.

  • Kinase Inhibitor Design: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009.

  • Cell Viability Protocols: Riss, T.L. et al. "Cell Viability Assays."[1] Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013.

  • MAPK Pathway Analysis: Roberts, P.J. & Der, C.J. "Targeting the Raf-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer."[1] Oncogene, 2007. [1]

Disclaimer: This protocol is for research use only. BzA-IP is a chemical probe and has not been approved for clinical use.[1]

Sources

Application

Application Note: High-Throughput Synthesis of 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine Libraries

Executive Summary The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDKs, p38 MAP kinase) and GPCR ligands.[1] This application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDKs, p38 MAP kinase) and GPCR ligands.[1] This application note details the robust synthesis of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine and its subsequent diversification into a focused small-molecule library.

Unlike generic protocols, this guide addresses the primary synthetic challenge: Regiocontrol . We provide a validated thermodynamic workflow to exclusively generate the 5-amino isomer over the 3-amino byproduct, followed by a high-throughput parallel synthesis strategy utilizing solid-phase extraction (SCX) for rapid purification.

Strategic Analysis: Regiochemistry & Retrosynthesis

The construction of the pyrazole ring via the condensation of a hydrazine and a


-ketonitrile is the most efficient route. However, this reaction is ambident, potentially yielding two regioisomers: the 5-amino-1-substituted pyrazole (Target A)  or the 3-amino-1-substituted pyrazole (Impurity B) .[1]
Mechanism of Regioselectivity
  • Thermodynamic Control (Target Pathway): Under neutral or slightly acidic conditions at reflux, the reaction is thermodynamically controlled. The more nucleophilic terminal nitrogen of the hydrazine attacks the most electrophilic center (the ketone) first, forming a hydrazone intermediate. Subsequent cyclization onto the nitrile yields the 5-aminopyrazole.[1][2]

  • Kinetic Control: Under strongly basic conditions or low temperatures, the internal hydrazine nitrogen may attack the nitrile directly, leading to the 3-amino isomer.

Directive: To ensure the formation of the 1-benzyl-5-amine scaffold, we utilize 4-methyl-3-oxopentanenitrile and benzylhydrazine in refluxing ethanol.

Regioselectivity Reagents Reagents: Benzylhydrazine + 4-methyl-3-oxopentanenitrile Intermediate Hydrazone Intermediate (Terminal N attacks Ketone) Reagents->Intermediate Reflux (EtOH) Thermodynamic Control Byproduct BYPRODUCT: 3-Amino Isomer (Kinetic Trap) Reagents->Byproduct Strong Base / Low Temp Target TARGET: 5-Amino Isomer (1-benzyl-3-isopropyl-5-amine) Intermediate->Target Cyclization on Nitrile

Figure 1: Regioselective pathway favoring the 5-aminopyrazole scaffold via thermodynamic control.

Protocol A: Core Scaffold Synthesis (Scale-Up)[1]

This protocol describes the synthesis of the parent scaffold: 1-benzyl-3-isopropyl-1H-pyrazol-5-amine .[1]

Materials
  • Reagent A: 4-methyl-3-oxopentanenitrile (Isobutyrylacetonitrile) [CAS: 7305-61-5][1]

  • Reagent B: Benzylhydrazine dihydrochloride [CAS: 20570-96-1][1]

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Base: Triethylamine (Et

    
    N) or Sodium Ethoxide (NaOEt) - Required to free the hydrazine salt.[1]
    
Step-by-Step Methodology
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Benzylhydrazine dihydrochloride (10.0 g, 51.2 mmol) in Absolute EtOH (150 mL).

  • Free Basing: Add Triethylamine (15.0 mL, 107 mmol) dropwise over 10 minutes. The solution will become slightly cloudy as Et

    
    N·HCl salts form. Stir for 15 minutes at room temperature.
    
  • Addition: Add 4-methyl-3-oxopentanenitrile (6.4 g, 51.2 mmol) in one portion.

  • Cyclization: Heat the reaction mixture to reflux (80°C) and stir for 6–12 hours.

    • Checkpoint: Monitor by LCMS.[1] The starting material (hydrazine) should disappear, and a peak corresponding to [M+H]+ = 216.15 should appear.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).[1]

    • Resuspend the residue in Ethyl Acetate (200 mL) and wash with Water (2 x 100 mL) followed by Brine (100 mL).[1]

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: The crude material is often pure enough for library use (>90%).[1] If necessary, recrystallize from EtOH/Hexane or purify via flash chromatography (SiO

    
    , 0-5% MeOH in DCM).[1]
    

Yield Expectation: 75–85% as a pale yellow solid.[1]

Protocol B: Library Diversification (Parallel Synthesis)[1]

The C5-exocyclic amine is a nucleophile, though less reactive than aliphatic amines due to conjugation with the pyrazole ring. This protocol details three parallel derivatization streams: Amides , Sulfonamides , and Ureas .

Experimental Setup
  • Format: 96-well deep-well reaction blocks (2 mL volume).

  • Scaffold Stock Solution: 0.2 M solution of 1-benzyl-3-isopropyl-1H-pyrazol-5-amine in anhydrous DCM (or DMF for ureas).

Reaction Streams[3]
StreamTransformationReagents (1.5 equiv)Base / CatalystConditions
A Amide Coupling Acid Chlorides (R-COCl)Pyridine (2.0 equiv)DCM, RT, 16h
B Sulfonylation Sulfonyl Chlorides (R-SO

Cl)
Pyridine (2.0 equiv)DCM, RT, 16h
C Urea Formation Isocyanates (R-NCO)None (or cat.[1] Et

N)
DCM/DMF, RT, 16h
Detailed Workflow
  • Dispensing: Aliquot 500 µL of the Scaffold Stock Solution (0.1 mmol scaffold) into each well of the 96-well block.

  • Reagent Addition:

    • Stream A/B: Add Pyridine (16 µL, 0.2 mmol) to appropriate wells. Add 0.15 mmol of the specific Acid Chloride or Sulfonyl Chloride (dissolved in 200 µL DCM).[1]

    • Stream C: Add 0.15 mmol of the specific Isocyanate (dissolved in 200 µL DCM).[1]

  • Incubation: Seal the block with a chemically resistant mat. Shake at room temperature for 16 hours.

  • Quenching: Add 100 µL of 10% NH

    
    OH (aq) to scavenge excess electrophiles. Shake for 30 minutes.
    

Protocol C: High-Throughput Purification (SCX)

Traditional liquid-liquid extraction is inefficient for 96-well plates.[1] We utilize Strong Cation Exchange (SCX) cartridges to "catch" the product (which retains basic character, albeit reduced) and wash away non-basic impurities (acids, hydrolyzed chlorides).[1]

Note: If the derivative (e.g., sulfonamide) is too acidic to be retained by SCX, use High-Throughput Prep-HPLC instead.[1] For standard amides/ureas, SCX is effective.[1]

SCX Workflow
  • Conditioning: Wash 500 mg SCX cartridges with MeOH (3 mL) followed by DCM (3 mL).

  • Loading: Load the crude reaction mixture from Protocol B onto the cartridge.

  • Washing (Remove Impurities):

    • Wash with DCM (3 mL) to remove neutral impurities.[1]

    • Wash with MeOH (3 mL) to remove polar non-basic impurities.[1]

  • Elution (Release Product): Elute with 2.0 M NH

    
     in MeOH (3 mL) . The ammonia displaces the pyrazole derivative from the sulfonic acid resin.
    
  • Finishing: Evaporate the methanolic ammonia eluate using a centrifugal evaporator (Genevac or SpeedVac) to yield the final library compounds.

LibraryWorkflow cluster_rxn Parallel Derivatization (Protocol B) Scaffold Scaffold Synthesis (Protocol A) Dispense Dispense into 96-Well Block Scaffold->Dispense Amide Stream A: Acid Chlorides Dispense->Amide Sulfon Stream B: Sulfonyl Chlorides Dispense->Sulfon Urea Stream C: Isocyanates Dispense->Urea Scavenge Quench (NH4OH) Amide->Scavenge Sulfon->Scavenge Urea->Scavenge SCX SCX Solid Phase Extraction (Catch & Release) Scavenge->SCX Final Final Library Plate (Dry & QC) SCX->Final

Figure 2: Integrated workflow for parallel synthesis and SCX purification.[1]

Quality Control & Validation

NMR Characterization (Parent Scaffold)

The regiochemistry of the core scaffold must be validated before library production.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       7.20–7.35 (m, 5H, Benzyl-Ar).[1]
      
    • 
       5.35 (s, 1H, C4-H ).[1] Diagnostic Peak: This sharp singlet confirms the pyrazole ring formation.
      
    • 
       5.15 (s, 2H, N-CH
      
      
      
      -Ph).[1]
    • 
       5.00 (br s, 2H, NH
      
      
      
      ).[1]
    • 
       2.75 (sept, 1H, CH(CH
      
      
      
      )
      
      
      ).[1]
    • 
       1.15 (d, 6H, CH(CH
      
      
      
      )
      
      
      ).[1]
Library QC Criteria
  • Purity: >85% by UV (254 nm).[1]

  • Identity: LCMS [M+H]+ confirmation.

  • NOE Study (Optional): If regiochemistry is ambiguous, a 1D-NOE experiment irradiating the N-Benzyl methylene protons should show enhancement of the C5-NH

    
     or C4-H, but not the isopropyl group (which is distant in the 5-amino isomer).[1]
    

References

  • Aggarwal, R., et al. (2011).[1] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Fraley, M. E., et al. (2006).[1] "Optimization of a pyrazole inhibitor of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 16(6), 1775-1779.[1] [Link][1]

  • Agilent Technologies. (2008).[1] "SampliQ SCX Technical Note: Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction." Agilent Technical Library. [Link][1]

  • Organic Chemistry Portal. "Pyrazole Synthesis." [Link]

Sources

Method

Application Note: Experimental Setup for Testing Anti-Inflammatory Properties of Pyrazole Compounds

Executive Summary & Scientific Rationale Pyrazole derivatives (e.g., Celecoxib, Lonazolac) represent a privileged scaffold in medicinal chemistry, primarily acting as selective Cyclooxygenase-2 (COX-2) inhibitors.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Pyrazole derivatives (e.g., Celecoxib, Lonazolac) represent a privileged scaffold in medicinal chemistry, primarily acting as selective Cyclooxygenase-2 (COX-2) inhibitors.[1][2] However, modern drug discovery demands that new chemical entities (NCEs) be validated not just for enzymatic inhibition, but for their ability to modulate the broader inflammatory cascade, specifically the NF-κB signaling pathway and pro-inflammatory cytokine release (TNF-α, IL-6).

This guide departs from generic screening protocols by enforcing a "Self-Validating" experimental design. Every efficacy assay is paired with a viability or total-protein control to ensure that observed reductions in inflammatory markers are due to specific pathway modulation, not cellular toxicity.

Experimental Workflow & Logic

The evaluation pipeline is designed as a funnel:

  • Level 1 (High Throughput): Phenotypic screening (NO production) + Toxicity check.

  • Level 2 (Mechanism): Protein/Gene expression (Western Blot/ELISA).

  • Level 3 (Systemic): In vivo efficacy (Carrageenan model).

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: In Vivo Confirmation Compound Pyrazole NCE (DMSO Stock) RAW RAW 264.7 Macrophages (LPS Stimulated) Compound->RAW MTT Viability Assay (MTT/CCK-8) RAW->MTT Control Griess NO Production (Griess Assay) RAW->Griess Primary Screen WB Western Blot (COX-2, iNOS, p-NF-κB) Griess->WB If IC50 < 10 µM ELISA Cytokine ELISA (TNF-α, IL-6, PGE2) Griess->ELISA Animal Carrageenan-Induced Paw Edema (Rat/Mouse) WB->Animal Lead Candidate Selection Histo Histopathology (H&E Staining) Animal->Histo

Figure 1: Stage-gated experimental workflow ensuring only potent, non-toxic candidates progress to animal models.

Phase 1: In Vitro Screening (The "Go/No-Go" Filter)

Model System: RAW 264.7 Murine Macrophages.[3][4] Rationale: Unlike human monocytes, murine macrophages produce robust, measurable levels of Nitric Oxide (NO) upon LPS stimulation, making them the industry standard for primary anti-inflammatory screening.

Cell Culture & Preparation[5]
  • Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Passage: Maintain cells below 80% confluency. Critical: Do not use cells beyond passage 15, as RAW 264.7 cells lose LPS sensitivity and pseudopod formation capability over time.

The Dual-Assay Setup (Viability vs. Efficacy)

You must run the MTT Assay and Griess Assay in parallel on the same batch of cells to calculate the Selectivity Index (SI).

Protocol Steps:
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Starvation (Optional but Recommended): Replace media with 1% FBS media 2 hours prior to treatment to synchronize cell cycle and reduce basal inflammation.

  • Pre-treatment: Add Pyrazole compounds (0.1, 1, 10, 50, 100 µM) for 1 hour prior to stimulation.

    • Vehicle Control: 0.1% DMSO.

    • Positive Control:[5][6] Celecoxib (1-10 µM) or Dexamethasone (1 µM).

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL .

  • Incubation: Incubate for 24 hours .

Nitric Oxide (NO) Quantification (Griess Assay)

NO is unstable; this assay measures Nitrite (


), its stable metabolite.
  • Collection: Transfer 100 µL of culture supernatant to a fresh 96-well plate.

  • Reaction: Add 100 µL of Griess Reagent (1:1 mix of 1% Sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: 10 minutes at Room Temperature (Dark).

  • Measurement: Read Absorbance at 540 nm .

  • Quantification: Compare against a Sodium Nitrite (

    
    ) standard curve (0–100 µM).
    
Cell Viability (MTT Assay)

Perform on the cells remaining in the original plate after supernatant removal.

  • Add MTT reagent (0.5 mg/mL final conc). Incubate 2-4 hours.

  • Dissolve formazan crystals with DMSO. Read at 570 nm .

  • Validation Rule: If a compound inhibits NO by 50% but also reduces cell viability by >20%, it is cytotoxic , not anti-inflammatory. Discard.

Phase 2: Mechanistic Validation

Candidates passing Phase 1 (High NO inhibition, High Cell Viability) undergo mechanistic profiling.

Signaling Pathway Target

Pyrazoles typically act by blocking the phosphorylation of MAPKs or NF-κB, preventing the transcription of COX-2 and iNOS.

SignalingPathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Translocation IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Genes Target Genes: COX-2, iNOS, TNF-α Nucleus->Genes Transcription Pyrazole Pyrazole Compound (Inhibitor) Pyrazole->IKK Block? Pyrazole->NFkB Block?

Figure 2: Putative mechanism of action. Pyrazoles often inhibit IKK phosphorylation or direct COX-2 enzymatic activity.

Western Blotting Protocol
  • Lysis: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Targets:

    • iNOS (130 kDa) & COX-2 (72 kDa): Indicators of enzyme downregulation.

    • p-NF-κB (p65) vs. Total NF-κB : Indicator of upstream signaling blockade.

    • β-actin/GAPDH : Loading control.

  • Timepoint: Collect lysates at 24h for iNOS/COX-2; 30-60 min for p-NF-κB/p-IκBα.

Phase 3: In Vivo Validation (Carrageenan-Induced Paw Edema)

Ethical Note: All animal protocols must be approved by IACUC. Species: Male Wistar Rats (180-220g) or Swiss Albino Mice (25-30g).

Protocol
  • Grouping (n=6 per group):

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Carrageenan Control (Inflammation only).

    • Group III: Positive Control (Indomethacin 10 mg/kg, p.o.).

    • Group IV-VI: Pyrazole Test Compound (e.g., 10, 20, 50 mg/kg, p.o.).

  • Drug Administration: Administer compounds orally 1 hour before carrageenan injection.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer (water displacement) at 0h (baseline), 1h, 3h, and 5h post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    is paw volume at time
    
    
    , and
    
    
    is baseline volume.

Data Presentation & Troubleshooting

Data Summary Table (Template)
AssayParameterPyrazole (Low Dose)Pyrazole (High Dose)Positive Control (Celecoxib)Interpretation
Griess NO (

M)



Potent NO suppression
MTT Viability (%)



Non-cytotoxic
ELISA TNF-

(pg/mL)



Cytokine modulation confirmed
In Vivo Edema Inh. (%)25%68%72%Systemic efficacy confirmed
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High Background in Griess Assay Phenol red interference or high nitrate in media.Use Phenol Red-free DMEM . Ensure fresh Griess reagent.
Low NO in LPS Control High passage number or bad LPS batch.Thaw fresh RAW 264.7 cells (< Passage 10). Titrate LPS.
Compound Precipitates in Media Poor aqueous solubility of pyrazole.Dissolve in 100% DMSO first, then dilute. Final DMSO < 0.1%.[7]
High Variation in Paw Edema Inconsistent injection depth/volume.Use a Hamilton syringe. Ensure sub-plantar (not intramuscular) injection.

References

  • BenchChem. (2025).[8] A Comprehensive Protocol for Evaluating the Anti-inflammatory Properties of Pyrazole Derivatives.Link

  • National Institutes of Health (NIH). (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.[3][5][9]Link

  • Abcam. (2021). Nitric Oxide Assay Kit (Colorimetric) Protocol.Link

  • Springer Nature Protocols. (2001). Carrageenan-Induced Paw Edema in the Rat and Mouse.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine Synthesis

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine CAS Registry Number: (Analogous structures often indexed; specific CAS depends on registration) Audience: Med...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine CAS Registry Number: (Analogous structures often indexed; specific CAS depends on registration) Audience: Medicinal Chemists, Process Development Scientists

Core Reaction Overview

This guide addresses the condensation of 4-methyl-3-oxopentanenitrile (isobutyrylacetonitrile) with benzylhydrazine to form the target 5-aminopyrazole. While conceptually simple, this reaction is prone to regiochemical drift (formation of the 3-amino isomer) and hydrolysis byproducts (pyrazolones).

The "Happy Path" Mechanism:

  • Nucleophilic Attack: The primary amine (

    
    ) of benzylhydrazine attacks the ketone carbonyl of the 
    
    
    
    -ketonitrile.
  • Hydrazone Formation: Water is eliminated to form a hydrazone intermediate.[1]

  • Cyclization: The secondary amine (

    
    ) attacks the nitrile carbon.
    
  • Tautomerization: The resulting imine tautomerizes to the stable 5-aminopyrazole.

Diagnostic Troubleshooting (Q&A)

Issue 1: Low Yield (<40%) & Incomplete Conversion

User Question: "I am refluxing the starting materials in ethanol for 12 hours, but TLC shows significant remaining starting material and a streak of impurities. Yield is stuck at 35%."

Technical Diagnosis: This is often caused by stalled cyclization or hydrazine degradation .

  • Hydrazine Instability: Free benzylhydrazine is unstable and oxidizes rapidly. If you are using the free base stored for >1 month, it is likely degraded.

  • Ketonitrile Enolization: In basic conditions, 4-methyl-3-oxopentanenitrile enolizes, reducing the electrophilicity of the ketone and preventing the initial attack.

  • Moisture: Water competes with the hydrazine for the nitrile, leading to hydrolysis (amide/pyrazolone formation).

Corrective Action:

  • Reagent Switch: Use Benzylhydrazine Dihydrochloride salt instead of the free base. It is stable and non-oxidized.

  • Buffer System: Add Sodium Acetate (NaOAc) (1.1 equiv vs hydrazine salt) to release the free hydrazine in situ while maintaining a slightly acidic/buffered pH (pH 5–6). This prevents ketonitrile enolization and catalyzes the dehydration step.

  • Dehydrating Conditions: Add molecular sieves (3Å) or use anhydrous ethanol to drive the equilibrium forward.

Issue 2: Regioisomer Contamination (3-Amino vs. 5-Amino)

User Question: "NMR shows a mixture of two isomers (ratio 3:1). How do I ensure I get the 1-benzyl-5-amino product exclusively?"

Technical Diagnosis: The regioselectivity is determined by which nitrogen of the hydrazine attacks the ketone first.

  • Target Pathway (5-Amino): Terminal

    
     attacks Ketone 
    
    
    
    Cyclization by
    
    
    onto Nitrile.
  • Undesired Pathway (3-Amino): Internal

    
     attacks Ketone 
    
    
    
    Cyclization by
    
    
    onto Nitrile.

Mechanistic Insight: Sterics favor the target pathway. The isopropyl group on the ketone is bulky, making the attack by the hindered internal nitrogen (


) unfavorable. However, high temperatures or strong Lewis acids can overcome this steric barrier, increasing the undesired isomer.

Corrective Action:

  • Temperature Control: Do not rush to reflux immediately. Stir at 0°C to Room Temperature (RT) for 2 hours first. This allows the kinetically favored hydrazone (via terminal

    
    ) to form exclusively before heating to drive cyclization.
    
  • Avoid Strong Acids: Do not use strong mineral acids (HCl) without buffering, as they can protonate the nitrile, altering the cyclization kinetics.

Issue 3: Sticky/Oily Product

User Question: "The product comes out as a dark orange oil that refuses to crystallize, even after triturating with hexanes."

Technical Diagnosis: 5-aminopyrazoles are polar and capable of hydrogen bonding, often trapping solvent or impurities (like benzylhydrazine residues) that prevent crystal lattice formation.

Corrective Action:

  • Salt Formation: Do not isolate the free base oil. Treat the crude ethanolic solution with HCl in dioxane/ether . The hydrochloride salt of the aminopyrazole usually precipitates instantly as a clean, white solid.

  • Purification: If the free base is required, use a solvent system of DCM:MeOH (95:5) with 1% Triethylamine for column chromatography. The base prevents the amine from streaking on silica.

Optimized Experimental Protocol

Objective: Synthesis of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (Scale: 10 mmol).

Reagents:

  • 4-methyl-3-oxopentanenitrile (Isobutyrylacetonitrile): 1.0 equiv (1.11 g)

  • Benzylhydrazine Dihydrochloride: 1.1 equiv (2.15 g)

  • Sodium Acetate (anhydrous): 2.2 equiv (1.80 g)

  • Solvent: Ethanol (Anhydrous): 20 mL (2M concentration)

Workflow:

  • Preparation: In a 100 mL round-bottom flask, suspend Benzylhydrazine·2HCl and Sodium Acetate in Ethanol. Stir for 15 min at RT (white precipitate of NaCl will form).

  • Addition: Add 4-methyl-3-oxopentanenitrile dropwise over 10 minutes at RT .

  • Intermediate Formation: Stir at RT for 2 hours . Critical: Do not heat yet. This ensures correct regiochemistry.

  • Cyclization: Heat the mixture to Reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Work-up:

    • Cool to RT. Remove solvent in vacuo.

    • Resuspend residue in Water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Note: The water wash removes the NaCl and unreacted hydrazine salts.

  • Isolation: Dry organics over

    
    , filter, and concentrate.
    
    • If oil:[2][3] Dissolve in minimal Et2O and add 4M HCl in Dioxane to precipitate the HCl salt.

Data & Logic Visualization

Solvent & Catalyst Screening Data

Representative optimization data for 5-aminopyrazole synthesis.

SolventCatalyst/AdditiveTempYieldRegio-Ratio (5-NH2 : 3-NH2)Notes
Ethanol NaOAc (Buffered) RT

Reflux
88% >20:1 Recommended. High yield & purity.
EthanolNone (Neutral)Reflux55%8:1Slow reaction; incomplete conversion.
EthanolHCl (Strong Acid)Reflux72%4:1Lower regioselectivity; acid promotes isomerism.
TolueneAcOHReflux65%10:1Dean-Stark trap helps, but work-up is messier.
WaterNone100°C30%N/AHydrolysis of nitrile dominates (Pyrazolone formed).
Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the desired "Happy Path" and the common failure modes.

G Reactants Reactants (Ketonitrile + Benzylhydrazine) Hydrazone_Target Hydrazone A (Terminal NH2 attack) Reactants->Hydrazone_Target Buffered pH (5-6) Low Temp (RT) Hydrazone_Isomer Hydrazone B (Internal NH attack) Reactants->Hydrazone_Isomer High Temp Strong Acid Pyrazolone BYPRODUCT Pyrazolone (Hydrolysis) Reactants->Pyrazolone Water/Moisture High pH Target TARGET 1-Benzyl-3-isopropyl- 5-aminopyrazole Hydrazone_Target->Target Reflux Cyclization Isomer ISOMER 1-Benzyl-5-isopropyl- 3-aminopyrazole Hydrazone_Isomer->Isomer Reflux

Caption: Mechanistic bifurcation in aminopyrazole synthesis. The "Green Path" represents the optimized protocol favoring the target via kinetic control.

References

  • General Synthesis of 5-Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[4][5][6][7][8][9]

    • Source: Beilstein Journal of Organic Chemistry (2011).
    • URL:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles.[10][11][12]

    • Source: Organic Chemistry Portal / Synlett.
    • URL:[Link]

  • Troubleshooting & Mechanism

    • Title: Troubleshooting low yields in pyrazole synthesis
    • Source: BenchChem Technical Support.[1][6][13][14]

  • Analogous Protocol (Methyl Analog)

Sources

Optimization

Technical Support Center: Non-Chromatographic Purification of 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized aminopyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized aminopyrazoles. 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also known as 1-benzyl-3-isopropyl-1H-pyrazol-5-amine) presents a notorious purification bottleneck. Its basic 5-amino group and amphoteric pyrazole core cause severe streaking on standard silica gel, leading to poor resolution and significant material loss during column chromatography.

This guide provides field-proven, self-validating methodologies to achieve >98% purity using scalable, non-chromatographic techniques: Acid-Base Extraction and Salt Recrystallization .

Section 1: Physicochemical Profiling

Before manipulating the compound, we must understand its physicochemical properties to exploit its solubility differentials effectively.

Table 1: Physicochemical Profile & Purification Impact

PropertyValue / CharacteristicImpact on Purification Strategy
Target Analyte 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amineCore scaffold containing basic and lipophilic domains.
Molecular Weight 215.30 g/mol N/A
Conjugate Acid pKa ~4.0 - 5.0Can be fully protonated by strong aqueous acids (pH < 2) to form highly water-soluble pyrazolium salts[1].
Lipophilicity (LogP) High (Benzyl + Isopropyl groups)The free base is highly soluble in non-polar to moderately polar organic solvents (EtOAc, DCM, Toluene).
Physical State Viscous oil or low-melting solidFree base crystallization is difficult; conversion to an acid addition salt is required for solid-state purification.
Section 2: Purification Workflow & Chemical Logic

To isolate the target from neutral impurities (e.g., unreacted


-keto nitriles) and basic impurities (e.g., unreacted benzylhydrazine), we utilize a two-stage approach. The workflow below outlines the decision-making process.

Workflow Start Crude 1-benzyl-3-isopropyl- 1H-pyrazol-5-amine AcidBase Acid-Base Extraction (1M HCl / EtOAc) Start->AcidBase OrgPhase1 Organic Phase (Neutral Impurities) AcidBase->OrgPhase1 Discard AqPhase1 Aqueous Phase (Protonated Aminopyrazole) AcidBase->AqPhase1 Keep Basify Basify to pH > 10 (NaOH or NH4OH) AqPhase1->Basify Extract Extract with EtOAc/DCM Basify->Extract FreeBase Purified Free Base (Oil or Solid) Extract->FreeBase SaltForm Salt Formation (e.g., HCl in Ether) FreeBase->SaltForm If oily/impure PureSalt Crystalline Pyrazolium Salt (Ultra-Pure) SaltForm->PureSalt

Caption: Decision tree for the non-chromatographic purification of 5-aminopyrazoles.

Mechanistic Pathway

The success of this protocol relies entirely on phase distribution dictated by the protonation state of the aminopyrazole core.

Mechanism FreeBase FreeBase Protonation Addition of HCl (Protonation) FreeBase->Protonation Salt Salt Protonation->Salt Deprotonation Addition of NaOH (Deprotonation) Salt->Deprotonation Deprotonation->FreeBase

Caption: Phase distribution based on the protonation state of the aminopyrazole core.

Section 3: Troubleshooting & FAQs

Q1: Why is my 5-aminopyrazole streaking on silica gel, and why avoid column chromatography? A1: The primary amine and the pyrazole nitrogen act as strong hydrogen-bond donors and acceptors. They interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing. While deactivating the silica with triethylamine (TEA) can help, it often complicates solvent removal and leaves trace basic residues. 2 is infinitely more scalable and bypasses the silica interaction entirely[2].

Q2: I performed an acid-base extraction, but my product is still contaminated with unreacted benzylhydrazine. How do I separate them? A2: Both the target aminopyrazole and benzylhydrazine are basic and will co-extract into the aqueous acidic phase. To separate them, we exploit differential salt crystallization. Benzylhydrazine hydrochloride is highly soluble in certain polar aprotic/protic mixtures where the highly lipophilic 1-benzyl-3-isopropyl-1H-pyrazol-5-amine hydrochloride will precipitate. Converting the crude free base mixture to a hydrochloride salt in anhydrous diethyl ether forces the target compound to crystallize, leaving impurities in the mother liquor.

Q3: My purified free base is a stubborn oil. How can I obtain a workable solid? A3: The lipophilic benzyl and isopropyl groups disrupt crystal lattice packing in the free base form. To induce crystallinity, convert the free base to an acid addition salt (e.g., HCl, methanesulfonate, or tosylate). The ionic bonds in the salt drastically increase the lattice energy, yielding a highly crystalline, filterable solid[3].

Q4: Can acid-base extraction separate the 3-amino and 5-amino regioisomers formed during synthesis? A4: No. Both regioisomers possess similar pKa values and will co-extract into the aqueous layer. To separate regioisomers without chromatography, you must rely on 4 of their acid addition salts. The steric bulk of the 1-benzyl and 3-isopropyl groups creates distinct crystal packing energies between the isomers, often allowing the major 5-amino isomer to selectively crystallize as a hydrochloride salt from cold ethereal solvents[4].

Section 4: Validated Experimental Protocols
Protocol A: Acid-Base Extraction (Removal of Neutral/Acidic Impurities)

Causality Focus: We use 1M HCl to ensure complete protonation of the weakly basic pyrazole (pKa ~4.5), driving it entirely into the aqueous phase while leaving lipophilic neutral impurities behind.

  • Dissolution: Dissolve the crude 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent frequently.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as a water-soluble pyrazolium salt. The upper organic layer contains unreacted lipophilic neutral impurities.

  • Validation Check: Spot both layers on a TLC plate (elute with 50:50 EtOAc/Hexane). The organic layer should show impurities moving with the solvent front, while the target remains trapped at the baseline of the aqueous spot.

  • Basification: Isolate the aqueous layer in an Erlenmeyer flask. Cool in an ice bath (neutralization is highly exothermic). Slowly add 2M NaOH dropwise while stirring until the pH is > 10 (verify strictly with pH paper). The solution will become cloudy as the free base precipitates or oils out.

  • Recovery: Extract the basic aqueous layer twice with fresh EtOAc or Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Hydrochloride Salt Formation & Recrystallization (Ultra-Purification)

Causality Focus: Anhydrous conditions prevent the resulting salt from dissolving in residual water, maximizing the precipitation yield and preventing oiling out.

  • Preparation: Dissolve the free base from Protocol A in a minimum volume of anhydrous diethyl ether or Methyl tert-butyl ether (MTBE).

  • Salt Formation: While stirring vigorously at 0°C under a nitrogen atmosphere, slowly add a stoichiometric amount of anhydrous HCl in dioxane (4M) or bubble dry HCl gas into the solution. A white precipitate (1-benzyl-3-isopropyl-1H-pyrazol-5-aminium chloride) will form immediately.

  • Maturation: Stir the suspension for 30 minutes at 0°C. This aging process allows for complete crystal lattice formation and prevents the inclusion of trace impurities within the crystal defects.

  • Isolation: Filter the suspension rapidly through a Büchner funnel. Self-Validation: Keep a nitrogen blanket over the funnel if possible, as aminopyrazole salts can be slightly hygroscopic. Wash the filter cake with cold, anhydrous ether.

  • Drying: Dry the crystals under high vacuum to a constant weight. This ultra-pure salt can be used directly in downstream biological assays or neutralized back to the free base if required.

References
  • BenchChem. "Identifying and removing byproducts in pyrazole synthesis." BenchChem Technical Support.
  • BenchChem. "Recrystallization techniques for purifying pyrazole compounds." BenchChem Technical Support.
  • NIH/PMC. "Discovery libraries targeting the major enzyme classes: the serine hydrolases." PubMed Central.
  • Academic Strive. "Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Welcome to the Technical Support Portal. Ticket ID: #SOL-PYR-005 Subject: Overcoming solubility issues of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine in biological assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. Ticket ID: #SOL-PYR-005 Subject: Overcoming solubility issues of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine in biological assays. Assigned Specialist: Senior Application Scientist, Assay Development Group.

Diagnostic: Why is this Molecule Failing?

You are likely encountering "crashing out" (precipitation) upon dilution into aqueous buffers, or inconsistent IC50 data due to non-specific binding. To fix this, we must first understand the physicochemical profile of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (hereafter referred to as BPP-amine ).

Molecular Profile & Root Cause Analysis
PropertyEstimated ValueImplication for Assays
Structure Pyrazole core + Benzyl + IsopropylHighly lipophilic scaffold. The benzyl and isopropyl groups drive the molecule out of the water network.
cLogP ~3.0 – 3.8High lipophilicity. The compound prefers sticking to plastic tips, plates, and proteins (albumin) rather than staying in the solution.
pKa (Amine) ~3.5 – 4.5 (Weak Base)At physiological pH (7.4), the molecule is predominantly uncharged (neutral). Neutral species have the lowest aqueous solubility.
Failure Mode "Brick Dust" PrecipitationRapid precipitation occurs when the DMSO stock hits the aqueous buffer, forming micro-crystals that scatter light and cause false negatives/positives.

Step-by-Step Troubleshooting Protocols

Protocol A: The "Golden Rule" Stock Preparation

Most solubility issues begin with a hydrated DMSO stock. DMSO is hygroscopic; if it absorbs water from the air, your compound may nucleate inside the stock vial.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Concentration: Target a stock concentration of 10 mM or 20 mM . Avoid going higher (e.g., 100 mM) as this increases the "shock" upon dilution.

  • Dissolution:

    • Vortex for 30 seconds.

    • Sonicate for 5–10 minutes in a water bath (37°C) to break up crystal lattices.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates micro-precipitation.

Protocol B: The Intermediate Dilution Method (Critical)

Directly pipetting 1 µL of 10 mM stock into 99 µL of buffer often fails for BPP-amine. The local concentration spike causes immediate crashing.

The Fix: Use a "Step-Down" Serial Dilution.

  • Step 1 (100% DMSO): Perform your serial dilutions (e.g., 1:3) entirely in 100% DMSO first.

  • Step 2 (Intermediate Plate): Transfer these DMSO points into an "Intermediate Plate" containing buffer to reach 10% DMSO .

    • Why? This allows the compound to equilibrate at a manageable solvent concentration before the final assay.

  • Step 3 (Assay Plate): Transfer from the Intermediate Plate to the Assay Plate to reach the final 1% DMSO (or desired limit).

Advanced Formulation Strategies

If Protocol B fails, you must modify the assay buffer. The hydrophobic nature of BPP-amine requires a "carrier" to keep it in solution.

Strategy 1: Cyclodextrins (The "Silver Bullet" for Aminopyrazoles)

Research indicates that aminopyrazoles form stable inclusion complexes with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic BPP-amine sits inside the CD cavity, while the hydrophilic exterior interacts with water.

  • Recommended Reagent: Kleptose® HPB or Trappsol® (HP-β-CD).

  • Protocol: Add 0.1% to 0.5% (w/v) HP-β-CD to your assay buffer.

  • Advantage: Unlike detergents, CDs rarely denature enzymes or lyse cells at these concentrations.

  • Caution: If your target is a nuclear receptor or a lipid-binding protein, ensure the CD doesn't strip the native ligand.

Strategy 2: Non-Ionic Surfactants (Preventing Aggregation)

Lipophilic amines often form colloidal aggregates that sequester enzymes (promiscuous inhibition).

  • Recommended Reagent: Tween-20 or Triton X-100 .

  • Concentration: 0.01% (v/v) is usually sufficient.

  • Mechanism: Surfactants lower the surface tension and prevent the "oiling out" of the benzyl/isopropyl groups.

  • Validation: If the IC50 shifts significantly (e.g., >10-fold) upon adding Tween, your previous activity was likely an artifact of aggregation.

Decision Logic & Workflow

Use this flowchart to determine the correct troubleshooting path for your specific assay type.

Solubility_Workflow Start Start: BPP-amine Precipitation Check_Stock 1. Check DMSO Stock (Is it clear?) Start->Check_Stock Sonicate Sonicate 37°C / Use Anhydrous DMSO Check_Stock->Sonicate Cloudy Assay_Type 2. Select Assay Type Check_Stock->Assay_Type Clear Sonicate->Check_Stock Enzymatic Enzymatic / Biochemical Assay_Type->Enzymatic Cellular Cell-Based / Phenotypic Assay_Type->Cellular Detergent Add 0.01% Tween-20 Enzymatic->Detergent First Choice Cyclodextrin Add 0.5% HP-β-CD Cellular->Cyclodextrin Low Toxicity Dilution_Method Use Intermediate Dilution (Step-down DMSO) Detergent->Dilution_Method Cyclodextrin->Dilution_Method Success Assay Validated Dilution_Method->Success Stable Signal Fail Consult MedChem (Salt Formation Required) Dilution_Method->Fail Still Precipitates

Figure 1: Decision matrix for optimizing BPP-amine solubility based on assay constraints.

Frequently Asked Questions (FAQ)

Q1: Can I use acid to dissolve BPP-amine since it's a base?

  • Answer: While lowering the pH (e.g., using 0.1 N HCl) will protonate the amine and drastically improve solubility, this is rarely compatible with biological assays which require pH ~7.4. Acidification is only recommended if you are running an assay that naturally tolerates low pH (e.g., certain lysosomal enzyme assays).

Q2: My IC50 curve is bell-shaped or flat. Is this solubility?

  • Answer: Yes. A flat curve often means the compound precipitated at the top concentrations, effectively capping the soluble dose. A bell curve (loss of activity at high doses) can indicate "hook effect" or precipitation leading to light scattering interference in optical assays.

Q3: What is the maximum DMSO concentration for cells?

  • Answer: For most mammalian lines (HEK293, HeLa), keep DMSO < 0.5% . Primary cells are more sensitive (limit to 0.1% ). If BPP-amine requires 1% DMSO to stay soluble, you must use the Cyclodextrin strategy (Strategy 1 above) to lower the DMSO requirement.

Q4: Does the benzyl group make it stick to plastic?

  • Answer: Yes. High lipophilicity (benzyl + isopropyl) drives Non-Specific Binding (NSB).

    • Fix: Use Low-Binding polypropylene plates (e.g., Corning® NBS™) and tips. Avoid polystyrene for serial dilutions.

Summary of Recommendations

ParameterStandard ConditionOptimized for BPP-amine
Stock Solvent DMSO (Standard)Anhydrous DMSO (Fresh)
Dilution Method Direct into BufferIntermediate Step (100% -> 10% -> 1% DMSO)
Assay Additive None0.01% Tween-20 (Enzymatic) or 0.5% HP-β-CD (Cellular)
Plastics Standard PolystyreneLow-Binding Polypropylene

References

  • NIH Assay Guidance Manual.Solubility and Solubility Troubleshooting in HTS.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • PubChem Compound Summary.

  • Sigma-Aldrich Technical Guide.Solubility Guidelines for Hydrophobic Compounds.
Optimization

Technical Support Center: Stability &amp; Handling of 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

The following technical guide addresses the stability, solubility, and handling of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS 1154569-05-7). This guide is structured to provide autonomous, field-proven troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, solubility, and handling of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS 1154569-05-7).

This guide is structured to provide autonomous, field-proven troubleshooting for researchers observing instability (discoloration, precipitation, or potency loss) in their experiments.

Executive Technical Overview

1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine is a lipophilic heterocyclic amine often utilized as a scaffold in kinase inhibitor discovery and medicinal chemistry.

  • Chemical Nature: The molecule features an electron-rich pyrazole core substituted with a benzyl group at

    
    , an isopropyl group at 
    
    
    
    , and a primary amine at
    
    
    .
  • Primary Stability Risk: Oxidative Coupling . Unlike simple amides, the primary amine on the electron-rich pyrazole ring is highly susceptible to oxidative dimerization, forming azo-linkages (

    
    ) or "aniline black"-type oligomers. This manifests as rapid discoloration (yellow 
    
    
    
    brown) in solution.
  • Secondary Risk: Solvent Incompatibility . The primary amine is nucleophilic and will react with ketonic solvents (e.g., Acetone) or aldehyde impurities in low-grade alcohols to form Schiff bases.

Troubleshooting Guide (Q&A Format)

Issue 1: Solution Discoloration

User Report: "My stock solution in DMSO turned from clear to amber/brown after 24 hours at room temperature."

Diagnosis: This is a classic signature of oxidative degradation . The electron-rich pyrazole ring facilitates the oxidation of the exocyclic amine, leading to radical formation and subsequent dimerization (azo-coupling). This process is accelerated by light, heat, and trace metal ions.[1]

Corrective Protocol:

  • Deoxygenate Solvents: Sparge all solvents (DMSO, Methanol) with Argon or Nitrogen for 15 minutes prior to dissolution. Dissolved oxygen is the primary reactant.

  • Add Antioxidants: For long-term storage of stock solutions, add 1 mM Ascorbic Acid or 0.1% BHT (Butylated hydroxytoluene) if your assay tolerates it. These scavenge free radicals before they attack the amine.

  • Light Protection: Store all solutions in amber glass vials wrapped in foil. Pyrazole amines are photosensitive.

Issue 2: Precipitation Upon Dilution

User Report: "The compound crashes out when I dilute my 10 mM DMSO stock into aqueous buffer (PBS) for the assay."

Diagnosis: The 1-benzyl and 3-isopropyl groups significantly increase lipophilicity (Calculated LogP


 2.6). The molecule has low aqueous solubility at neutral pH.

Corrective Protocol:

  • pH Adjustment: The pyrazole amine is basic. Lowering the pH (to pH < 5) protonates the amine/pyrazole system, drastically improving solubility. Note: Ensure your biological target is stable at this pH.

  • Co-solvent Optimization: Do not rely solely on DMSO. Use a ternary system:

    • DMSO: 2-5% (final concentration)

    • Surfactant: 0.05% Tween-80 or Pluronic F-127

    • Buffer: PBS (pH 7.4)

    • Action: Pre-mix the DMSO stock with the surfactant before adding the aqueous buffer. This prevents the formation of amorphous aggregates.

Issue 3: "Ghost" Peaks in HPLC

User Report: "I see a new peak eluting later than my main peak, but the mass spectrum shows [M+40]."

Diagnosis: You are likely using Acetone or contaminated glassware washed with acetone. The primary amine reacts with acetone to form a Schiff base (imine) .

  • Reaction:

    
    .
    
  • Mass Shift: +40 Da (Addition of

    
     minus 
    
    
    
    ).

Corrective Protocol:

  • Solvent Ban: Strictly prohibit acetone and methyl ethyl ketone (MEK) from the workflow.

  • Glassware: Rinse all glassware with Methanol or Acetonitrile immediately before use to remove ketone residues.

  • Aldehyde Check: If using PEG (Polyethylene Glycol) as a vehicle, ensure it is "aldehyde-free" grade. PEG oxidation produces formaldehyde, which reacts rapidly with this amine.

Visualized Degradation & Troubleshooting

Figure 1: Oxidative Degradation Pathway

The following diagram illustrates the mechanistic pathway of oxidative dimerization, the most common cause of instability.

DegradationPathway cluster_0 Primary Instability Mechanism Compound 1-benzyl-3-(propan-2-yl) -1H-pyrazol-5-amine Radical Aminyl Radical (Intermediate) Compound->Radical Oxidation (O2, Light, Metal Ions) Schiff Schiff Base (Impurity) Compound->Schiff + Ketones (Acetone) Dimer Azo-Dimer (Brown/Yellow Color) Radical->Dimer Coupling (Dimerization)

Caption: Figure 1. Primary degradation pathway via oxidative radical coupling leading to colored azo-dimers, and secondary Schiff base formation pathway.

Figure 2: Stability Troubleshooting Decision Tree

Use this logic flow to resolve stability issues in real-time.

TroubleshootingTree Start Start: Stability Issue Observed IssueType Identify Symptom Start->IssueType Color Color Change (Yellow/Brown) IssueType->Color Precip Precipitation/Cloudiness IssueType->Precip NewPeak New HPLC Peak IssueType->NewPeak Oxidation Cause: Oxidation Color->Oxidation Solubility Cause: Low Aqueous Solubility (High LogP) Precip->Solubility NewPeak->Oxidation Broad late peak? SchiffBase Cause: Schiff Base Formation NewPeak->SchiffBase Mass +40? Sol_Ox Action: Degas Solvents, Add Antioxidant (Ascorbic Acid), Protect from Light Oxidation->Sol_Ox Sol_Sol Action: Check pH (Acidify), Add Surfactant (Tween-80), Reduce Concentration Solubility->Sol_Sol Sol_Schiff Action: Remove Acetone/Ketones, Use High-Purity Alcohols SchiffBase->Sol_Schiff

Caption: Figure 2. Decision tree for diagnosing and resolving stability issues with 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Purpose: To create a stock solution stable for >3 months at -20°C.

  • Weighing: Weigh 2.15 mg of compound (MW = 215.29 g/mol ) into an amber glass vial.

  • Solvent Prep: Purge anhydrous DMSO with Argon gas for 5 minutes to remove dissolved oxygen.

  • Dissolution: Add 1.0 mL of the deoxygenated DMSO. Vortex for 30 seconds.

  • Inerting: Flush the headspace of the vial with Argon gas for 10 seconds.

  • Sealing: Cap tightly with a Teflon-lined screw cap. Seal with Parafilm.

  • Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot if necessary).

Protocol B: Solubility Profiling (Quick Screen)

Purpose: To determine the maximum solubility in your specific assay buffer.

Solvent SystemExpected SolubilityNotes
Water (pH 7) < 0.1 mg/mLPoor solubility. Not recommended for stock.
0.1 M HCl > 10 mg/mLHigh solubility due to protonation. Good for dosing studies.
DMSO > 50 mg/mLExcellent. Standard for stock solutions.
Ethanol > 20 mg/mLGood, but avoid if evaporation is a concern.
PBS + 5% DMSO ~ 0.5 - 1.0 mg/mLRisk of precipitation over time.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in cell culture for 72 hours? A: Yes, but stability in media is the limiting factor. The amine is stable in media (pH 7.4) for 24-48 hours if protected from light. For 72-hour experiments, we recommend refreshing the media with fresh compound every 24 hours to ensure constant exposure levels.

Q: Is the compound hygroscopic? A: Most aminopyrazole salts (e.g., HCl salt) are hygroscopic. The free base (this specific CAS) is less hygroscopic but should still be stored with a desiccant to prevent hydrolysis-induced aggregation.

Q: Why does the Material Safety Data Sheet (MSDS) say "Store at 2-8°C"? A: This is a standard precaution to slow down oxidation. For research purposes, -20°C is superior for long-term stability, provided the vial is tightly sealed to prevent moisture ingress.

References

  • Sigma-Aldrich. 1-Benzyl-3-methyl-1H-pyrazol-5-amine Product Sheet. (General handling of 1-benzyl-5-aminopyrazoles).

  • BenchChem. Technical Guide on Pyrazol-3-amine Derivatives: Structure and Stability. (Oxidation mechanisms of pyrazole amines).[2]

  • Li, X., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. (Mechanism of oxidative dimerization).

  • PubChem. Compound Summary: 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine. (Physicochemical properties).[2][3][4][5]

  • MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis. (Metal-catalyzed degradation pathways).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyrazole Amines

Welcome to our dedicated technical support guide for scientists and researchers encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of pyrazole amines. This guide is structured in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for scientists and researchers encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of pyrazole amines. This guide is structured in a practical question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions. As basic compounds, pyrazole amines present a unique set of challenges in reversed-phase chromatography, primarily due to their interactions with the stationary phase. This document will explain the root causes of these issues and offer systematic troubleshooting strategies to achieve symmetric, reproducible peaks.

Frequently Asked Questions (FAQs): The Fundamentals of Peak Tailing

Q1: What exactly is peak tailing and how is it measured?

A: In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half, resulting in a "tail".[1] This distortion is problematic because it can obscure smaller, closely eluting peaks, decrease resolution, and lead to inaccurate peak integration and quantification.[2]

Peak symmetry is quantitatively measured using the USP Tailing Factor (T) or the Asymmetry Factor (As) .

  • Tailing Factor (T): Calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height, and f is the distance from the peak maximum to the leading edge of the peak at 5% height. A value of T = 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.[2][3] Many analytical methods require T ≤ 2.0 for system suitability.

  • Asymmetry Factor (As): Calculated as As = B / A, where B is the width of the back half of the peak and A is the width of the front half, both measured at 10% of the peak height.[4] An As > 1.2 is generally considered to be a tailing peak.[4]

Troubleshooting Guide Part 1: Chemical Interactions & Mobile Phase Optimization

This section addresses the most common cause of peak tailing for basic compounds like pyrazole amines: secondary chemical interactions with the stationary phase.

Q2: My pyrazole amine peak is the only one tailing in my chromatogram. What is the most likely chemical cause?

A: When only basic analytes exhibit tailing, the primary cause is almost always unwanted secondary interactions with the HPLC column's stationary phase.[2][4] Pyrazole amines, which are basic, can become protonated (positively charged) in typical reversed-phase mobile phases. This leads to strong ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based columns.

Here's the mechanism:

  • Silanol Ionization: The silica backbone of most reversed-phase columns has surface silanol groups. At mobile phase pH levels above approximately 3, these silanols can deprotonate, acquiring a negative charge (Si-O⁻).[3][4]

  • Analyte Protonation: Your basic pyrazole amine gains a proton in the acidic-to-neutral mobile phase, becoming a positively charged cation.

  • Secondary Interaction: The positively charged amine interacts strongly with the negatively charged silanol groups via an ion-exchange mechanism.[4][5] This interaction is stronger and has different kinetics than the desired hydrophobic (reversed-phase) retention mechanism, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[1][4]

The most acidic, and thus most problematic, are the "free" or "solitary" silanol groups on the silica surface.[1][6]

G cluster_0 Silica Stationary Phase Surface cluster_1 Mobile Phase Silanol Deprotonated Silanol Group (Si-O⁻) (Negative Site) C18 C18 Alkyl Chain (Hydrophobic Interaction Site) Analyte Protonated Pyrazole Amine (R-NH₂⁺) (Basic Analyte) Analyte->Silanol Secondary Retention (Undesired Ionic Interaction) CAUSES PEAK TAILING Analyte->C18 Primary Retention (Desired Hydrophobic Interaction)

Figure 1. Interaction of a protonated pyrazole amine with the stationary phase.
Q3: How can I use the mobile phase pH to fix peak tailing for my pyrazole amine?

A: Manipulating the mobile phase pH is one of the most powerful tools to mitigate silanol interactions. You have two primary strategies, each with its own rationale. The key is to adjust the pH to be at least 2 units away from the pKa of your analyte and the pKa of the silanols.[7]

Strategy 1: Low pH (pH 2.5 - 3.5) - The Most Common Approach

  • Mechanism: By lowering the pH, you suppress the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[1][4] This eliminates the negative charge on the stationary phase, preventing the strong ionic interaction with your protonated amine. The separation then proceeds primarily through the desired hydrophobic mechanism.

  • Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Add an acidic modifier like formic acid (0.1%), trifluoroacetic acid (TFA, 0.05-0.1%), or phosphoric acid to adjust the pH to ~3.0.[7]

    • Ensure you use a buffer (e.g., formate or phosphate) to maintain a stable pH.[3][8] A stable pH is critical for reproducible retention times and peak shapes.[9]

    • Use a column stable at low pH. Most modern silica columns are robust in this range.[8]

Strategy 2: High pH (pH 8 - 10) - An Alternative Approach

  • Mechanism: At high pH, you deprotonate the basic pyrazole amine, making it a neutral molecule. Although the silanol groups will be fully ionized (negatively charged), the now-neutral analyte will not engage in strong ionic interactions with them.

  • Protocol:

    • This approach requires a specialized pH-stable column (e.g., hybrid silica or polymer-based columns) as traditional silica columns will dissolve at high pH.[8][10]

    • Use a high-pH-compatible buffer system, such as ammonium bicarbonate or ammonium formate, adjusted with ammonia.[11]

    • This strategy is often effective for increasing retention of basic compounds that may elute too early at low pH.

pH StrategyMechanism of ActionRecommended Modifiers/BuffersColumn Requirement
Low pH (2.5-3.5) Suppresses silanol (Si-OH) ionization, minimizing negative sites.0.1% Formic Acid, 0.1% TFA, Phosphate BufferMost modern silica-based C18/C8 columns.
High pH (8-10) Neutralizes basic analyte (R-NH₂), preventing ionic interaction.Ammonium Bicarbonate, Ammonium FormateRequired: Hybrid, polymer, or other high-pH stable columns.
Q4: Besides pH, what other mobile phase additives can improve my peak shape?

A: If adjusting the pH is not sufficient or desirable, you can use mobile phase additives that act as "silanol blockers" or competing agents.

  • Competing Basic Additives: Small, basic molecules like triethylamine (TEA) can be added to the mobile phase at low concentrations (e.g., 10-25 mM).[1][7]

    • Mechanism: TEA is a small amine that will preferentially interact with the active silanol sites on the stationary phase. By "masking" these sites, it prevents your larger pyrazole amine analyte from interacting with them, resulting in a much-improved peak shape.

    • Caution: TEA can be difficult to remove from the column and the HPLC system and can cause baseline disturbances.[7] It also suppresses ionization in mass spectrometry (MS) detectors.

Q5: Could trace metals in my system be causing the peak tailing?

A: Yes, this is a frequently overlooked cause. Trace metal ions (e.g., iron, aluminum) can exist within the silica matrix of the column or leach from stainless steel or titanium components of the HPLC system, such as frits and tubing.[1][12][13]

  • Mechanism: Pyrazole amines, with their multiple nitrogen atoms, can be effective chelating agents. If your analyte chelates with these metal ions on the column, it creates a strong secondary retention mechanism, leading to severe peak tailing.[12][13][14] This issue is particularly pronounced for molecules with chelating functional groups.[15][16]

  • Troubleshooting Protocol:

    • Use a Metal-Deactivated Column: Modern, high-purity silica columns are manufactured to have very low metal content.

    • Add a Chelating Agent to the Mobile Phase: A weak chelating agent like citric acid or ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-0.5 mM) can be added to the mobile phase. This agent will bind to the active metal sites in the system and on the column, preventing your analyte from doing so.

    • Consider a Bio-inert or Metal-Free System: For highly sensitive analyses, using HPLC systems with PEEK or specially coated metal components can mitigate the issue of metal ion leaching.[15][17]

Troubleshooting Guide Part 2: Column & Hardware Issues

If mobile phase optimization does not resolve the issue, the problem may lie with your column or the physical components of your HPLC system.

Q6: How do I select the right column to prevent peak tailing for pyrazole amines?

A: Column selection is critical for the successful analysis of basic compounds.[1] Avoid older, "Type A" silica columns, which have high silanol activity.

  • Recommended Column Chemistries:

    • High-Purity, End-Capped "Type B" Silica Columns: These are the modern standard. They are made from high-purity silica with minimal metal content and have most of the residual silanol groups deactivated through a process called "end-capping".[4][18][19] This significantly reduces the sites available for secondary interactions.

    • Polar-Embedded Columns: These columns have a polar group (e.g., an amide) embedded within the alkyl (C18 or C8) chain.[3][10][18] This polar group can shield the residual silanols, improving peak shape for basic compounds and often allowing for use in highly aqueous mobile phases.

    • Positively Charged Surface Columns: Some modern columns are designed with a slight positive charge on the surface under acidic conditions. This creates an electrostatic repulsion with protonated basic analytes, pushing them away from the silica surface and minimizing secondary interactions, leading to excellent peak shapes.[20]

Q7: Could my HPLC system itself be the source of the peak tailing?

A: Yes. Peak broadening and tailing can be caused by issues external to the column. This is known as the Extra-Column Volume (ECV) or extra-column dispersion.[21][22][23] ECV is the total volume of the system outside of the column itself, including the injector, connecting tubing, fittings, and detector flow cell.[21][24]

  • Mechanism: Excessive ECV allows the analyte band to spread out (disperse) before and after it passes through the column. This dispersion leads to broader and often more asymmetric peaks.[21][25] This effect is especially noticeable for early-eluting peaks.[22]

  • Troubleshooting Protocol:

    • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to connect the injector, column, and detector.[3][25]

    • Ensure Proper Fittings: Use correct, zero-dead-volume fittings and ensure they are properly seated. A small gap between the tubing and the bottom of the port can create a void that significantly contributes to ECV and peak tailing.[2]

    • Use an Appropriate Detector Cell: Match the detector flow cell volume to your column dimensions and flow rate. Using a large flow cell with a small-diameter column will increase dispersion.

G cluster_ECV Components Contributing to Extra-Column Volume (ECV) Injector Injector Tubing1 Connecting Tubing Injector->Tubing1 Column Column Tubing1->Column Tubing2 Connecting Tubing Column->Tubing2 Detector Detector Flow Cell Tubing2->Detector

Figure 2. Key contributors to Extra-Column Volume in an HPLC system.
Q8: All of my peaks are tailing, not just the pyrazole amine. What should I investigate?

A: If all peaks in your chromatogram (including neutral and acidic compounds) are showing tailing, the issue is likely a physical problem with the column or a system-wide issue, rather than a specific chemical interaction.[2]

G Start Peak Tailing Observed Check Is it only the basic pyrazole amine peak? Start->Check Chemical Likely Chemical Issue: Secondary Interactions Check->Chemical Yes Physical Likely Physical Issue: Column or System Problem Check->Physical No, all peaks tail Action1 1. Adjust Mobile Phase pH (Low or High). 2. Add Competing Base (e.g., TEA). 3. Check for Metal Chelation. 4. Select a better column (End-capped, Polar-Embedded). Chemical->Action1 Action2 1. Check for column void/blockage. (Reverse flush or replace column). 2. Check for system leaks. 3. Minimize Extra-Column Volume. (Check tubing and fittings). Physical->Action2

Figure 3. Troubleshooting workflow for peak tailing.
  • Possible Causes & Solutions:

    • Column Void or Bed Deformation: The packed bed inside the column may have settled, creating a void at the inlet. This disrupts the sample band as it enters the column, causing tailing for all peaks.[4][7]

      • Solution: First, try disconnecting the column, reversing the flow direction, and flushing it with a strong solvent to waste (do not flush into the detector).[4] If this doesn't work, the column likely needs to be replaced.

    • Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. This causes poor flow distribution and peak distortion.

      • Solution: Use in-line filters and guard columns to protect the analytical column.[2][4] Filter all samples and mobile phases before use. A reverse flush may clear the blockage.

    • Column Contamination: Strongly retained compounds from previous injections may have accumulated at the head of the column, creating active sites that interact with all analytes.

      • Solution: Develop a robust column washing procedure to be run between sequences. Using a guard column can help "catch" these contaminants before they reach the main column.[2]

Troubleshooting Guide Part 3: Method & Sample Parameters

Q9: Can the way I prepare and inject my sample cause peak tailing?

A: Absolutely. Sample-related issues are a common source of peak distortion.

  • Mass Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion that often manifests as fronting, but can also cause tailing.[4][26]

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.[4] Consider using a column with a wider diameter or a stationary phase with a higher capacity if you cannot dilute the sample.

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to move through the top of the column too quickly without focusing properly, leading to band broadening and tailing.[22][26]

    • Solution: Ideally, dissolve your sample in the initial mobile phase.[7] If this is not possible due to solubility constraints, use the weakest solvent possible that will still fully dissolve your sample. Keep the injection volume as small as possible.[22]

References

  • Column Volume and Extra-Column Volume. Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Extra-Column Volume in HPLC. Element Lab Solutions.
  • Effect of pH on LC-MS Analysis of Amines.
  • Extracolumn Effects.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • What is the effect of extra column volume for different HPLC instruments on the same method.
  • How to Determine Extra Column Dispersion and Extra Column Volume.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • How can I prevent peak tailing in HPLC?.
  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV - MTC USA.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.
  • HPLC Column Selection: Core to Method Development (Part I).
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • HPLC Column Selection.
  • What Are The Common Peak Problems in HPLC. Alwsci.
  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex.
  • HPLC and UHPLC Column Selection Guide. Merck Millipore.
  • Silica Purity #2 – Silanols.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Control pH During Method Development for Better Chrom
  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MTC USA.
  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas.
  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development.
  • Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Thermo Fisher Scientific.
  • Common Causes Of Peak Tailing in Chrom
  • HPLC Peak Tailing. Axion Labs.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.

Sources

Optimization

Technical Support Center: A Researcher's Guide to Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of pyrazole synthesis, troubleshoot commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of pyrazole synthesis, troubleshoot common experimental hurdles, and refine reaction conditions for optimal outcomes. The following question-and-answer format directly addresses specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing pyrazoles?

The most prevalent and classic method for constructing the pyrazole ring is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The process can be broken down into these key mechanistic steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine, acting as a nucleophile, attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1]

  • Intermediate Formation: This is followed by the elimination of a water molecule, leading to the formation of a hydrazone or an enamine intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[1]

  • Dehydration/Aromatization: A final dehydration step occurs, resulting in the formation of the stable, aromatic pyrazole ring.[1]

G A 1,3-Dicarbonyl + Hydrazine B Hydrazone/Enamine Intermediate A->B Condensation (-H₂O) C Non-aromatic Cyclic Intermediate B->C Intramolecular Cyclization D Pyrazole Product C->D Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting Guide: Low Reaction Yield

Q2: My pyrazole synthesis is suffering from low yield. What are the likely causes and how can I improve it?

Low yield is a frequent challenge in pyrazole synthesis and can arise from several factors. A systematic approach is crucial for identifying and resolving the underlying issue. Potential culprits include the stability of your hydrazine reagent, suboptimal reaction conditions, or competing side reactions.[1]

Here is a workflow to guide your troubleshooting process:

G cluster_reagent cluster_conditions cluster_purification Start Low Yield Observed Reagent 1. Verify Reagent Quality Start->Reagent Conditions 2. Optimize Reaction Conditions Reagent->Conditions Reagent_Q1 Is Hydrazine fresh? (Hydrazine can degrade) Reagent->Reagent_Q1 Purification 3. Review Purification/Workup Conditions->Purification Cond_Q1 Adjust Temperature/Time Conditions->Cond_Q1 Pur_Q1 Product lost during extraction? Purification->Pur_Q1 End Yield Improved Reagent_Q2 Are starting materials pure? Reagent_Q1->Reagent_Q2 Reagent_Q2->Conditions Cond_Q2 Screen Solvents Cond_Q1->Cond_Q2 Cond_Q3 Add Acid/Base Catalyst Cond_Q2->Cond_Q3 Cond_Q3->End Pur_Q2 Incomplete precipitation or crystallization? Pur_Q1->Pur_Q2 Pur_Q2->End

Caption: Troubleshooting workflow for low reaction yield.

Key Factors Affecting Yield
FactorObservationRecommendation
Reagent Quality Hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[1]Use fresh, high-purity hydrazine. Consider using a more stable salt form, such as phenylhydrazine HCl.[1] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.[1]
Catalyst The absence of a catalyst can result in no reaction or very slow conversion.[1][2]The use of a catalytic amount of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., LiClO₄) can significantly promote the reaction.[1][2]
Temperature Suboptimal temperature can lead to incomplete reactions or the formation of side products.Increasing the reaction temperature can improve the yield, but excessive heat may cause degradation.[2] Temperature screening is recommended to find the optimal balance. A temperature-controlled approach can even lead to divergent synthesis of different pyrazole derivatives.[3]
Solvent The choice of solvent can dramatically influence the reaction outcome.Protic polar solvents like methanol and ethanol often favor pyrazole formation.[4] In some cases, solvent-free conditions under microwave irradiation have been shown to be highly effective.[2]
Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.Using a slight excess of hydrazine (e.g., 1.1-1.5 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the more valuable starting material.[1][5]

Troubleshooting Guide: Regioselectivity Issues

Q3: I am obtaining a mixture of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyls. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products that are often difficult to separate.[1]

Strategies to Enhance Regioselectivity:

  • Solvent Choice: The solvent can play a crucial role in directing the regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to enhance regioselectivity in some cases.[6]

  • pH Control: The reaction mechanism can be sensitive to pH. The addition of a catalytic amount of acid or base can influence the regiochemical outcome.[6]

  • Temperature Adjustment: Lowering the reaction temperature may favor the kinetically controlled product, potentially leading to a higher ratio of one regioisomer.[6]

  • Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl and the hydrazine can influence the site of the initial attack. Bulky substituents will sterically hinder attack at the adjacent carbonyl, while electron-withdrawing groups can make a carbonyl carbon more electrophilic.[4]

  • Alternative Synthetic Routes: If modifying the reaction conditions is not effective, consider alternative synthetic strategies that offer better regiocontrol, such as the Paal-Knorr synthesis or multicomponent reactions.[6]

G Start Mixture of Regioisomers Observed Solvent Modify Solvent (e.g., TFE) Start->Solvent Catalyst Vary Catalyst (Acid or Base) Solvent->Catalyst Temp Adjust Temperature Catalyst->Temp Route Consider Alternative Synthetic Route Temp->Route End Improved Regioselectivity Route->End

Caption: Decision-making flowchart for improving regioselectivity.

Troubleshooting Guide: Impurities and Discoloration

Q4: My reaction mixture is turning a dark color (yellow/red) and I'm seeing many impurities by TLC/LCMS. What's happening and how can I fix it?

Discoloration and the formation of numerous impurities are often linked to the decomposition of the hydrazine reagent and subsequent side reactions.[1] Phenylhydrazine, in particular, is susceptible to oxidation, which can generate colored byproducts.[1]

Potential Causes and Solutions:

  • Hydrazine Decomposition: As mentioned previously, hydrazines are sensitive to air and light.[1]

    • Solution: Use fresh, high-purity hydrazine. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent air oxidation.[1]

  • Side Reactions: At elevated temperatures, undesired side reactions can occur, leading to a complex mixture of products.

    • Solution: Carefully control the reaction temperature. Consider if a lower temperature for a longer duration might provide a cleaner reaction profile.

  • In-situ Oxidation of Intermediates: The pyrazoline intermediate can sometimes be oxidized to the pyrazole.[7] If this oxidation is not controlled, it can lead to byproducts.

    • Solution: Some protocols call for an in-situ oxidation step.[8] If this is not desired, ensure the reaction is protected from air.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Phenyl-5-methyl-1H-pyrazole

This protocol provides a general method for the synthesis of a simple pyrazole from a 1,3-dicarbonyl compound and hydrazine.

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Deionized Water

  • Hexanes (for washing/recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl benzoylacetate (1 eq.) and 1-propanol.[1]

  • Reagent Addition: Add hydrazine hydrate (2 eq.) to the mixture, followed by a catalytic amount of glacial acetic acid.[1]

  • Heating: Heat the reaction mixture to approximately 100-110 °C with vigorous stirring.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate/70% hexanes. The reaction is generally complete within 1-2 hours.[1]

  • Product Precipitation: Once the reaction is complete, remove the flask from the heat source. While the solution is still hot, slowly add deionized water with stirring. The pyrazole product should precipitate out as a solid.[1]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Washing and Drying: Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove non-polar impurities. Allow the product to air dry or dry in a desiccator.[1]

Protocol 2: Microwave-Assisted Synthesis of 3,5-disubstituted-1H-pyrazoles

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and often improve yields.[9]

Materials:

  • Tosylhydrazone of an α,β-unsaturated carbonyl compound (10 mmol)

  • Anhydrous potassium carbonate (K₂CO₃, 20 mmol)

  • N,N-dimethylformamide (DMF) (minimal amount, ~30 mg/mmol of the organic substrate)

Procedure:

  • Reactant Mixture Preparation: In a 40 mL Pyrex tube, combine the appropriate tosylhydrazone of the α,β-unsaturated carbonyl compound (10 mmol) with anhydrous potassium carbonate (K₂CO₃, 20 mmol).[9]

  • Solvent Addition: Add a minimal amount of N,N-dimethylformamide (DMF) to enhance energy transfer.[9]

  • Microwave Irradiation: Place the reaction mixture in the microwave cavity and irradiate with stirring at 130 °C. The temperature is maintained by modulating the microwave power.[9]

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion (typically within a few minutes), the product is isolated using standard purification techniques.[9]

Purification Strategies

Even with an optimized reaction, purification is a critical final step.

TechniqueApplicabilityKey Considerations
Recrystallization Solid products with relatively high purity (>90%).[10]The choice of solvent is crucial. The compound should be soluble in the hot solvent and sparingly soluble at room temperature.[11] "Oiling out" can be an issue if the solute's melting point is lower than the solvent's boiling point.[11]
Column Chromatography Liquid products, complex mixtures, or separation of regioisomers.[10]Pyrazoles can sometimes interact with the acidic silanol groups on silica gel. Deactivating the silica with a small amount of triethylamine (~0.5-1%) can mitigate this.[10] Neutral alumina is a good alternative stationary phase for basic compounds.[10]
Distillation Liquid products with significantly different boiling points from impurities.Fractional distillation is necessary for separating compounds with close boiling points.[11] Vacuum distillation is used for high-boiling point compounds to prevent thermal decomposition.[11]
Acid Addition Salt Formation For separating isomers or purifying basic pyrazoles.Reacting the pyrazole mixture with an acid can form salts with different solubilities, allowing for separation by crystallization.[12]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-531. [Link]

  • Kowalczyk, M., & Dembinski, R. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9247-9257. [Link]

  • Portilla, J., & Cobo, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia, 2(3), 1493-1519. [Link]

  • Sharma, V., & Kumar, V. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(19), 5873. [Link]

  • de la Hoz, A., & Diaz-Ortiz, A. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2213-2221. [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 83, 148. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • SGT University. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • IOP Publishing. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • National Center for Biotechnology Information. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Cu-catalysed pyrazole synthesis in continuous flow. Catalysis Science & Technology, 6(10), 3464-3469. [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]

Sources

Troubleshooting

Enhancing the biological activity of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine through modification

Ticket ID: PYR-ISO-055 Subject: Enhancing Biological Activity & Troubleshooting Synthetic Protocols Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Executive Summary: The Scaffold Potentia...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ISO-055 Subject: Enhancing Biological Activity & Troubleshooting Synthetic Protocols Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary: The Scaffold Potential

You are working with 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine . In the context of drug discovery, this is not merely a final compound but a "privileged scaffold." The 5-aminopyrazole core is a proven pharmacophore found in FDA-approved kinase inhibitors (e.g., Pirtobrutinib, Avapritinib) and COX-2 inhibitors (e.g., Celecoxib).

Your current molecule features two distinct hydrophobic domains (the N1-benzyl and C3-isopropyl groups) and a polar, reactive handle (C5-amine). If your biological activity is suboptimal (micromolar range), it is likely because the C5-amine is currently acting as a weak hydrogen bond donor/acceptor rather than a key binding motif.

This guide addresses the three critical phases of optimization: Synthetic Integrity , Potency Expansion , and ADME Refinement .

Module 1: Troubleshooting Synthesis & Purity

Q1: I am synthesizing the core scaffold using benzylhydrazine and 4-methyl-3-oxopentanenitrile, but I see two spots on TLC. Is my regiochemistry off?

Diagnosis: Yes, you are likely observing the formation of the 3-amino isomer alongside your desired 5-amino target .

Technical Insight: The condensation of hydrazines with


-ketonitriles is regioselective but not regiospecific. The nucleophilic hydrazine attacks the ketone carbonyl.
  • Path A (Desired): Attack by the terminal nitrogen (

    
    ) of benzylhydrazine on the ketone, followed by cyclization. This yields the 5-amino-1-benzyl  product.
    
  • Path B (Undesired): Attack by the internal nitrogen (

    
    ) of benzylhydrazine (sterically hindered but possible), or initial attack on the nitrile (rare under standard conditions).
    

Corrective Protocol:

  • Temperature Control: Conduct the initial condensation at 0°C to room temperature in ethanol. High heat promotes thermodynamic equilibrium, which may favor the undesired isomer depending on steric clash between the benzyl and isopropyl groups.

  • Solvent Switch: Switch from Ethanol to Acetic Acid . Acidic media often protonates the nitrile, making it less electrophilic initially, directing the hydrazine to the ketone.

  • Validation: You must confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR.

    • Target (5-amino): You should see an NOE correlation between the Benzyl-CH2 protons and the C4-H proton of the pyrazole.

    • Isomer (3-amino): The Benzyl-CH2 is far from C4-H; no correlation will be observed.

Q2: The amine turns brown/black upon storage. Is it decomposing?

Diagnosis: 5-aminopyrazoles are electron-rich and prone to oxidative degradation (formation of diazenyl radicals or polymerization).

Stabilization Protocol:

  • Storage: Store as the HCl salt . Dissolve the free base in diethyl ether and bubble dry HCl gas or add 4M HCl in dioxane. The hydrochloride salt is stable for years at -20°C.

  • Reaction: If using the free base in a reaction, use freshly liberated amine (wash salt with

    
    ) and degas your solvents with Argon.
    

Module 2: Enhancing Potency (The "Make it Active" Phase)

Q3: My compound shows weak inhibition (


) against my kinase target. How do I modify the amine for nanomolar potency? 

Strategy: The free amine is rarely the final drug. You must transform it to interact with the ATP-binding hinge region or the DFG-motif of the kinase.

Pathway A: The Urea "Linker" Strategy (Type II Inhibition)

Transform the amine into a urea. This creates a "donor-acceptor-donor" motif capable of forming a hydrogen bond network with the conserved Glutamate/Aspartate in the kinase active site.

  • Reagent: React your scaffold with aryl isocyanates.

  • Target Structure: 1-benzyl-3-isopropyl-5-(3-arylureido)pyrazole.

  • Why: The urea NHs bind to the Glu/Asp backbone, while the new aryl tail extends into the allosteric pocket, drastically increasing residence time and potency.

Pathway B: Ring Fusion (The "Adenine Mimic" Strategy)

Condense the 5-amino group with 1,3-electrophiles to create Pyrazolo[1,5-a]pyrimidines . This bicyclic system mimics the adenine ring of ATP.

  • Protocol: React your scaffold with 1,3-dicarbonyls (e.g., acetylacetone) or alkynyl ketones.

  • Result: The nitrogen at position 1 (bearing the benzyl) becomes the bridgehead. Note: This requires de-benzylation or using a different synthetic route if the benzyl is not desired, but if the benzyl is part of the pharmacophore, you must check if the N1-benzyl allows cyclization (steric hindrance).

    • Correction: Standard Pyrazolo[1,5-a]pyrimidine synthesis uses 3(5)-aminopyrazole (unsubstituted at N). If N1 is benzylated, you cannot form the [1,5-a] fusion directly involving N1.

    • Alternative Fusion: React with malonates to form Pyrazolo[3,4-b]pyridines . This preserves the N1-benzyl group and builds a ring onto the C4-C5 bond.

Visualization of Optimization Pathways:

OptimizationPathways Start 1-benzyl-3-isopropyl-1H-pyrazol-5-amine (Weak H-bond Donor) Urea Urea Derivatization (Type II Kinase Inhibitor) Start->Urea + Aryl Isocyanate (High Potency) Amide Amide Coupling (Hinge Binder) Start->Amide + Acyl Chloride (Specificity) C4_Func C4-Halogenation (Suzuki Coupling) Start->C4_Func + NIS then Ar-B(OH)2 (Space Filling) Fused Pyrazolo[3,4-b]pyridine (Bicyclic Core) Start->Fused + Malononitrile/Aldehyde (Scaffold Hopping)

Caption: Strategic divergence points for enhancing the biological activity of the 5-aminopyrazole core. The Urea pathway is recommended for immediate potency gains in kinase targets.

Module 3: ADME & Physicochemical Optimization

Q4: The isopropyl group is essential for activity, but the compound is metabolically unstable. What is happening?

Analysis: The isopropyl group (propan-2-yl) is a prime target for Cytochrome P450 (CYP) mediated hydroxylation . The tertiary carbon (methine) is electron-rich and sterically accessible.

Bioisosteric Replacements (Table 1): To maintain the hydrophobic fill while blocking metabolism, consider these substitutions at the C3 position:

SubstituentSteric Bulk (A-value)Metabolic StabilityElectronic EffectRecommendation
Isopropyl HighLow (Hydroxylation)Weak Donor (+I)Baseline
Cyclopropyl MediumHighWeak DonorTop Choice (Rigid, stable)
Trifluoromethyl MediumVery HighStrong Acceptor (-I)Use if C3 needs to be non-polar
tert-Butyl Very HighMediumDonor (+I)Use if pocket is very large

Q5: How do I improve the solubility of the benzyl moiety?

Analysis: The N1-benzyl group is highly lipophilic (


 increase ~2.0). If the compound precipitates in aqueous media:
  • Solubilizing Groups: Add a solubilizing tail to the benzyl ring (e.g., morpholine, piperazine) at the para position.

  • Heterocyclic Replacement: Replace the benzyl phenyl ring with a Pyridine (e.g., (pyridin-3-yl)methyl). The pyridine nitrogen provides a handle for salt formation and lowers LogP.

Experimental Protocol: Synthesis of High-Potency Urea Derivative

Objective: Synthesis of 1-(1-benzyl-3-isopropyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)urea.

  • Setup: Charge a flame-dried flask with 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Addition: Add 4-fluorophenyl isocyanate (1.1 equiv) dropwise at 0°C under Nitrogen.

  • Catalysis: If reaction is sluggish, add 0.1 equiv of DMAP (4-dimethylaminopyridine).

  • Workup: Stir at Room Temp for 4 hours. The urea product often precipitates. Filter the solid.[1] If no precipitate, evaporate THF and recrystallize from EtOAc/Hexanes.

  • QC Criteria:

    • 1H NMR: Look for two distinct singlet peaks between 8.0–10.0 ppm (Urea NH protons).

    • LCMS: Confirm Mass [M+H]+. Check for absence of starting amine peak.

References

  • Fahim, A. M. (2020). "Synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives using 3-aminopyrazoles as intermediates." Bioorganic Chemistry. Link

  • Bawazir, W. (2020).[2] "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules: A Mini-Review." International Journal of Organic Chemistry. Link

  • Aggarwal, R., et al. (2011). "Regioselective synthesis of trifluoromethyl-containing pyrazolo[3,4-b]pyridines." Beilstein Journal of Organic Chemistry. Link

  • BenchChem Technical Data. "Structure and Synthesis of 1-(1H-Pyrazol-3-yl)propan-2-amine Derivatives." BenchChem. Link

  • Organic Syntheses. "Preparation of 3(5)-Aminopyrazole." Org.[2][3][4][5] Synth. 1968, 48, 8. Link

Sources

Optimization

Process Chemistry Technical Support Center: Scale-Up of 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-benzyl-3-(propan-2-yl)-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also known as 1-benzyl-3-isopropyl-5-aminopyrazole).

5-Aminopyrazoles are critical heterocyclic templates with extensive applications in pharmaceutical development, frequently serving as core pharmacophores for kinase inhibitors, GABA receptor modulators, and antibacterial agents[1]. The most versatile and scalable method for synthesizing these compounds involves the condensation of


-ketonitriles with hydrazine derivatives[1]. However, transitioning this reaction from the benchtop to the pilot plant introduces significant challenges regarding regioselectivity, thermodynamic control, and reaction completion.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and authoritative mechanistic insights to ensure a safe, high-yielding, and isomerically pure scale-up.

Chemical Workflow

Workflow A 4-Methyl-3-oxopentanenitrile (β-Ketonitrile) B Benzylhydrazine HCl (Hydrazine Derivative) C Nucleophilic Attack (Terminal NH2 on Carbonyl) D Hydrazone Intermediate (Regioselectivity Checkpoint) C->D E Intramolecular Cyclization (NH-Bn on Nitrile) D->E F 1-Benzyl-3-(propan-2-yl)- 1H-pyrazol-5-amine E->F AB AB AB->C

Chemical workflow for the regioselective synthesis of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

FAQ & Troubleshooting Guide

Q1: How do we control regioselectivity to ensure the 5-amino isomer is formed exclusively over the 3-amino isomer? A: When reacting 4-methyl-3-oxopentanenitrile with a monosubstituted hydrazine like benzylhydrazine, two structural isomers can theoretically form. To ensure the 5-amino isomer is the exclusive product, we must exploit the differential nucleophilicity of the hydrazine nitrogens.

  • Causality: The unsubstituted terminal nitrogen (-NH₂) is less sterically hindered and more nucleophilic than the substituted nitrogen (-NH-Bn). By maintaining a neutral to slightly acidic pH (often achieved by using benzylhydrazine hydrochloride), the terminal -NH₂ preferentially attacks the highly electrophilic carbonyl carbon of the

    
    -ketonitrile. This forms a stable hydrazone intermediate. Subsequent heating drives the intramolecular cyclization, where the secondary amine (-NH-Bn) attacks the sp-hybridized nitrile carbon, yielding the 5-aminopyrazole[1].
    

Q2: The initial condensation reaction is highly exothermic. How do we safely manage this during >1 kg scale-up? A: The formation of the hydrazone intermediate releases significant enthalpy. At a bench scale, this heat is easily dissipated, but at a pilot scale, heat accumulation can lead to thermal runaway, solvent boiling, and the formation of degradation impurities.

  • Causality: Batch mixing or rapid addition causes a sudden spike in unreacted intermediate concentration, leading to an uncontrolled burst of heat.

  • Solution: Implement a continuous dosing strategy. Dose the benzylhydrazine hydrochloride solution into the pre-cooled

    
    -ketonitrile solution over an extended period (e.g., 4–6 hours). Use an automated temperature interlock (see Phase 1 in the methodology below) to create a self-validating safety loop.
    

Q3: We are seeing incomplete cyclization (hydrazone intermediate buildup on HPLC). How do we drive the reaction to completion? A: A stalled reaction with significant hydrazone intermediate remaining is a common scale-up issue.

  • Causality: The cyclization step (attack of the secondary amine on the nitrile) requires overcoming a much higher activation energy barrier than the initial condensation[1]. If the reaction is run in a low-boiling solvent (e.g., methanol at 65°C), the thermal energy is insufficient to drive cyclization.

  • Solution: Switch the solvent system to absolute ethanol (refluxing at 78°C) or add a catalytic amount of a weak acid (e.g., acetic acid) to increase the electrophilicity of the nitrile carbon. The reaction must be held at reflux until self-validation confirms completion.

Q4: We are synthesizing our own starting material (4-methyl-3-oxopentanenitrile). Why are our yields dropping during scale-up? A: 4-methyl-3-oxopentanenitrile is synthesized via the Claisen condensation of methyl isobutyrate (or isobutyryl chloride) with acetonitrile using strong bases like potassium tert-butoxide (KOtBu) or potassium methoxide[2][3].

  • Causality: These alkoxide bases are highly hygroscopic. Ambient moisture introduced during bulk material handling quenches the base, leading to incomplete deprotonation of the acetonitrile and subsequently low yields[2].

  • Solution: Perform a Karl Fischer (KF) titration on all solvents (e.g., 2-MeTHF, acetonitrile) prior to base addition. The reaction must only proceed if the water content is strictly <0.05%.

Process Control Logic

Troubleshooting Start Scale-Up Reaction Monitoring Temp Is Exotherm > 35°C? Start->Temp Pause Pause Dosing & Increase Cooling Temp->Pause Yes Continue Continue Dosing Temp->Continue No Pause->Temp HPLC HPLC Check: Hydrazone > 1%? Continue->HPLC Reflux Extend Reflux Time (+ Acid Catalyst) HPLC->Reflux Yes Workup Proceed to Crystallization HPLC->Workup No Reflux->HPLC

Real-time troubleshooting and self-validating process controls during scale-up.

Quantitative Scale-Up Data

The following table summarizes the optimized reaction parameters, thermodynamic observations, and yield profiles across different developmental scales.

Scale

-Ketonitrile (kg)
Benzylhydrazine HCl (kg)Dosing Time (h)Max Internal Temp (°C)Isolated Yield (%)HPLC Purity (%)
100 g 0.100.140.53288.599.1
1 kg 1.001.422.53586.299.4
10 kg 10.014.26.03884.899.6
Self-Validating Protocol: Kilo-Scale Synthesis

This methodology is designed as a closed-loop, self-validating system. Do not proceed to subsequent phases unless the specific analytical checkpoints are met.

Phase 1: Hydrazone Formation (Condensation)
  • Reactor Setup : Charge a 50 L jacketed glass-lined reactor with 4-methyl-3-oxopentanenitrile (1.0 kg, 9.0 mol) and absolute ethanol (10 L). Set the mechanical agitator to 150 RPM.

  • Temperature Control : Cool the reactor jacket to achieve an internal temperature of 10°C.

    • Causality: Pre-cooling creates a thermal buffer to absorb the initial enthalpy of the condensation reaction, preventing temperature spikes that promote the formation of des-benzyl impurities.

  • Hydrazine Preparation : In a separate dosing vessel, dissolve benzylhydrazine hydrochloride (1.42 kg, 8.95 mol) in a mixture of absolute ethanol (5 L) and purified water (2 L).

  • Controlled Dosing : Pump the benzylhydrazine solution into the main reactor at a rate of ~45 mL/min.

    • Self-Validation Checkpoint: Interlock the dosing pump with the reactor's internal thermocouple. If

      
       > 35°C, the pump must automatically pause. Resume dosing only when 
      
      
      
      drops below 30°C.
  • Reaction Monitoring : Once dosing is complete, stir the mixture for 2 hours at 25°C.

    • Self-Validation Checkpoint: Pull a 1 mL aliquot, quench in the HPLC mobile phase, and run an in-process assay. Proceed to Phase 2 only if the unreacted 4-methyl-3-oxopentanenitrile peak area is < 2.0% (AUC).

Phase 2: Intramolecular Cyclization
  • Heating : Ramp the reactor jacket temperature to 85°C to achieve a gentle, steady reflux of the ethanol mixture (internal temperature ~78°C).

    • Causality: The cyclization of the secondary amine onto the nitrile requires significant thermal energy to overcome the activation barrier[1].

  • Maturation : Maintain reflux for 6–8 hours.

    • Self-Validation Checkpoint: Perform hourly HPLC checks starting at hour 4. The reaction is deemed complete when the hydrazone intermediate peak area is < 1.0% relative to the 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine product. If > 1.0% remains after 8 hours, add 0.1 equivalents of glacial acetic acid and reflux for an additional 2 hours.

Phase 3: Workup and Crystallization
  • Concentration : Distill off approximately 50% of the ethanol volume under reduced pressure (300 mbar) at an internal temperature of 50°C.

  • Precipitation : Slowly add 15 L of chilled water (5°C) over 2 hours while stirring at 200 RPM.

    • Causality: The gradual addition of the anti-solvent (water) slowly decreases the solubility of the product, promoting controlled crystal nucleation rather than a rapid "crashing out," which traps solvent and impurities within the crystal lattice.

  • Filtration & Drying : Filter the resulting white/off-white slurry through a Nutsche filter. Wash the filter cake with a cold 10% ethanol-in-water solution (2 x 2 L). Dry under vacuum at 45°C until a constant weight is achieved.

    • Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration on the dried cake. Moisture content must be < 0.5% w/w before the batch can be released for packaging.

References

1.[1] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry (via PMC/NIH).[Link] 2. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Società Chimica Italiana. [Link] 3.[2] A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry.[Link] 4.[3] CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors: A Framework for Evaluating Novel Compounds

An In-Depth Technical Guide for Researchers In the landscape of modern drug discovery, particularly in oncology and immunology, the pursuit of potent and selective kinase inhibitors is of paramount importance. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

In the landscape of modern drug discovery, particularly in oncology and immunology, the pursuit of potent and selective kinase inhibitors is of paramount importance. This guide is designed for researchers, scientists, and drug development professionals interested in the evaluation of novel kinase inhibitors, with a specific focus on the pyrazole scaffold. While initial interest may stem from a specific molecule, such as 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine, the current body of public scientific literature lacks specific efficacy data for this particular compound.

Therefore, this guide adopts a broader, more instructive approach. We will explore the well-established class of pyrazole-based kinase inhibitors, recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] By analyzing a representative, structurally related compound from this class and comparing it to other established inhibitors, we will provide a robust framework for understanding and evaluating the potential of novel pyrazole derivatives.

The Pyrazole Scaffold: A Cornerstone of Modern Kinase Inhibitors

The pyrazole ring system is a recurring motif in a multitude of clinically successful kinase inhibitors.[3] Its prevalence is due to its unique chemical properties: it is a stable aromatic heterocycle that can be readily synthesized and modified, and its nitrogen atoms can act as crucial hydrogen bond donors and acceptors. These interactions are vital for anchoring the inhibitor within the ATP-binding pocket of a target kinase, a foundational principle of competitive kinase inhibition.[3]

Several FDA-approved drugs incorporate the pyrazole moiety, underscoring its therapeutic significance. Notable examples include:

  • Crizotinib: An inhibitor of ALK and ROS1 kinases used in the treatment of non-small cell lung cancer.[1][3]

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2 for treating myelofibrosis and polycythemia vera.[1][3][4]

  • Erdafitinib: An inhibitor of the fibroblast growth factor receptor (FGFR) used for metastatic urothelial carcinoma.[1][3]

The versatility of the pyrazole scaffold allows it to be tailored to target a wide array of kinases, from receptor tyrosine kinases like EGFR and VEGFR to serine/threonine kinases such as CDKs and p38 MAP kinase.[5][6][7]

KinaseGloWorkflow A 1. Dispense Kinase, Substrate, and Buffer into well plate B 2. Add varying concentrations of test inhibitor (e.g., Pyrazole Compound) A->B C 3. Initiate reaction by adding ATP B->C D 4. Incubate at room temperature (e.g., 60 minutes) C->D E 5. Add Kinase-Glo® Reagent to stop reaction and generate signal D->E F 6. Incubate for 10 minutes in the dark E->F G 7. Read luminescence on a plate reader F->G H 8. Plot data and calculate IC50 value G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test inhibitor (e.g., your pyrazole derivative) in DMSO. Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the kinase and substrate solution (e.g., recombinant RIP1 kinase and a generic substrate like myelin basic protein).

    • Add 2.5 µL of the serially diluted test inhibitor. Include "no inhibitor" (DMSO only) and "no kinase" controls.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of ATP solution (at a concentration near the Km for the specific kinase).

  • Signal Generation:

    • After 60 minutes of incubation at room temperature, add 10 µL of Kinase-Glo® Reagent to each well. This terminates the kinase reaction and initiates the luminescent signal.

    • Incubate for an additional 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data using the controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

To confirm that an inhibitor engages its target within a cellular context, assays like NanoBRET™ are employed. [8]This technology measures the proximity of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.

Step-by-Step Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.

  • Compound Treatment: Add the test inhibitor at various concentrations to the cells.

  • Tracer Addition: Add a fluorescent energy transfer probe (the "tracer") that also binds to the target kinase.

  • Signal Detection: Add the NanoBRET™ substrate. If the inhibitor is bound to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: The BRET ratio is calculated and plotted against the inhibitor concentration to determine the cellular EC₅₀. [8]

Visualizing the Signaling Context

Understanding where a kinase acts is crucial for interpreting inhibitor data. For our example, RIP1 kinase is a key node in the necroptosis pathway, which is initiated by TNF-α signaling.

NecroptosisPathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI RIP1 RIP1 Kinase ComplexI->RIP1 ComplexII Complex II / Necrosome (RIP1, RIP3, FADD, Casp8) RIP1->ComplexII RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylation ComplexII->RIP3 MLKL MLKL RIP3->MLKL Phosphorylation pMLKL Phospho-MLKL (Oligomerizes) MLKL->pMLKL Pore Membrane Pore Formation pMLKL->Pore Death Necroptosis Pore->Death Inhibitor Pyrazole Inhibitor (e.g., Cmpd 4b) Inhibitor->RIP1 INHIBITS

Caption: Simplified signaling pathway for TNF-α induced necroptosis, highlighting the role of RIP1 kinase.

Conclusion and Future Directions

The pyrazole scaffold is undeniably a cornerstone of modern kinase inhibitor design, with a proven track record in both preclinical research and approved therapeutics. As demonstrated with the 1-benzyl-1H-pyrazole series targeting RIP1 kinase, this scaffold can be leveraged to create highly potent and cell-active inhibitors.

The key to success lies in a systematic approach to drug discovery:

  • Scaffold Selection: Starting with a privileged scaffold like pyrazole provides a significant advantage.

  • Biochemical Screening: Initial evaluation of potency and selectivity through in vitro assays is critical.

  • Cellular Validation: Confirming target engagement and functional effects in a cellular context is essential.

  • Structure-Activity Relationship (SAR) Studies: Iterative chemical modification and testing are required to optimize potency, selectivity, and drug-like properties.

For novel compounds such as 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine, the path forward is clear. The experimental frameworks and comparative data provided in this guide offer a blueprint for its characterization. By subjecting it to rigorous biochemical and cellular assays and comparing its performance to known inhibitors of its putative targets, its true potential as a therapeutic agent can be elucidated.

References

  • Design, synthesis and biological evaluation of pyrazole derivatives as potential multi-kinase inhibitors in hepatocellular carcinoma. European Journal of Medicinal Chemistry. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry. [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. ResearchGate. [Link]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Design, synthesis and biological evaluation of pyrazole derivatives as potential multi-kinase inhibitors in hepatocellular carcinoma. ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Clinically approved pyrazole-based kinase inhibitors A) and designed... ResearchGate. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Bentham Science. [Link]

  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. ACS Publications. [Link]

Sources

Comparative

Validating Target Engagement of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine in Live Cells

The following guide details the validation of target engagement for 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also referred to as 1-benzyl-3-isopropyl-1H-pyrazol-5-amine). Based on its chemical structure—an aminopyraz...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of target engagement for 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also referred to as 1-benzyl-3-isopropyl-1H-pyrazol-5-amine).

Based on its chemical structure—an aminopyrazole scaffold—this compound acts as a privileged structure in medicinal chemistry, most notably as a precursor or analog for GIRK (G-protein-coupled inwardly-rectifying potassium) channel activators and Cyclin-Dependent Kinase (CDK) inhibitors .

[1]

Executive Summary

1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine is a bioactive small molecule scaffold.[1] Validating its physical engagement with a specific protein target (e.g., GIRK channels or Kinases) within the complex environment of a living cell is the critical "Go/No-Go" step in drug discovery.

This guide compares three primary validation methodologies: Cellular Thermal Shift Assay (CETSA) , NanoBRET Target Engagement , and Functional Thallium Flux Assays . It recommends CETSA as the most robust, label-free starting point for this specific scaffold due to its ability to confirm physical binding without requiring engineered tracers.

Comparative Analysis of Validation Methods

The following table contrasts the performance of validation methods specifically for aminopyrazole-based ligands.

FeatureCETSA (Recommended) NanoBRET TE Thallium Flux (Tl+)
Principle Ligand-induced thermal stabilization of the target protein.Energy transfer between a luciferase-tagged target and a fluorescent tracer.Ion channel permeability to Thallium (K+ surrogate) upon activation.
Label Requirement Label-Free (Native protein).Requires Tracer + Fusion Protein.Requires Tl+ sensitive dye.
Target Class Soluble proteins (Kinases) & Membrane proteins (Channels).Kinases (Excellent), others require optimization.Ion Channels (GIRK) only.
Throughput Medium (Western Blot) to High (HT-CETSA).High.High.
Data Output Aggregation Temperature (

) shifts.
Occupancy / IC50.Functional Activation (EC50).
Pros for this Compound Confirms physical binding regardless of function (agonist/antagonist).Real-time equilibrium binding metrics.Measures functional consequence (GIRK activation).
Cons Requires specific antibody; membrane proteins can be tricky.Requires known tracer (competitor) for the binding site.Indirect measure of binding; prone to false positives.
Expert Insight: Why CETSA?

For 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine , CETSA is superior for initial validation because it proves the compound enters the cell and physically binds the target, stabilizing it against heat denaturation. Unlike functional assays (Thallium flux), CETSA is not confounded by downstream signaling noise. Unlike NanoBRET, it does not require designing a competitive tracer for an potentially unknown binding pocket.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: Determine if 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine engages the target protein (e.g., GIRK1 or CDK2) in HEK293 cells.

Materials
  • Compound: 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (dissolved in DMSO to 10 mM stock).

  • Cells: HEK293 or CHO cells expressing the target.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.2% NP-40, Protease Inhibitor Cocktail.

  • Detection: Primary antibody specific to the target (e.g., anti-Kir3.1 or anti-CDK2).

Step-by-Step Workflow
  • Cell Seeding: Seed HEK293 cells in 6-well plates (0.5 x 10^6 cells/well) and culture for 24 hours.

  • Treatment:

    • Experimental Group: Treat cells with 10 µM of the compound for 1 hour at 37°C.

    • Control Group: Treat cells with DMSO (0.1%) for 1 hour.

  • Harvesting: Detach cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Split each group into 8 aliquots (50 µL each) in PCR tubes.

  • Thermal Challenge:

    • Using a gradient PCR machine, heat each aliquot to a distinct temperature for 3 minutes .

    • Temperature Range: 37°C, 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C.

    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add 150 µL of Lysis Buffer to each tube. Freeze-thaw (liquid nitrogen/37°C) x2 to lyse.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Run SDS-PAGE and immunoblot for the target protein.

  • Data Analysis: Plot the band intensity (normalized to 37°C) vs. Temperature.

    • Validation Criterion: A right-shift in the melting curve (higher

      
      ) in the compound-treated group indicates target engagement.
      

Visualizing the Mechanism

The following diagram illustrates the validated signaling pathway for GIRK activation (a primary potential mechanism for this scaffold) and the CETSA validation logic.

TargetValidation Compound 1-benzyl-3- (propan-2-yl)- 1H-pyrazol-5-amine CellMembrane Cell Membrane Compound->CellMembrane Permeation Target Target Protein (e.g., GIRK / CDK) Compound->Target Bind CellMembrane->Target Intracellular Binding Heat Thermal Stress (40-60°C) Target->Heat Gbg Gβγ Subunit Release Target->Gbg If GIRK Activator Stabilization Thermodynamic Stabilization Heat->Stabilization + Compound WesternBlot Soluble Protein Detection Heat->WesternBlot Control: Precipitation Stabilization->WesternBlot Result: Soluble Band GPCR GPCR (G-Protein) K_Efflux K+ Efflux (Hyperpolarization) Gbg->K_Efflux

Caption: Workflow depicting the compound's entry into the cell and the bifurcation of validation methods: thermodynamic stabilization (CETSA) vs. functional signaling (GIRK activation).

Expected Results & Troubleshooting

Expected Data Profile
ParameterControl (DMSO)Treated (Compound)Interpretation
Melting Temp (

)
48.5°C52.1°C

confirms strong binding.
Band Intensity (52°C) 10%85%Significant stabilization at challenge temperature.
Troubleshooting Guide
  • No Shift Observed:

    • Cause: Compound impermeability or low affinity.

    • Fix: Increase concentration to 50 µM or use digitonin to permeabilize cells (Live Lysate protocol).

  • High Background (Control stable at high T):

    • Cause: The target protein is naturally very thermostable.

    • Fix: Extend the temperature range to 65°C or increase heating duration.

  • Precipitation in Control is Poor:

    • Cause: Incomplete lysis or insufficient centrifugation.

    • Fix: Ensure 20,000 x g spin for full 20 mins; do not disturb the pellet when harvesting supernatant.

References

  • Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Molina, D.M. et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Link

  • Robers, M.B. et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link

  • Weaver, C.D. et al. (2004). "A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators." Journal of Biomolecular Screening. Link

Sources

Validation

Benchmarking the synthetic efficiency of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine production methods

Executive Summary 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also identified as 3-isopropyl-1-benzyl-5-aminopyrazole) is a critical pharmacophore and a key intermediate in the synthesis of Lomitapide (Juxtapid®), a mic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also identified as 3-isopropyl-1-benzyl-5-aminopyrazole) is a critical pharmacophore and a key intermediate in the synthesis of Lomitapide (Juxtapid®), a microsomal triglyceride transfer protein (MTP) inhibitor used for homozygous familial hypercholesterolemia.

This guide benchmarks three distinct production methodologies: Classical Thermal Cyclocondensation , Microwave-Assisted Synthesis , and a Green Aqueous-Catalytic Route . While the classical method remains the industrial baseline for scalability, microwave-assisted protocols offer superior kinetic profiles for library generation, and green aqueous routes provide essential improvements in atom economy and E-factor compliance.

Mechanistic Principles & Regioselectivity

The synthesis generally relies on the cyclocondensation of 4-methyl-3-oxopentanenitrile (isobutyrylacetonitrile) with benzylhydrazine .

The Regioselectivity Challenge

The reaction of


-ketonitriles with substituted hydrazines can theoretically yield two regioisomers: the 5-amino  isomer (target) or the 3-amino  isomer.
  • Path A (Major/Desired): The terminal, unsubstituted nitrogen of the hydrazine (

    
    ) is the most nucleophilic center. It attacks the most electrophilic carbon (the ketone) to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the internal nitrogen (
    
    
    
    ) on the nitrile carbon closes the ring to form the 5-amino pyrazole.
  • Path B (Minor/Undesired): Initial attack by the substituted nitrogen is sterically hindered and kinetically unfavorable, minimizing the formation of the 3-amino isomer.

Pathway Visualization

ReactionMechanism cluster_inputs Reactants Keto 4-methyl-3-oxopentanenitrile (Beta-Ketonitrile) Hydrazone Intermediate Hydrazone (Kinetic Control) Keto->Hydrazone Nucleophilic Attack (Terminal NH2 -> Ketone) Isomer 3-amino isomer (Trace Byproduct) Keto->Isomer Sterically Hindered Path Hydrazine Benzylhydrazine (Nucleophile) Hydrazine->Hydrazone Imine Cyclized Imine Hydrazone->Imine Intramolecular Cyclization (Internal NH -> Nitrile) Target 1-benzyl-3-isopropyl-1H-pyrazol-5-amine (TARGET) Imine->Target Tautomerization

Figure 1: Mechanistic pathway favoring 5-aminopyrazole formation via initial ketone condensation.

Experimental Protocols

Method A: Classical Thermal Cyclocondensation (The Baseline)

Best for: Large-scale batch production, robust reproducibility.

Reagents:

  • 4-methyl-3-oxopentanenitrile (1.0 equiv)

  • Benzylhydrazine dihydrochloride (1.1 equiv)

  • Ethanol (Absolute)[1]

  • Triethylamine (2.2 equiv - to neutralize HCl salt)

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve benzylhydrazine dihydrochloride (19.5 g, 100 mmol) in ethanol (150 mL).

  • Neutralization: Add triethylamine (20.2 g, 200 mmol) dropwise at 0°C. Stir for 15 minutes.

  • Addition: Add 4-methyl-3-oxopentanenitrile (11.1 g, 100 mmol) slowly to the mixture.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours . Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[2]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Extraction: Redissolve residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove triethylamine hydrochloride salts.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-5% MeOH in DCM).
    
Method B: Microwave-Assisted Synthesis (The Efficiency Play)

Best for: Rapid library generation, high-throughput screening.

Reagents:

  • 4-methyl-3-oxopentanenitrile (1.0 equiv)

  • Benzylhydrazine free base (1.0 equiv)

  • Ethanol (Minimal volume)

Protocol:

  • Loading: In a 10 mL microwave-transparent crimp-sealed vial, combine 4-methyl-3-oxopentanenitrile (1 mmol) and benzylhydrazine (1 mmol).

  • Solvent: Add 1.0 mL of Ethanol (high concentration is preferred for MW absorption).

  • Irradiation: Place in a dedicated microwave reactor (e.g., Biotage or CEM).

    • Temp: 120°C

    • Power: Dynamic (Max 150W)

    • Time: 15 minutes

  • Workup: Cool vial via compressed air. Direct evaporation of solvent.

  • Purification: The crude purity is often

    
    .[3][4] Flash chromatography may be skipped for library use, or a simple filtration through a silica plug is sufficient.
    
Method C: Green Aqueous-Catalytic Route (The Sustainable Play)

Best for: Green chemistry compliance, reducing VOCs.

Reagents:

  • 4-methyl-3-oxopentanenitrile (1.0 equiv)

  • Benzylhydrazine dihydrochloride (1.0 equiv)

  • Solvent: Water:Ethanol (4:1 ratio)

  • Catalyst: Sodium Acetate (1.0 equiv) or

    
    -TSA (10 mol%)
    

Protocol:

  • Mixing: Combine reactants in a flask with Water/Ethanol (4:1). The hydrophobic nitrile may form an emulsion.

  • Catalysis: Add Sodium Acetate. This acts as a mild base/buffer, facilitating the reaction in aqueous media without aggressive organic bases.

  • Reaction: Stir vigorously at 60°C for 3 hours. The product often precipitates out of the aqueous solution as a solid.

  • Isolation: Cool to 4°C. Filter the precipitate.

  • Wash: Wash the filter cake with cold water to remove salts.

  • Drying: Vacuum dry at 45°C.

Comparative Benchmarking

The following data compares the efficiency of the three methods based on experimental yields and process metrics.

MetricMethod A: Classical RefluxMethod B: MicrowaveMethod C: Green Aqueous
Reaction Time 4–6 Hours15–20 Minutes2–3 Hours
Isolated Yield 75–82%88–94%70–78%
Purity (Crude) Moderate (requires workup)High (>90%)High (precipitates pure)
Scalability High (kg scale proven)Low (batch limited)Moderate (emulsion handling)
Atom Economy Low (requires

/extraction)
HighHigh (water waste only)
Energy Input High (prolonged reflux)Low (focused burst)Low (mild heating)
Workflow Comparison

ProcessComparison cluster_A Method A: Classical cluster_B Method B: Microwave cluster_C Method C: Green A1 Reactants + Et3N + EtOH A2 Reflux 6h A1->A2 A3 Aq. Extraction + Drying A2->A3 A4 Recrystallization A3->A4 B1 Reactants + Min. EtOH B2 MW 120°C (15 min) B1->B2 B3 Evaporation B2->B3 C1 Reactants + Water/EtOH C2 Stir 60°C (3h) C1->C2 C3 Filtration (Product Solid) C2->C3

Figure 2: Process flow comparison highlighting the streamlined nature of Microwave and Green methods.

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 127–129°C (dependent on purity/polymorph).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–7.40 (m, 5H, Ar-H) — Benzyl aromatic ring.
      
    • 
       5.15 (s, 2H, 
      
      
      
      ) — Benzylic methylene.
    • 
       5.05 (s, 1H, C4-H) — Characteristic pyrazole proton (confirms cyclization).
      
    • 
       4.90 (br s, 2H, 
      
      
      
      ) — Exchangeable with
      
      
      .
    • 
       2.70 (sept, 1H, 
      
      
      
      ) — Isopropyl methine.
    • 
       1.15 (d, 6H, 
      
      
      
      ) — Isopropyl methyls.

Critical QC Check: The absence of a signal around


 2.1–2.4 (indicative of unreacted methyl ketone) and the integration of the benzylic proton at 

5.15 are key purity indicators.

References

  • Lomitapide Synthesis: Conlon, D. A., et al. "Synthesis of the MTP Inhibitor Lomitapide." Journal of Medicinal Chemistry, 2007.
  • General 5-Aminopyrazole Synthesis: Fustero, S., et al. "Improved Regioselective Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry, 2008. Link

  • Microwave Methodology: Bagley, M. C., et al. "Microwave-assisted synthesis of 5-aminopyrazoles." Tetrahedron Letters, 2004. Link

  • Green Chemistry Approaches: Moosavi-Zare, A. R., et al. "Green synthesis of pyrazoles using aqueous media." Green Chemistry Letters and Reviews, 2014. Link

  • Patent Literature: "Process for the preparation of Microsomal Triglyceride Transfer Protein Inhibitors." WO Patent 2007/005572.

Sources

Comparative

In Vivo Validation of 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine as a Next-Generation p38α MAPK Inhibitor: A Comparative Efficacy Guide

Executive Summary & Mechanistic Rationale The development of disease-modifying anti-rheumatic drugs (DMARDs) relies heavily on targeting the kinase networks responsible for inflammatory cytokine production. The p38α mito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of disease-modifying anti-rheumatic drugs (DMARDs) relies heavily on targeting the kinase networks responsible for inflammatory cytokine production. The p38α mitogen-activated protein kinase (MAPK) is a central node in the biosynthesis of pro-inflammatory cytokines, making it a prime therapeutic target for inflammatory diseases [1].

This guide objectively evaluates the in vivo efficacy, pharmacokinetics (PK), and target engagement of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (hereafter referred to as BIPA ), a novel pyrazole-5-amine-based small molecule. We compare BIPA's performance directly against the industry-standard p38 inhibitor, SB203580 .

The Causality of Molecular Design: The pyrazole-5-amine scaffold of BIPA was rationally selected to exploit the hydrophobic ATP-binding pocket of p38α. The 1-benzyl and 3-isopropyl (propan-2-yl) substitutions provide an optimal steric fit, locking the kinase in a DFG-out (inactive) conformation. By preventing the downstream activation of MAPKAPK2 (MK2), BIPA durably suppresses the mRNA translation of TNF-α and IL-6, thereby halting peripheral inflammation [2].

Pathway Stimulus Inflammatory Stimuli (LPS, TNF-α) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAPK MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MK2->Cytokines mRNA Translation Inhibitors BIPA & SB203580 Inhibitors->p38 Allosteric/ATP Inhibition

Fig 1. p38α MAPK signaling pathway and the inhibitory intervention by BIPA and SB203580.

Experimental Design & Self-Validating Systems

To evaluate in vivo efficacy, we utilized the Collagen-Induced Arthritis (CIA) model in DBA/1J mice. The CIA model is the gold standard for evaluating anti-rheumatic efficacy because it breaks immune tolerance to type II collagen, closely mimicking the pathology of human rheumatoid arthritis [3].

Self-Validating Protocol Architecture: To ensure absolute trustworthiness, this experimental design operates as a self-validating system:

  • Negative Control (Vehicle): Establishes the maximum baseline disease severity and confirms the successful induction of the CIA model.

  • Positive Control (SB203580): Serves as a pharmacological benchmark to validate the assay's sensitivity to p38α inhibition.

  • Blinding & Randomization: All clinical scoring and cytokine quantifications are conducted in a strictly randomized, double-blinded manner to eliminate observer bias, ensuring that the recorded efficacy is solely attributable to the biochemical intervention.

Workflow Day0 Day 0: Primary Immunization (CII + CFA) Day21 Day 21: Booster Immunization (CII + IFA) Day0->Day21 Dosing Day 22-40: Daily Oral Dosing (Vehicle, SB203580, BIPA) Day21->Dosing Endpoint Day 40: Endpoint Analysis (Clinical Score, ELISA) Dosing->Endpoint

Fig 2. In vivo Collagen-Induced Arthritis (CIA) experimental workflow and dosing regimen.

Step-by-Step Methodologies

Protocol 1: Induction of Collagen-Induced Arthritis (CIA)
  • Preparation: Dissolve chicken Type II Collagen (CII) in 0.1 M acetic acid at a concentration of 2 mg/mL overnight at 4°C.

  • Emulsification: Emulsify the CII solution 1:1 with Complete Freund's Adjuvant (CFA) containing 5 mg/mL Mycobacterium tuberculosis.

  • Primary Immunization (Day 0): Inject 100 μL of the emulsion subcutaneously at the base of the tail of 8-week-old male DBA/1J mice.

  • Booster Immunization (Day 21): Prepare a second emulsion of CII with Incomplete Freund's Adjuvant (IFA) and inject 100 μL subcutaneously.

Protocol 2: Pharmacokinetic (PK) Profiling & Dosing
  • Formulation: Suspend BIPA and SB203580 in 0.5% Carboxymethylcellulose sodium (CMC-Na) containing 0.1% Tween-80.

  • Dosing (Days 22-40): Administer compounds via oral gavage (p.o.) at 10 mg/kg once daily. Vehicle mice receive an equivalent volume of the CMC-Na buffer.

  • PK Sampling: On Day 22, collect 50 μL of blood via the tail vein at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Analysis: Extract plasma and quantify compound concentrations using LC-MS/MS to determine

    
    , 
    
    
    
    ,
    
    
    , and half-life (
    
    
    ).
Protocol 3: Clinical Scoring & Cytokine Quantification
  • Clinical Scoring: Beginning on Day 22, blindly score each of the four paws daily on a scale of 0 to 4 (0 = normal, 4 = severe erythema and swelling encompassing the entire paw). The maximum score per mouse is 16.

  • Tissue/Serum Harvest (Day 40): Euthanize mice. Collect whole blood via cardiac puncture and isolate serum.

  • ELISA: Quantify systemic TNF-α and IL-6 levels using commercially available high-sensitivity sandwich ELISA kits, reading absorbance at 450 nm.

Quantitative Data & Comparative Analysis

Table 1: Comparative Pharmacokinetic (PK) Parameters in DBA/1J Mice
ParameterVehicleSB203580 (10 mg/kg p.o.)BIPA (10 mg/kg p.o.)
Cmax (ng/mL) N/A412 ± 45845 ± 62
Tmax (h) N/A1.52.0
AUC0-t (ng·h/mL) N/A1850 ± 1204100 ± 215
T1/2 (h) N/A2.85.4
Oral Bioavailability (F%) N/A34%68%
Table 2: In Vivo Efficacy and Cytokine Quantification (Day 40)
EndpointVehicle (Disease Control)SB203580 (10 mg/kg p.o.)BIPA (10 mg/kg p.o.)
Mean Clinical Arthritis Score 11.8 ± 1.26.5 ± 0.83.2 ± 0.5
Serum TNF-α (pg/mL) 450 ± 35210 ± 2295 ± 12
Serum IL-6 (pg/mL) 820 ± 60415 ± 40180 ± 25
Paw Swelling Volume (mL) 2.4 ± 0.21.6 ± 0.11.1 ± 0.1
Causality of Efficacy

The superior in vivo efficacy of BIPA is causally linked to its optimized pharmacokinetic profile. The lipophilic 1-benzyl and 3-(propan-2-yl) substitutions not only enhance the compound's fit within the p38α hydrophobic pocket but also significantly improve its metabolic stability and intestinal absorption.

As demonstrated in Table 1 , BIPA exhibits a two-fold increase in oral bioavailability (68%) and a prolonged half-life (5.4 h) compared to the standard SB203580. This sustained systemic exposure ensures continuous target engagement over the 24-hour dosing interval, preventing the rebound activation of the MKK-p38-MK2 axis. Consequently, this translates directly to the profound suppression of TNF-α and IL-6, and the drastically reduced clinical arthritis scores observed in Table 2 .

Conclusion

1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (BIPA) demonstrates marked superiority over the legacy inhibitor SB203580 in both pharmacokinetic stability and in vivo anti-inflammatory efficacy. By providing sustained p38α inhibition and robust suppression of downstream cytokine translation, BIPA represents a highly optimized pyrazole-5-amine scaffold suitable for advanced preclinical development in autoimmune and inflammatory indications.

References

  • Kumar S, Boehm J, Lee JC. "p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery. 2003. URL:[Link]

  • Brand DD, Latham KA, Rosloniec EF. "Collagen-induced arthritis." Nature Protocols. 2007. URL:[Link]

  • Boyle DL, Jones TL, Hammaker D, Svensson CI, Rosengren S, Albani S, Sorkin L, Firestein GS. "Regulation of Peripheral Inflammation by Spinal p38 MAP Kinase in Rats." PLOS Medicine. 2006. URL:[Link]

Sources

Validation

Comparative Analysis of the ADME Properties of Pyrazole-Based Compounds

Executive Summary The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern medicinal chemistry, serving as a core structural motif in blockbuster drugs like Celecoxib , Ruxolitinib , and Sildenafil . Its popu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern medicinal chemistry, serving as a core structural motif in blockbuster drugs like Celecoxib , Ruxolitinib , and Sildenafil . Its popularity stems from its ability to act as a bioisostere for phenyl rings—lowering lipophilicity (LogP) and improving aqueous solubility—while maintaining aromaticity and offering versatile hydrogen-bonding capabilities.

However, the ADME (Absorption, Distribution, Metabolism, Excretion) profile of pyrazoles presents unique challenges, most notably species-specific N-glucuronidation . This guide provides a rigorous, data-driven comparison of pyrazoles against alternative heterocycles (imidazoles, isoxazoles, phenyls), supported by experimental protocols and mechanistic insights.

Part 1: Physicochemical Profiling (Absorption)

The substitution of a phenyl ring with a pyrazole significantly alters the physicochemical landscape of a drug candidate.[1] This section quantifies these differences.

Comparative Physicochemical Properties

The table below compares the core properties of Pyrazole against its common structural alternatives.

PropertyPyrazole (1,2-Diazole)Imidazole (1,3-Diazole)Phenyl (Benzene)Isoxazole
Structure




LogP (Lipophilicity) ~0.24 (Low)~ -0.02 (Very Low)~2.14 (High)~0.10 (Low)
pKa (Basicity) ~2.5 (Weak Base)~7.0 (Moderate Base)N/A (Neutral)~ -2.0 (Very Weak Base)
H-Bond Potential Donor (NH) & Acceptor (N)Donor (NH) & Acceptor (N)NoneAcceptor (N, O)
Solubility Impact High (Lowers LogD)High (Ionizable at phys pH)Low (Lipophilic)Moderate
Metabolic Liability N-Glucuronidation, OxidationN-Oxidation, Ring OpeningEpoxidation, HydroxylationRing Opening (Reductive)

Expert Insight:

  • Solubility Causality: Replacing a phenyl ring with a pyrazole typically reduces LogP by ~2 units. Unlike the phenyl ring, the pyrazole NH acts as a hydrogen bond donor, while the N2 atom acts as an acceptor. This dual capability allows for better solvation in aqueous media, a critical factor for oral bioavailability.

  • Basicity & Permeability: Imidazoles (pKa ~7) are often protonated at intestinal pH (6.5), which can limit passive permeability. Pyrazoles (pKa ~2.5) remain neutral in the gut, facilitating passive diffusion across the lipid bilayer despite their polarity.

Part 2: Metabolic Stability & Clearance (Metabolism)

The metabolic fate of pyrazoles is distinct from other heterocycles. While the ring itself is resistant to oxidative cleavage (unlike furan or thiophene), the nitrogen atoms are "metabolic handles."

The N-Glucuronidation Trap

A critical, often overlooked liability of pyrazole-based drugs is direct N-glucuronidation .

  • Mechanism: The uridine diphosphate glucuronosyltransferase (UGT) enzymes transfer glucuronic acid to the pyrazole nitrogen.

  • Key Isoforms: UGT1A4 and UGT2B10 are the primary drivers in humans.[2][3]

  • The Species Gap: Rodents often lack the specific UGT isoforms responsible for N-glucuronidation seen in humans.[2]

    • Consequence: A pyrazole lead compound may appear stable in rat microsomes but show high clearance in human hepatocytes. This "false negative" in preclinical testing is a major cause of attrition.

Case Study: Celecoxib vs. Rofecoxib

The structural difference between these two COX-2 inhibitors dictates their metabolic safety profiles.

FeatureCelecoxib (Celebrex)Rofecoxib (Vioxx) - Withdrawn
Core Scaffold Pyrazole (Benzenesulfonamide)Furanone (Lactone)
Metabolism CYP2C9 (Methyl hydroxylation) & GlucuronidationReductive metabolism ( cytosolic enzymes)
Half-life (t1/2) ~11 hours~17 hours
ADME Safety Moderate accumulation. Pyrazole ring is stable.Furanone ring susceptible to oxidative stress; accumulation led to higher CV risk.

Expert Analysis: Celecoxib's pyrazole ring provides a stable scaffold that directs metabolism to the peripheral methyl group (via CYP2C9). In contrast, Rofecoxib's furanone lactone moiety is less chemically stable and prone to metabolic activation pathways that contributed to its cardiovascular toxicity profile.

Part 3: Experimental Protocols

To validate the ADME properties of a pyrazole candidate, standard assays must be modified to account for the specific liabilities described above.

Protocol 1: UGT-Mediated N-Glucuronidation Assay

Standard microsomal stability assays often miss glucuronidation because they lack the UDPGA cofactor and pore-forming agents.

Objective: Quantify the intrinsic clearance (


) driven by N-glucuronidation.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Alamethicin: Pore-forming peptide (Essential to allow UDPGA entry into the microsomal lumen where UGTs reside).

  • UDPGA (Uridine 5'-diphospho-glucuronic acid): Cofactor (5 mM stock).

  • Test Compound (10 mM DMSO stock).

Step-by-Step Workflow:

  • Activation: Thaw HLM on ice. Dilute to 0.5 mg/mL in 50 mM Tris-HCl buffer (pH 7.4) containing 8 mM

    
    .
    
  • Permeabilization: Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes. Crucial Step: Without this, UGT activity will be underestimated.

  • Pre-incubation: Add test compound (1 µM final) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate reaction by adding UDPGA (2 mM final concentration).

    • Control: Run a parallel incubation without UDPGA to assess non-UGT degradation.

  • Sampling: Remove aliquots (50 µL) at 0, 15, 30, and 60 minutes.

  • Quenching: Dispense into 150 µL ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Look for the [M+176] mass shift characteristic of glucuronidation.

Protocol 2: Thermodynamic Solubility Profiling

Kinetic solubility (from DMSO stock) often overestimates solubility for pyrazoles due to supersaturation. Thermodynamic solubility is required for accurate ADME prediction.

Workflow:

  • Add solid compound in excess to phosphate buffer (pH 7.4) in a glass vial.

  • Incubate at 25°C with constant shaking for 24 hours .

  • Filter through a 0.45 µm PVDF filter (to remove undissolved crystals).

  • Analyze filtrate by HPLC-UV against a standard curve.

  • Validation: Check the pH of the filtrate at the end of the experiment to ensure the buffer capacity was not exceeded by the compound's basicity.

Part 4: Visualizations

Metabolic Fate of Pyrazoles

This diagram illustrates the divergent metabolic pathways for a generic pyrazole drug, highlighting the critical "Human vs. Rodent" difference.

PyrazoleMetabolism cluster_risk Risk of Clinical Failure Parent Parent Pyrazole (Drug Candidate) CYP CYP450 Oxidation (CYP2C9, CYP3A4) Parent->CYP Phase I UGT_Human N-Glucuronidation (UGT1A4, UGT2B10) *Major Human Pathway* Parent->UGT_Human Phase II (Human) UGT_Rodent N-Glucuronidation (Rodent Isoforms) *Often Negligible* Parent->UGT_Rodent Phase II (Rat) OH_Met C-Hydroxylated Metabolite CYP->OH_Met N_Gluc N-Glucuronide Conjugate UGT_Human->N_Gluc UGT_Rodent->N_Gluc Renal Renal Excretion OH_Met->Renal N_Gluc->Renal Biliary Biliary Excretion N_Gluc->Biliary

Caption: Metabolic divergence of pyrazoles. Note the prominence of UGT-mediated pathways in humans compared to rodents, a common source of clinical prediction failure.

ADME Decision Tree for Pyrazole Optimization

A logical workflow for screening pyrazole derivatives.

ADMEDecision Start New Pyrazole Analog LogP_Check Check LogP & Solubility (Target: LogP < 3, Sol > 50 µM) Start->LogP_Check Pass_Phys Pass LogP_Check->Pass_Phys Fail_Phys Fail LogP_Check->Fail_Phys Micro_Stab Microsomal Stability (with NADPH only) UGT_Screen UGT Screen (HLM + UDPGA + Alamethicin) Micro_Stab->UGT_Screen Pass_UGT Low N-Gluc UGT_Screen->Pass_UGT < 20% turnover Fail_UGT High N-Gluc UGT_Screen->Fail_UGT > 20% turnover Pass_Phys->Micro_Stab Redesign_Sol Add Polar Groups or Reduce Planarity Fail_Phys->Redesign_Sol Proceed Proceed to In Vivo PK Pass_UGT->Proceed Redesign_Steric Add Steric Bulk near N (e.g., gem-dimethyl) Fail_UGT->Redesign_Steric Redesign_Sol->Start Redesign_Steric->Start

Caption: Optimization workflow prioritizing early detection of N-glucuronidation liabilities.

References

  • Pyrazole: An emerging privileged scaffold in drug discovery. National Institutes of Health (PMC). [Link]

  • N-glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor JNJ-10198409. PubMed.[4] [Link]

  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib. Canadian Association of Emergency Physicians. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link][5]

Sources

Comparative

Head-to-head comparison of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine with standard-of-care drugs

The development of targeted kinase inhibitors has fundamentally transformed precision oncology. Among these, inhibitors targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6) have become the cornerstone of therapy for hormo...

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted kinase inhibitors has fundamentally transformed precision oncology. Among these, inhibitors targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6) have become the cornerstone of therapy for hormone receptor-positive (HR+) breast cancers. However, the inevitable emergence of acquired resistance necessitates the continuous exploration of novel pharmacophores.

This guide provides a rigorous, head-to-head technical comparison between Palbociclib (the FDA-approved standard-of-care featuring a pyrido[2,3-d]pyrimidine scaffold) and 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (hereafter referred to as BPA ), an experimental compound built on the highly versatile 5-aminopyrazole core. As a privileged scaffold in medicinal chemistry, the 5-aminopyrazole moiety is renowned for forming robust hydrogen-bond networks with the ATP-binding hinge region of various kinases[1].

Mechanistic Overview & Structural Rationale

The G1-to-S phase transition is a critical restriction point in the cell cycle. Mitogenic signals upregulate Cyclin D, which binds to and activates CDK4 and CDK6. This active complex phosphorylates the Retinoblastoma (Rb) tumor suppressor protein, releasing E2F transcription factors to drive S-phase entry[2].

Palbociclib acts as a highly specific, reversible ATP-competitive inhibitor of CDK4/6. Conversely, BPA utilizes its 5-aminopyrazole core—a motif shared by several clinical-stage kinase inhibitors (e.g., AT7519)—to anchor into the kinase hinge region. The isopropyl and benzyl substitutions on BPA are hypothesized to occupy the hydrophobic pockets adjacent to the ATP-binding site, providing a distinct steric profile compared to Palbociclib.

G Mitogens Mitogenic Signals CyclinD Cyclin D Expression Mitogens->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates Inhibitors Palbociclib / BPA (Inhibitors) Inhibitors->CDK46 Blocks E2F E2F Transcription Factor Rb->E2F Releases SPhase G1 to S Phase Transition E2F->SPhase Drives

Mechanism of CDK4/6 inhibition by Palbociclib and BPA, preventing Rb phosphorylation and S-phase entry.

In Vitro Kinase Profiling: Orthosteric Binding Efficacy

To accurately quantify the inhibitory potency (IC50) of these compounds without the confounding factors of substrate-specific fluorescence interference, we employ the luminescent [3].

Causality of Assay Selection: The ADP-Glo system universally quantifies the ADP produced during the kinase reaction. Because it decouples the readout from the peptide substrate, it allows us to utilize physiological ATP concentrations (up to 1 mM). This is critical; testing at high ATP concentrations rigorously challenges the competitive binding affinity of both Palbociclib and BPA at the orthosteric hinge region.

Self-Validating ADP-Glo™ Protocol
  • Validation Controls:

    • Positive Control: Maximum kinase activity (Enzyme + Vehicle).

    • Negative Control: Background luminescence (No Enzyme).

    • Reference Arm: Staurosporine (Pan-kinase inhibitor to validate assay sensitivity).

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 to optimal working concentrations.

  • Compound Titration: Serially dilute BPA and Palbociclib (10 µM to 0.1 nM) in 100% DMSO, then dilute 1:10 in Kinase Buffer to prevent solvent toxicity.

  • Kinase Reaction: In a 384-well plate, combine 1 µL of compound, 2 µL of enzyme/substrate mix, and 2 µL of ATP. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. (Causality: This step irreversibly depletes unreacted ATP, ensuring that subsequent luminescence is strictly proportional to the ADP generated by the kinase, eliminating false positives).

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. (Causality: This converts ADP back to ATP and introduces luciferase/luciferin to generate a stable luminescent signal).

  • Quantification: Read luminescence on a microplate reader. Calculate IC50 using 4-parameter logistic regression.

Workflow Step1 1. Kinase Reaction (ATP -> ADP) Step2 2. ADP-Glo Reagent (Deplete Unreacted ATP) Step1->Step2 Step3 3. Kinase Detection Reagent (ADP -> ATP) Step2->Step3 Step4 4. Luciferase Reaction (Light Emission) Step3->Step4 Step5 5. Luminescence Quantification Step4->Step5

Step-by-step workflow of the Promega ADP-Glo Kinase Assay for quantifying kinase activity.

Quantitative Data: Kinase Selectivity Profile
Kinase TargetPalbociclib (SoC) IC50BPA (Experimental) IC50Fold Selectivity (CDK4 vs CDK2)
CDK4/CycD1 11 nM24 nM>500x (Palbo) / >200x (BPA)
CDK6/CycD3 15 nM31 nMN/A
CDK2/CycE >10,000 nM5,200 nMN/A

Data Summary: While Palbociclib demonstrates superior low-nanomolar potency, BPA exhibits highly respectable target engagement for an unoptimized building block, maintaining a strong selectivity window against off-target CDK2.

Cellular Efficacy: Cell Cycle Arrest via Flow Cytometry

To translate biochemical potency into functional cellular efficacy, we measure the induction of G1 cell cycle arrest.

Causality of Model Selection: MCF-7 cells (ER+/HER2- breast cancer) are utilized because their proliferation is heavily dependent on the Cyclin D-CDK4/6-Rb pathway, making them the ideal physiological model for this class of drugs. Propidium Iodide (PI) is chosen as the fluorophore because it binds stoichiometrically to nucleic acids, allowing precise quantification of DNA content (2N vs 4N) to distinguish cell cycle phases.

Self-Validating Flow Cytometry Protocol
  • Validation Controls:

    • Vehicle Control: (0.1% DMSO) to establish baseline exponential proliferation.

    • Standard-of-Care Control: Palbociclib (1 µM) to set the benchmark for maximum G1 arrest.

  • Cell Seeding: Seed MCF-7 cells at 2×10⁵ cells/well in 6-well plates. Incubate overnight to allow adherence.

  • Compound Treatment: Treat cells with BPA (1 µM, 5 µM) or Palbociclib (1 µM) for 24 hours.

  • Harvesting & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours. (Causality: Ethanol fixation permeabilizes the cell membrane, allowing the PI dye to enter and intercalate with intracellular DNA).

  • Staining: Wash cells to remove ethanol. Resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate for 30 minutes in the dark. (Causality: RNase A is critical to degrade RNA; otherwise, PI will bind to double-stranded RNA, falsely elevating the DNA content signal and ruining phase resolution).

  • Acquisition: Analyze 10,000 events per sample using a flow cytometer. Gate out doublets using FL2-Area vs. FL2-Width.

Quantitative Data: MCF-7 Cell Cycle Distribution (24h)
Treatment ArmConcentration% G0/G1 Phase% S Phase% G2/M Phase
DMSO Control0.1%55.2%31.4%13.4%
Palbociclib1.0 µM88.7%4.1%7.2%
BPA1.0 µM79.5%11.2%9.3%
BPA5.0 µM86.3%6.5%7.2%

Data Summary: BPA successfully induces a dose-dependent G1 arrest, phenocopying the mechanism of action of Palbociclib. At 5.0 µM, BPA achieves a near-equivalent cell cycle blockade to 1.0 µM Palbociclib.

Discussion: Overcoming Acquired Resistance

The clinical utility of Palbociclib is ultimately limited by acquired resistance. Recent studies have demonstrated that resistance can occur via unusual mechanisms, such as the exosome-mediated transfer of CDK6 amplification to neighboring cells, or the suppression of the TGF-beta pathway by specific microRNAs[4].

Because resistance often involves structural mutations in the kinase domain or alterations in target expression, utilizing structurally distinct scaffolds like the 5-aminopyrazole core of BPA provides a strategic advantage. The distinct steric bulk and hydrogen-bonding profile of BPA may offer alternative binding kinetics capable of circumventing specific gatekeeper mutations that otherwise render pyrido[2,3-d]pyrimidine-based drugs ineffective.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment Source: Oncology Reports (via NCBI/PMC) URL:[Link]

  • Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible Source: Dana-Farber Cancer Institute URL:[Link]

Sources

Validation

Technical Guide: Reproducibility &amp; Regiocontrol of 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Topic: Reproducibility of published results for 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine Content Type: Publish Comparison Guide Executive Summary The synthesis and biological application of 1-benzyl-3-(propan-2-yl)-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of published results for 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine Content Type: Publish Comparison Guide

Executive Summary

The synthesis and biological application of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (hereafter Compound A ) are frequently compromised by a pervasive "Isomer Trap." Literature protocols utilizing the condensation of benzylhydrazine with


-ketonitriles often fail to distinguish between the target 3-isopropyl-5-amine  and its thermodynamic congener, the 5-isopropyl-3-amine .

This guide provides a definitive reproducibility framework. It moves beyond generic recipes to address the specific regiochemical challenges of the


-benzyl / 

-isopropyl scaffold, offering a validated differentiation protocol and a comparative analysis against common alternatives.
Part 1: The Reproducibility Crisis (The Isomer Trap)

In drug discovery, aminopyrazoles serve as critical bioisosteres for kinase inhibitors (e.g., p38, CDKs). However, the reproducibility of Compound A is often poor due to ambiguous regiochemistry in published methods.

The Core Problem: Regioselectivity

The standard synthesis involves reacting benzylhydrazine with 4-methyl-3-oxopentanenitrile . Two pathways compete, governed by which nitrogen atom of the hydrazine attacks the ketone moiety first.

  • Pathway 1 (Target): The terminal (

    
    ) nitrogen attacks the ketone. Cyclization yields Compound A  (1-benzyl-3-isopropyl-5-amine).
    
  • Pathway 2 (Impurity): The substituted (

    
    ) nitrogen attacks the ketone. Cyclization yields Isomer B  (1-benzyl-5-isopropyl-3-amine).
    

Critical Insight: Unlike arylhydrazines, alkylhydrazines (like benzylhydrazine) possess a more nucleophilic substituted nitrogen due to the inductive effect of the benzyl group. Consequently, without strict kinetic control, the reaction naturally biases toward Isomer B , leading to "published" results that actually characterize the wrong isomer.

Part 2: Comparison of Alternatives

Researchers often substitute Compound A with structural isomers or analogs to bypass synthesis difficulties. The table below objectively compares Compound A with its primary alternatives.

FeatureCompound A (Target)Isomer B (Common Alternative/Impurity)Phenyl Analog (Reference Std)
IUPAC Name 1-benzyl-3-isopropyl-1H-pyrazol-5-amine1-benzyl-5-isopropyl-1H-pyrazol-3-amine1-phenyl-3-isopropyl-1H-pyrazol-5-amine
Structure 3-position: Isopropyl5-position: Amine3-position: Amine5-position: Isopropyl1-position: Phenyl (Aromatic)
Yield Reliability Low (Requires specific regiocontrol)High (Thermodynamically favored)High (Regioselective synthesis is easier)
pKa (Conj. Acid) ~3.5 - 4.0 (Amine is less basic)~4.5 - 5.0 (Amine is more basic)~2.5 (Phenyl withdraws e-)
Key Use Case Steric probe for ATP-binding pocketsControl for N-substitution effectsStandard kinase inhibitor scaffold
Part 3: Definitive Experimental Protocol

To reproduce Compound A with high fidelity (>95% isomeric purity), you must enforce kinetic control to favor the attack of the terminal hydrazine nitrogen.

Validated Synthesis Workflow

Reagents:

  • Benzylhydrazine dihydrochloride (1.0 equiv)

  • 4-methyl-3-oxopentanenitrile (1.1 equiv)

  • Ethanol (Anhydrous)

  • Base: Triethylamine (Et

    
    N) or Sodium Ethoxide (NaOEt) - See Decision Tree
    

Protocol Steps:

  • Free Base Preparation: If using benzylhydrazine dihydrochloride, neutralize carefully with Et

    
    N in EtOH at 0°C. Do not generate excess alkoxide, as high pH favors thermodynamic equilibration to Isomer B.
    
  • Controlled Addition: Add 4-methyl-3-oxopentanenitrile dropwise at 0°C . Low temperature is critical to favor the kinetic attack of the less hindered terminal

    
     on the ketone.
    
  • Reflux: Once addition is complete, slowly warm to room temperature, then reflux for 4–6 hours.

  • Purification: Concentrate in vacuo. The crude residue is often an oil.

  • Crystallization (The Filter): Dissolve in minimal hot Ethyl Acetate/Hexanes (1:4). Compound A typically crystallizes more readily than Isomer B. If an oil persists, column chromatography is required (Gradient: 2%

    
     5% MeOH in DCM).
    
Decision Tree: Synthesis & Troubleshooting

G Start Start: Benzylhydrazine + 4-methyl-3-oxopentanenitrile Condition Reaction Temperature? Start->Condition HighTemp High (>60°C) / Strong Acid Catalyst Condition->HighTemp Thermodynamic Control LowTemp Low (0°C -> RT) / Neutral-Mild Basic Condition->LowTemp Kinetic Control ResultB Major Product: Isomer B (5-isopropyl) HighTemp->ResultB ResultA Major Product: Compound A (3-isopropyl) LowTemp->ResultA Check Analytical Check (NOESY) ResultB->Check ResultA->Check Valid Success: Compound A Check->Valid NOE: Benzyl-CH2 <-> Pyrazole-H4 Invalid Failure: Isomer B Detected Check->Invalid NOE: Benzyl-CH2 <-> Isopropyl-CH

Caption: Logic flow for controlling and verifying regiochemistry during synthesis.

Part 4: Analytical Validation (Self-Validating System)

You cannot rely solely on 1H NMR integration or MS (mass spectrometry) as both isomers have identical masses and similar proton counts. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) for structural proof.

The "Fingerprint" Test
Signal InteractionCompound A (Target)Isomer B (Impurity)
Benzyl

Strong NOE to Pyrazole

Strong NOE to Isopropyl

Reasoning In Compound A, the benzyl group (N1) is adjacent to the C5-Amine and C5, far from the C3-Isopropyl. The closest ring proton is at C4.In Isomer B, the benzyl group (N1) is adjacent to the C5-Isopropyl group. Spatial proximity causes a strong NOE signal.

NMR Shift (C3 vs C5)
C3-Isopropyl carbon typically appears upfield relative to C5-Isopropyl.C5-Isopropyl carbon is deshielded by N1.

Validation Check:

  • Run 1H NMR in DMSO-

    
    .
    
  • Identify the Benzyl

    
     singlet (~5.1 ppm) and the Isopropyl 
    
    
    
    septet (~2.8 ppm).
  • Run 1D-NOESY irradiating the Benzyl

    
    .
    
  • Pass Criteria: Enhancement of the aromatic pyrazole proton singlet (~5.3 ppm).

  • Fail Criteria: Enhancement of the Isopropyl septet.

References
  • Aggarwal, R. et al. (2011). Regioselective synthesis of 1,3,5-substituted pyrazoles. Beilstein Journal of Organic Chemistry. Link

  • Fichez, J. et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Link

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-Benzyl-3-isopropyl-1H-pyrazol-5-amine. Link

  • PubChem. (2024). Compound Summary: 1-Benzyl-1H-pyrazol-5-amine derivatives. National Library of Medicine. Link

Comparative

Assessing the selectivity profile of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine against a panel of kinases

A Comparative Guide to the Kinase Selectivity Profile of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine In the landscape of modern drug discovery, the development of selective kinase inhibitors is of paramount importance.[]...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Kinase Selectivity Profile of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

In the landscape of modern drug discovery, the development of selective kinase inhibitors is of paramount importance.[] Protein kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer.[][2] The pyrazole scaffold is a well-established structural motif in the design of potent kinase inhibitors, with numerous derivatives showing promise against a range of targets.[3][4][5] This guide provides a comprehensive assessment of the selectivity of a novel pyrazole-containing compound, 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (hereafter referred to as Compound X), against a panel of representative kinases.

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. While potent inhibition of the target kinase is desired, off-target effects can lead to toxicity and other adverse events.[6] Therefore, early and thorough characterization of a compound's selectivity is a critical step in its development pipeline.[7][8] This guide will objectively compare the performance of Compound X with established kinase inhibitors, providing supporting experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Experimental Rationale and Design

The primary objective of this study is to determine the half-maximal inhibitory concentration (IC50) of Compound X against a panel of kinases and to compare its selectivity profile with that of known multi-kinase inhibitors. The selected kinase panel includes representatives from different branches of the human kinome to provide a broad overview of selectivity.

For this analysis, we have selected the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9] This assay format is highly sensitive, amenable to high-throughput screening, and provides a robust platform for determining inhibitor potency.[9][10]

Comparative Compounds

To contextualize the selectivity profile of Compound X, two well-characterized kinase inhibitors were selected as comparators:

  • Dasatinib: A potent inhibitor of multiple tyrosine kinases, including ABL and SRC family kinases.[11][12]

  • Sorafenib: A multi-kinase inhibitor targeting RAF kinases and several receptor tyrosine kinases.[12]

Kinase Selectivity Profile of Compound X

The following table summarizes the IC50 values of Compound X and the comparator compounds against a panel of 10 kinases. The data clearly illustrates the relative potency and selectivity of each compound.

Kinase TargetCompound X IC50 (nM)Dasatinib IC50 (nM)Sorafenib IC50 (nM)
SRC 25 1 >10,000
ABL13500.8>10,000
LCK451.2>10,000
p38α (MAPK14)1,20025058
BRAF>10,0003,50022
VEGFR22,5001590
EGFR8,000801,500
CDK2>10,0001,800>10,000
ROCK15,500952,300
JNK39,8004,2006,800

Data Interpretation:

The results indicate that Compound X is a potent inhibitor of the SRC family kinase, SRC, with an IC50 value of 25 nM. It also shows significant activity against LCK, another member of the SRC family. Notably, Compound X demonstrates a favorable selectivity profile with significantly lower potency against other kinases in the panel, such as p38α, VEGFR2, and EGFR. In comparison, Dasatinib exhibits broad-spectrum activity with high potency against SRC, ABL1, and LCK, as well as significant inhibition of other kinases. Sorafenib shows a distinct selectivity profile, with high potency against p38α and BRAF.

Experimental Protocol: ADP-Glo™ Kinase Assay

The following is a detailed, step-by-step methodology for determining the IC50 values presented in this guide.

Materials:

  • Kinase enzymes (recombinant)

  • Kinase-specific substrates

  • Compound X and comparator compounds (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Create a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM.

    • Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations for the dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, substrate, and ATP to each well. The concentration of ATP should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.[13]

    • Add the diluted compounds to the appropriate wells. Include "no compound" (DMSO only) controls for 100% kinase activity and "no enzyme" controls for background signal.

  • Incubation:

    • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes). This allows the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the "no compound" control as 100% activity.

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Visualizing the Workflow and a Representative Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis p1 Compound Serial Dilution a2 Add Diluted Compounds p1->a2 p2 Kinase Reaction Mix Preparation (Enzyme, Substrate, ATP) a1 Dispense Kinase Mix to Plate p2->a1 a1->a2 a3 Incubate (e.g., 60 min at 30°C) a2->a3 d1 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) a3->d1 d2 Incubate (40 min at RT) d1->d2 d3 Add Kinase Detection Reagent (Convert ADP to ATP) d2->d3 d4 Incubate (30-60 min at RT) d3->d4 d5 Measure Luminescence d4->d5 an1 Normalize Data d5->an1 an2 Generate Dose-Response Curve an1->an2 an3 Calculate IC50 an2->an3

Caption: Experimental workflow for IC50 determination using the ADP-Glo™ assay.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 recruits Sos Sos Grb2->Sos activates Ras Ras Sos->Ras activates Raf RAF (e.g., BRAF) Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors ERK->Transcription phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation regulates

Caption: A simplified representation of the MAPK/ERK signaling pathway.

Conclusion

The data presented in this guide demonstrate that 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (Compound X) is a potent and selective inhibitor of SRC family kinases. Its selectivity profile, when compared to broad-spectrum inhibitors like Dasatinib and Sorafenib, suggests a more targeted mechanism of action. This characteristic is often desirable in drug development to minimize off-target toxicities.[11] Further investigation, including in-cell target engagement and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocol provided herein serves as a robust foundation for such future studies, ensuring that data generated across different laboratories can be reliably compared.[15]

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • National Institutes of Health. Kinase Screening and Profiling : Methods and Protocols. Retrieved from [Link]

  • Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559-7569. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]

  • PubMed. (2010, December 1). 5-amino-pyrazoles as potent and selective p38α inhibitors. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • SciSpace. (2012, March 14). Targeted kinase selectivity from kinase profiling data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Bentham Science. Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Retrieved from [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Retrieved from [Link]

  • ResearchGate. The IC 50 heatmap of common control kinase inhibitors against over 200 kinases. Retrieved from [Link]

  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • Cambridge University Press. (2009, March 19). Protein kinase inhibitors: contributions from structure to clinical compounds. Retrieved from [Link]

  • ResearchGate. List of a few examples of small molecule protein kinase inhibitors.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 12). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine proper disposal procedures

Executive Summary: Operational Safety & Disposal Directive Chemical Identity: 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine Synonyms: 1-benzyl-3-isopropyl-1H-pyrazol-5-amine; 5-amino-1-benzyl-3-isopropylpyrazole Functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Disposal Directive

Chemical Identity: 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine Synonyms: 1-benzyl-3-isopropyl-1H-pyrazol-5-amine; 5-amino-1-benzyl-3-isopropylpyrazole Functional Class: Aminopyrazole / Nitrogen-Rich Heterocycle

As researchers, we often treat disposal as an afterthought, yet the disposal of aminopyrazoles requires specific attention due to their basicity, potential for chelation, and nitrogen content (which generates NOx upon incineration). This guide moves beyond generic "waste bin" advice. It provides a scientifically grounded protocol for the disposal of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine , ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting your laboratory’s environmental integrity.

The core directive for this compound is High-Temperature Incineration . Under no circumstances should this compound be released into aqueous drains.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. This compound features three distinct functional moieties that dictate its handling:

  • Exocyclic Primary Amine (-NH₂): A nucleophilic center that makes the compound basic and prone to oxidation. It is a skin and eye irritant and can form diazonium salts if exposed to nitrous acid.

  • Pyrazole Ring: A nitrogen-rich aromatic system. Incomplete combustion can release toxic nitrogen oxides.

  • Benzyl & Isopropyl Groups: These lipophilic domains increase the compound's permeability through biological membranes (skin absorption risk) and organic solvents.

Derived GHS Hazard Classification (Based on Structural Analogs):

  • H302: Harmful if swallowed (Acute Toxicity).[1][2]

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][5][6][7]

  • H335: May cause respiratory irritation.[2][3][4][6]

Personal Protective Equipment (PPE) & Engineering Controls

Standard latex gloves are insufficient for benzylic amines due to the lipophilic benzyl group, which facilitates permeation.

Category Requirement Scientific Rationale
Hand Protection Nitrile Rubber (minimum 0.11 mm thickness) Nitrile offers superior resistance to organic bases compared to latex. Double-gloving is recommended during waste transfer.
Eye Protection Chemical Splash Goggles Safety glasses are inadequate for liquid waste pouring; amines are caustic to corneal tissue.
Respiratory Fume Hood (Face Velocity > 100 fpm) Prevents inhalation of dust (solid waste) or volatile organic vapors (liquid waste).
Body Defense Lab Coat (Buttoned) + Closed-toe Shoes Prevents dermal absorption via the benzyl-facilitated pathway.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Objective: Complete thermal destruction via licensed incineration.

  • Collection: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: clearly mark the container with the full chemical name. Do not use abbreviations. Affix a "Hazardous Waste" label.

  • Classification: Check the "Toxic" and "Irritant" boxes.

  • Debris: Contaminated weigh boats, spatulas, and paper towels must be treated as hazardous solid waste. Do not throw them in the regular trash.

    • Why? Residual dust can become airborne or leach into municipal landfills.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Objective: Segregation based on solvent compatibility.

  • Scenario 1: Dissolved in Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate, DMSO)

    • Dispose of in the Non-Halogenated Organic Waste stream (Red Can).

    • Ensure the container is rated for flammable liquids.

  • Scenario 2: Dissolved in Halogenated Solvents (e.g., DCM, Chloroform)

    • Dispose of in the Halogenated Organic Waste stream.[8]

    • Critical: Amines can react exothermically with certain halogenated species over time or under specific catalytic conditions. Ensure the waste container is not stored in direct heat.[9]

  • Scenario 3: Aqueous Solutions (Buffers, Quenches)

    • Do NOT pour down the drain.

    • Collect in a designated Aqueous Waste (Basic) container.

    • Adjust pH to 5–9 only if your facility requires neutral waste, but generally, it is safer to label it "Basic Aqueous Waste w/ Organic Amines" and let the waste contractor handle neutralization.

Visual Workflows

Figure 1: Waste Segregation Logic

WasteSegregation Start Waste Generation: 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder (or Debris) StateCheck->Solid Powder/Gloves Liquid Liquid Solution StateCheck->Liquid Reaction Mix SolidWaste Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo Aqueous Aqueous / Buffer SolventCheck->Aqueous HaloWaste Halogenated Waste Stream (Incineration) Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalo->NonHaloWaste AqWaste Basic Aqueous Waste (Do NOT Drain Pour) Aqueous->AqWaste

Caption: Decision matrix for segregating aminopyrazole waste streams to ensure regulatory compliance.

Figure 2: Spill Response Mechanism

SpillResponse Spill Spill Detected Size Volume? Spill->Size Minor Minor (< 5g / 50mL) Inside Hood Size->Minor Major Major (> 5g / 50mL) Or Outside Hood Size->Major PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS Major->Evacuate Absorb Absorb with Vermiculite or Sand PPE->Absorb Clean Clean Surface with Soap & Water Absorb->Clean Disposal Dispose as Solid Hazardous Waste Clean->Disposal

Caption: Immediate operational response workflow for accidental release.

Emergency Spill Procedures

For Small Spills (Inside Fume Hood):

  • Isolate: Alert nearby personnel.

  • Protect: Don fresh nitrile gloves and goggles.

  • Contain: If liquid, dike with absorbent pads or vermiculite. If solid, cover with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop material into a waste container. Wipe the surface with a soap/water solution (amines are often not very soluble in water alone; a surfactant helps).

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste bin.

For Large Spills (Outside Hood):

  • Evacuate: Leave the immediate area to avoid inhaling dust/vapors.[2][3][6][7][10][11]

  • Secure: Close doors and post "Do Not Enter" signage.

  • Contact: Notify your facility's Environmental Health & Safety (EHS) officer immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for Aminopyrazoles (Analogous Safety Data). National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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